Product packaging for 3-Aminopentanoic acid(Cat. No.:CAS No. 18664-78-3)

3-Aminopentanoic acid

Cat. No.: B092683
CAS No.: 18664-78-3
M. Wt: 117.15 g/mol
InChI Key: QFRURJKLPJVRQY-UHFFFAOYSA-N
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Description

3-Aminopentanoic acid is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B092683 3-Aminopentanoic acid CAS No. 18664-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopentanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRURJKLPJVRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563412
Record name 3-Aminopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18664-78-3, 186364-78-3
Record name 3-Aminopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186364-78-3
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Record name 18664-78-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, also known as β-aminopentanoic acid, is a non-proteinogenic β-amino acid that has garnered interest in various scientific fields, including medicinal chemistry and drug development. Its structure, featuring an amino group at the β-position relative to the carboxyl group, imparts unique conformational properties and biological activities compared to its α-amino acid counterparts. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. The information is presented to support research and development activities involving this compound.

Core Chemical Properties

This compound is a chiral molecule that can exist as a racemic mixture or as individual (R) and (S) enantiomers. Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms β-Aminopentanoic acid, 3-Aminovaleric acid[2]
CAS Number 18664-78-3 (racemic)[1][3][4][5]
131347-76-7 ((R)-enantiomer)[6]
14389-77-6 ((S)-enantiomer)[7]
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Physical State Solid[8]
Boiling Point 230.1 ± 23.0 °C (Predicted)[9]
pKa 3.80 ± 0.10 (Predicted)[9]
Solubility Soluble in water ((R)-enantiomer)[6]

Synthesis and Reactions

Synthesis of this compound
Chemical Reactivity

As an amino acid, this compound exhibits reactivity characteristic of both its amino and carboxylic acid functional groups.

  • Amine Group Reactions: The primary amine group can undergo acylation, alkylation, and reactions with carbonyl compounds to form Schiff bases.

  • Carboxylic Acid Group Reactions: The carboxylic acid group can be converted to esters, amides, and acid halides.

  • Intramolecular Reactions: Due to the proximity of the amino and carboxyl groups, intramolecular cyclization to form a β-lactam is a potential reaction under appropriate conditions.

General reactions of amino acids such as transamination, deamination, and decarboxylation are also applicable to this compound.[12] Transamination involves the transfer of the amino group to an α-keto acid, a key process in amino acid metabolism. Deamination is the removal of the amino group, which can occur oxidatively or non-oxidatively. Decarboxylation leads to the removal of the carboxyl group, producing biogenic amines.[12]

Biological Significance and Signaling Pathways

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to proteolytic degradation.[9] They are utilized in the development of drugs and for molecular recognition.

While specific signaling pathways directly involving this compound have not been detailed in the available literature, the broader class of amino acids is known to be a potent regulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway .[13][14][15] The mTOR complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is stimulated by amino acids.[13][16] This regulation is crucial for processes such as protein synthesis and autophagy.[16] The general mechanism involves the sensing of amino acid availability, which leads to the activation of mTORC1.[13]

Given the structural similarity of this compound to other biologically active amino acids, it is plausible that it could interact with amino acid sensing and signaling pathways. However, further research is required to elucidate its specific roles.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the searched literature. However, standard methods can be applied.

Determination of Melting Point

The melting point of a solid compound like this compound can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be used to determine the melting parameters.[17]

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally by titration. A solution of the amino acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points. For molecules with multiple ionizable groups, computational chemistry methods can also be used to predict the pKa values.[18]

Logical Relationships and Workflows

The following diagrams illustrate key conceptual relationships and a general experimental workflow relevant to the study of this compound.

Synthesis_Approach Starting_Materials α,β-Unsaturated Ester/Acid Conjugate_Addition Michael Addition Starting_Materials->Conjugate_Addition Nitrogen_Source Nitrogen Nucleophile (e.g., NH3) Nitrogen_Source->Conjugate_Addition Intermediate β-Amino Ester/Acid Conjugate_Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product 3-Aminopentanoic Acid Hydrolysis->Final_Product

Caption: A generalized synthetic pathway to this compound.

Amino_Acid_Signaling Amino_Acids Amino Acids (e.g., this compound) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Melting_Point Melting Point Determination Purification->Melting_Point pKa pKa Determination Purification->pKa Solubility Solubility Assay Purification->Solubility Cell_Assays Cell-based Assays Purification->Cell_Assays Signaling_Studies Signaling Pathway Analysis Cell_Assays->Signaling_Studies

References

Synthesis of (S)-3-Aminopentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Aminopentanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its stereospecific structure is crucial for the biological activity of many pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthetic routes to obtain enantiomerically pure (S)-3-Aminopentanoic acid, focusing on asymmetric synthesis, enzymatic resolution, and classical chiral resolution. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-3-Aminopentanoic acid can be broadly categorized into three main approaches:

  • Asymmetric Synthesis: This strategy involves the direct formation of the desired (S)-enantiomer from achiral starting materials using a chiral catalyst or auxiliary. Asymmetric conjugate addition is a prominent method in this category.

  • Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes to separate a racemic mixture of 3-aminopentanoic acid or its derivatives. Kinetic resolution, where one enantiomer is preferentially transformed by an enzyme, is a common approach.

  • Chiral Resolution: This classical method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Asymmetric Synthesis via Conjugate Addition

Asymmetric conjugate addition, specifically the Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for establishing the stereocenter at the C3 position of the pentanoic acid backbone. The use of a chiral catalyst, often a metal complex with a chiral ligand, is essential to control the stereochemical outcome of the reaction.

A representative workflow for this approach is the rhodium-catalyzed asymmetric conjugate addition of a nitrogen source to an α,β-unsaturated ester.

Asymmetric_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System Unsaturated_Ester α,β-Unsaturated Ester (e.g., Ethyl Crotonate) Reaction Asymmetric Conjugate Addition Unsaturated_Ester->Reaction Nitrogen_Source Nitrogen Source (e.g., Benzylamine) Nitrogen_Source->Reaction Rh_Catalyst Rhodium Precursor (e.g., [Rh(COD)Cl]2) Rh_Catalyst->Reaction Chiral_Ligand Chiral Ligand (e.g., (S)-BINAP) Chiral_Ligand->Reaction Intermediate Chiral β-Amino Ester (Ethyl (S)-3-aminopentanoate) Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product (S)-3-Aminopentanoic Acid Hydrolysis->Product

Asymmetric synthesis of (S)-3-Aminopentanoic acid.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1 mol%) in a suitable anhydrous solvent (e.g., THF). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the α,β-unsaturated ester (e.g., ethyl crotonate, 1.0 eq) in the same anhydrous solvent.

  • Addition of Nucleophile: Add the nitrogen source (e.g., benzylamine, 1.2 eq) to the solution of the unsaturated ester.

  • Initiation of Reaction: Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the resulting crude β-amino ester by column chromatography on silica (B1680970) gel.

  • Hydrolysis: Dissolve the purified β-amino ester in a mixture of a suitable solvent (e.g., methanol) and aqueous acid (e.g., 6M HCl). Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC or HPLC).

  • Isolation of Product: Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous solution to isoelectric point (around pH 6-7) with a suitable base (e.g., NaOH). The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to afford (S)-3-Aminopentanoic acid.

ParameterValue
Typical Yield 70-90%
Enantiomeric Excess (ee) >95%
Key Reagents Rhodium precursor, Chiral phosphine (B1218219) ligand, α,β-Unsaturated ester, Nitrogen source
Solvent Anhydrous THF, Dioxane
Temperature Room Temperature to 60 °C

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds. This process relies on the ability of an enzyme, typically a lipase (B570770) or a protease, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (S)-3-Aminopentanoic acid, the kinetic resolution of a racemic ester derivative is a common strategy.

Enzymatic_Resolution Racemic_Ester Racemic Ethyl 3-Aminopentanoate Reaction Enzymatic Hydrolysis Racemic_Ester->Reaction Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Reaction S_Acid (S)-3-Aminopentanoic Acid Reaction->S_Acid R_Ester (R)-Ethyl 3-Aminopentanoate (unreacted) Reaction->R_Ester Separation Separation S_Acid->Separation R_Ester->Separation

Enzymatic kinetic resolution of racemic ethyl 3-aminopentanoate.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: Prepare a racemic mixture of ethyl 3-aminopentanoate.

  • Reaction Setup: In a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0), suspend the racemic ethyl 3-aminopentanoate.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) to the reaction mixture.

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Acidify the filtrate to a low pH (e.g., pH 2) with an acid like HCl. Extract the unreacted (R)-ethyl 3-aminopentanoate with an organic solvent (e.g., ethyl acetate).

  • Isolation of (S)-Acid: Adjust the pH of the remaining aqueous layer to the isoelectric point of this compound (around pH 6-7) to precipitate the (S)-3-Aminopentanoic acid.

  • Purification: Collect the precipitated (S)-3-Aminopentanoic acid by filtration, wash with cold water, and dry under vacuum. The enantiomeric purity can be determined by chiral HPLC.

ParameterValue
Theoretical Max. Yield 50%
Enantiomeric Excess (ee) >99%
Key Reagents Racemic ethyl 3-aminopentanoate, Immobilized Lipase (e.g., CALB)
Solvent Aqueous buffer, often with a co-solvent
Temperature 30-50 °C

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of a racemic mixture of this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.

Chiral_Resolution Racemic_Acid Racemic this compound Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((S)-Acid-(R)-Base & (R)-Acid-(R)-Base) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salt Less Soluble Diastereomeric Salt ((S)-Acid-(R)-Base) Crystallization->Separated_Salt Liberation Liberation of Free Acid Separated_Salt->Liberation Product (S)-3-Aminopentanoic Acid Liberation->Product

Chiral resolution of racemic this compound.
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 1.0 eq) in the same hot solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and add a base (e.g., a dilute solution of NaOH or ammonia) to neutralize the resolving agent and liberate the free amino acid.

  • Isolation of (S)-3-Aminopentanoic Acid: Adjust the pH of the aqueous solution to the isoelectric point of this compound (around pH 6-7). The enantiomerically enriched (S)-3-aminopentanoic acid will precipitate.

  • Purification and Analysis: Collect the product by filtration, wash with cold water, and dry under vacuum. Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.

ParameterValue
Theoretical Max. Yield 50%
Enantiomeric Excess (ee) >98% (after recrystallization)
Key Reagents Racemic this compound, Chiral resolving agent (e.g., (R)-(-)-mandelic acid, tartaric acid derivatives)
Solvent Ethanol, Methanol, Water, or mixtures thereof
Procedure Fractional crystallization

Conclusion

The synthesis of enantiomerically pure (S)-3-Aminopentanoic acid is achievable through several distinct and effective methodologies. The choice of the optimal synthetic route depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the available laboratory equipment. Asymmetric synthesis offers a direct and potentially more atom-economical approach, while enzymatic and chiral resolution methods provide robust and highly selective alternatives for separating racemic mixtures. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their specific needs in the synthesis of this important chiral building block.

An In-Depth Technical Guide to the Stereoisomers of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, possesses a chiral center at the third carbon, giving rise to two stereoisomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. The spatial arrangement of the amino group confers distinct chemical and biological properties upon each enantiomer. This technical guide provides a comprehensive overview of the synthesis, separation, and biological significance of these stereoisomers, tailored for professionals in pharmaceutical research and development.

Physicochemical Properties

The fundamental physicochemical properties of the (R) and (S) enantiomers of this compound are summarized in the table below. These properties are identical for both enantiomers due to their mirror-image relationship.

PropertyValueReference
Molecular FormulaC₅H₁₁NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight117.15 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number (R)131347-76-7--INVALID-LINK--
CAS Number (S)14389-77-6--INVALID-LINK--
AppearanceWhite to yellow solid--INVALID-LINK--
SolubilitySoluble in water--INVALID-LINK--

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is crucial for elucidating the specific biological roles of each stereoisomer and for the development of stereospecific pharmaceuticals. This can be achieved through two primary strategies: asymmetric synthesis, which directly produces a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

While a specific, detailed protocol for the asymmetric synthesis of this compound is not extensively documented in readily available literature, general methodologies for the enantioselective synthesis of β-amino acids can be adapted. One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

Conceptual Workflow for Asymmetric Synthesis:

G cluster_0 Asymmetric Synthesis Approach achiral_precursor Achiral Precursor (e.g., α,β-unsaturated ester) conjugate_addition Diastereoselective Conjugate Addition achiral_precursor->conjugate_addition chiral_auxiliary Chiral Auxiliary (e.g., Evans auxiliary) chiral_auxiliary->conjugate_addition diastereomeric_intermediate Diastereomeric Intermediate conjugate_addition->diastereomeric_intermediate cleavage Auxiliary Cleavage diastereomeric_intermediate->cleavage enantiomer Enantiomerically Pure This compound cleavage->enantiomer

Asymmetric synthesis via a chiral auxiliary.
Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers can be effectively achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely employed technique.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general guideline for the chiral resolution of racemic this compound. Optimization of specific parameters may be required based on the available instrumentation and desired purity.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase (CSP): CHIRALPAK® ZWIX(-), or a similar zwitterionic CSP

  • Mobile Phase A: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)

  • Mobile Phase B: Water/Acetonitrile (10/90 v/v) containing 25 mM TEA and 50 mM AcOH

  • Racemic this compound standard

  • Solvents for sample preparation (e.g., mobile phase)

Procedure:

  • Column Equilibration: Equilibrate the CHIRALPAK® ZWIX(-) column with the chosen mobile phase (A or B) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a known concentration.

  • Injection: Inject a defined volume of the sample onto the HPLC system.

  • Chromatographic Separation: Elute the sample isocratically with the chosen mobile phase.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Expected Results: Under optimized conditions, a baseline separation of the two enantiomers should be achieved. The elution order will depend on the specific chiral stationary phase and mobile phase composition used.

Logical Workflow for Chiral Resolution:

G cluster_1 Chiral Resolution Workflow racemic_mixture Racemic this compound hplc Chiral HPLC System racemic_mixture->hplc separation Differential Interaction with CSP hplc->separation csp Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(-)) csp->hplc enantiomers Separated Enantiomers ((R) and (S)) separation->enantiomers

Workflow for the chiral resolution of this compound.

Biological Activity

The stereochemistry of amino acids is paramount in determining their biological function, as interactions with chiral biological macromolecules such as enzymes and receptors are highly specific. While detailed quantitative data for the individual stereoisomers of this compound are sparse in the literature, it is generally accepted that one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other.

A study on the enantiomers of a related compound, 4-aminopentanoic acid, demonstrated stereospecific effects on the GABAergic system in the brain.[2] The (R)-enantiomer showed greater uptake into synaptosomes and a more pronounced effect on GABA levels compared to the (S)-enantiomer, suggesting it may act as a false neurotransmitter.[2] This highlights the critical importance of evaluating the biological activity of individual stereoisomers.

Signaling Pathway Context (Hypothetical):

Given the potential interaction of amino acid analogs with neurotransmitter systems, a hypothetical signaling pathway diagram illustrates how a this compound stereoisomer might modulate a generic receptor-mediated pathway.

G cluster_2 Hypothetical Receptor Modulation ligand This compound Stereoisomer receptor Membrane Receptor (e.g., GPCR) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Hypothetical signaling pathway modulation.

Conclusion

The stereoisomers of this compound represent distinct chemical entities with the potential for unique biological activities. The ability to synthesize and separate these enantiomers is fundamental to advancing our understanding of their pharmacological effects and for the development of novel, highly specific therapeutic agents. Further research is warranted to fully elucidate the quantitative biological profiles of both (R)- and (S)-3-aminopentanoic acid to unlock their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to approach the study of these important chiral molecules.

References

Spectroscopic Profile of 3-Aminopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-aminopentanoic acid, a molecule of interest in various research and development contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique atomic arrangement.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons at each position of the carbon backbone. The chemical shifts are influenced by the neighboring functional groups.

Proton Assignment Expected Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-2 (-CH₂-COOH)~2.4Doublet of Doublets (dd)~7.5, 15.0
H-3 (-CH(NH₂)-)~3.2Multiplet (m)-
H-4 (-CH₂-CH₃)~1.6Multiplet (m)-
H-5 (-CH₃)~0.9Triplet (t)~7.5
-NH₂VariableBroad Singlet (br s)-
-COOHVariableBroad Singlet (br s)-
¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ) [ppm]
C-1 (-COOH)~175
C-2 (-CH₂-COOH)~40
C-3 (-CH(NH₂)-)~50
C-4 (-CH₂-CH₃)~28
C-5 (-CH₃)~10

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display absorptions corresponding to the amine, carboxylic acid, and alkane functionalities.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
N-H stretch (Amine)3400 - 3250Medium
C-H stretch (Alkane)2960 - 2850Medium-Strong
C=O stretch (Carboxylic Acid)1725 - 1700Strong
N-H bend (Amine)1650 - 1580Medium
C-O stretch (Carboxylic Acid)1320 - 1210Medium
C-N stretch (Amine)1250 - 1020Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Ion m/z (expected) Interpretation
[M+H]⁺118.0863Molecular Ion (protonated)
[M-H₂O]⁺100.0757Loss of water
[M-COOH]⁺72.0808Loss of carboxylic acid group

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃ or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O, is added for referencing the chemical shifts.

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 10-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 200-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is ground to a fine, homogeneous powder.

  • The powder is then compressed in a pellet die under high pressure (8-10 tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a water/acetonitrile mixture, typically at a concentration of 1-10 µg/mL.

  • A small amount of a volatile acid, such as formic acid (0.1%), may be added to promote protonation for positive ion mode analysis.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analyze_NMR Process NMR Data (Chemical Shifts, Coupling) Acquire_NMR->Analyze_NMR Analyze_IR Process IR Spectrum (Peak Frequencies) Acquire_IR->Analyze_IR Analyze_MS Process Mass Spectrum (m/z Values, Fragmentation) Acquire_MS->Analyze_MS Structure_Elucidation Structural Elucidation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to 3-Aminopentanoic Acid: Synthesis, and a Proposed Workflow for Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Aminopentanoic acid, a β-amino acid, is a molecule of interest in pharmaceutical development and organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and a proposed experimental workflow for its crystallization and subsequent crystal structure determination. Due to the current absence of published crystallographic data in prominent databases, this document outlines the necessary steps to achieve this goal, providing a roadmap for researchers in the field.

Chemical Properties of this compound

This compound is an organic compound with the chemical formula C5H11NO2.[2][3][4][5] It is a derivative of pentanoic acid with an amino group attached to the third carbon atom, classifying it as a β-amino acid.[2] The molecule is chiral, existing as two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid.[1][4][6] It is a white crystalline solid and is soluble in water.[1] Its role as a building block in the synthesis of various pharmaceutical compounds underscores the importance of understanding its three-dimensional structure.[1]

PropertyValue
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol [2][4]
IUPAC NameThis compound[2]
Canonical SMILESCCC(CC(=O)O)N[2]
InChIInChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)[2]
CAS Number18664-78-3[2][5]

Synthesis of this compound: A Plausible Experimental Protocol

While various synthetic routes to β-amino acids exist, a common and effective method is the conjugate addition of an amine to an α,β-unsaturated carboxylic acid. The following is a detailed, plausible experimental protocol for the synthesis of this compound.

Materials:

  • trans-Pent-2-enoic acid

  • Ammonia (B1221849) (aqueous solution, 28-30%)

  • Methanol (B129727)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of trans-pent-2-enoic acid in 100 mL of methanol.

  • Ammonia Addition: To the stirred solution, slowly add 50 mL of a 28-30% aqueous ammonia solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the resulting residue in 100 mL of water and transfer it to a separatory funnel. Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. Extract the aqueous layer with three 50 mL portions of diethyl ether to remove any unreacted starting material.

  • Basification and Product Isolation: Adjust the pH of the aqueous layer to approximately 10-11 with a sodium hydroxide solution. The product, this compound, will be in its deprotonated form and soluble in the aqueous layer.

  • Purification (Ion-Exchange Chromatography): For high purity, the product can be purified using ion-exchange chromatography. Pass the basic aqueous solution through a column packed with a strongly acidic cation-exchange resin. Wash the column with deionized water to remove impurities. Elute the this compound from the resin with a dilute aqueous ammonia solution.

  • Crystallization: Collect the fractions containing the product and concentrate them under reduced pressure to obtain a concentrated aqueous solution. General methods for crystallization of amino acids include slow evaporation of the solvent, cooling crystallization, or vapor diffusion. For this compound, slow evaporation of a concentrated aqueous solution at room temperature is a viable starting point.[7][8]

  • Drying: Collect the resulting crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Proposed Workflow for Crystal Structure Determination

To date, the crystal structure of this compound has not been reported in major crystallographic databases. The following workflow outlines the necessary steps to determine its crystal structure.

Crystal_Structure_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystallization Screening (Varying Solvents, pH, Temperature) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Phase Problem & Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Proposed experimental workflow for the crystal structure determination of this compound.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides the foundational knowledge for its synthesis and a clear, logical workflow for its structural elucidation. The determination of its three-dimensional structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its biological activity and facilitating the design of novel therapeutics. Researchers are encouraged to pursue the crystallization and structural analysis of this important β-amino acid.

References

The Biological Activity of 3-Aminopentanoic Acid: A Technical Overview and Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, presents an intriguing yet underexplored profile in the landscape of biologically active molecules. While its structural analogs have demonstrated significant activity within the central nervous system, particularly as modulators of GABAergic pathways, direct and comprehensive research into the specific biological functions of this compound remains notably scarce in publicly available literature. This technical guide synthesizes the current, limited understanding of this compound, drawing contextual insights from related compounds to highlight its potential areas of pharmacological interest. The conspicuous absence of quantitative biological data, detailed experimental protocols, and defined signaling pathways for this compound underscores a significant knowledge gap and delineates clear avenues for future research.

Introduction

This compound, also known as β-aminovaleric acid, is a chiral amino acid with the molecular formula C5H11NO2.[1][2][3] The stereochemistry of the molecule, particularly the (R)-enantiomer, is often considered the biologically active form in related compounds.[4] While extensively utilized as a building block in the synthesis of novel pharmaceutical agents, its intrinsic biological activity is not well-documented.[5] This guide aims to collate the sparse information available and to frame a forward-looking perspective on the potential bioactivities of this molecule, primarily by examining the established pharmacology of its structural isomers and other β-amino acids.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for any investigation into its biological activity.

PropertyValueReference
Molecular FormulaC5H11NO2[1][2][3]
Molecular Weight117.15 g/mol [1][2][3]
CAS Number18664-78-3 (racemate)[1][3]
131347-76-7 ((R)-enantiomer)[4]
14389-77-6 ((S)-enantiomer)[6]
AppearanceSolid
Functional ClassBeta-amino acid[1]

Known and Postulated Biological Activities

Neurological and CNS Activity

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a strong indicator of its potential neuroactivity.[3][7] Numerous GABA analogs are utilized as anticonvulsants, sedatives, and anxiolytics.[3]

Notably, research on 4-aminopentanoic acid , a structural isomer, has shown that its enantiomers can act as false GABAergic neurotransmitters, indicating that aminopentanoic acid scaffolds can interact with GABA systems. While direct evidence is lacking for the 3-amino isomer, this precedent suggests that a primary avenue of investigation should be its interaction with GABA receptors (GABA-A and GABA-B) and its potential role in modulating neuronal inhibition.[8] Derivatives of various amino acids have been synthesized and have shown anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) test.[9][10][11]

Cytoprotective and Apoptotic Modulation

There is limited, indirect evidence to suggest that aminopentanoic acid derivatives may play a role in cellular survival and apoptosis. For instance, L-2-aminopentanoic acid, an alpha-isomer, has demonstrated anti-apoptotic activity in a human T-lymphoblastic leukemia cell line. While this is a different isomer, it highlights the potential for the broader class of aminopentanoic acids to influence programmed cell death pathways.

Signaling Pathways: A Hypothetical Framework

In the absence of direct experimental data for this compound, we can propose a hypothetical signaling pathway based on the known mechanisms of related GABAergic compounds. This diagram illustrates a potential mechanism of action if this compound were to act as a GABA-A receptor agonist.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_AP This compound (Hypothetical Agonist) GABA_A GABA-A Receptor 3_AP->GABA_A Binds to receptor Cl_ion Cl- Influx GABA_A->Cl_ion Opens ion channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Hypothetical signaling pathway of this compound as a GABA-A receptor agonist.

Experimental Protocols: A Roadmap for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that would be foundational in characterizing its pharmacological profile.

Receptor Binding Assays
  • Objective: To determine if this compound binds to GABA-A and GABA-B receptors.

  • Methodology: Radioligand binding assays using synaptic membrane preparations from rodent brains. For GABA-A receptors, [3H]muscimol or [3H]gabazine could be used as the radioligand. For GABA-B receptors, [3H]GABA in the presence of a GABA-A antagonist or a specific GABA-B agonist like [3H]baclofen would be appropriate. Varying concentrations of this compound would be used to compete with the radioligand, allowing for the determination of its binding affinity (Ki).

In Vitro Functional Assays
  • Objective: To assess the functional activity of this compound at GABA receptors.

  • Methodology: Two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing recombinant GABA receptors. Oocytes would be injected with cRNAs for the desired GABA-A or GABA-B receptor subunits. The application of this compound would be followed by measurement of changes in membrane current to determine if it acts as an agonist, antagonist, or allosteric modulator.

In Vivo Anticonvulsant Screening
  • Objective: To evaluate the potential anticonvulsant effects of this compound in animal models.

  • Methodology: Administration of this compound to mice or rats followed by induction of seizures using either maximal electroshock (MES) or a chemical convulsant such as pentylenetetrazole (PTZ). The ability of the compound to prevent or delay the onset of seizures would be quantified. A rotarod test should be conducted in parallel to assess for potential neurotoxicity.[9][10][11]

experimental_workflow start This compound Synthesis & Purification binding Receptor Binding Assays (GABA-A, GABA-B) start->binding functional In Vitro Functional Assays (Electrophysiology) start->functional binding->functional If binding is confirmed in_vivo In Vivo Anticonvulsant Screening (MES, PTZ models) functional->in_vivo If functional activity is observed toxicity Neurotoxicity Assessment (Rotarod) in_vivo->toxicity conclusion Data Analysis & Activity Profile in_vivo->conclusion toxicity->conclusion

Caption: A proposed experimental workflow for characterizing the biological activity of this compound.

Conclusion and Future Directions

This compound stands as a molecule of significant interest due to the established neuroactive profiles of its structural analogs. However, a profound lack of direct research into its biological effects represents a critical gap in the scientific literature. The hypothetical frameworks and proposed experimental designs presented in this guide are intended to catalyze future research in this area. A thorough investigation into its receptor binding profile, functional activity, and in vivo effects is warranted and could potentially unveil a novel modulator of the central nervous system with therapeutic applications. The scientific community is encouraged to undertake these foundational studies to unlock the biological and pharmacological potential of this compound.

References

An In-depth Technical Guide to 3-Aminopentanoic Acid Derivatives: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminopentanoic acid derivatives, a class of compounds with significant potential in drug discovery and development. We delve into their physicochemical properties, synthesis methodologies, and diverse biological activities, with a focus on their antimicrobial, anticancer, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel therapeutic agents.

Core Physicochemical Properties of this compound

This compound, also known as β-aminovaleric acid, is a gamma-amino acid that serves as the foundational scaffold for the derivatives discussed in this guide. Its chemical structure and fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₁₁NO₂[1][2]
Molecular Weight 117.15 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms β-aminovaleric acid
CAS Number 18664-78-3[1][2]
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule, allowing for a wide range of chemical modifications to generate diverse derivatives. The chirality at the C3 position also offers opportunities for stereoselective synthesis and evaluation of enantiomeric pairs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A general and versatile approach involves the modification of the core this compound structure at the amino or carboxylic acid functionalities.

General Synthesis of N-Substituted this compound Derivatives

A common strategy for synthesizing N-substituted derivatives involves the reaction of this compound with various electrophilic reagents. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported through the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters.[3]

Biological Properties and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Antimicrobial Activity

A notable area of investigation for this compound derivatives is their potential as novel antimicrobial agents, particularly against multidrug-resistant pathogens. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their in vitro antimicrobial activity against a panel of drug-resistant bacteria and fungi.[3]

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [3]

CompoundS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeP. aeruginosaA. baumanniiC. auris
6 >64>6432323232>64
29 16>64>64>64>64>64>64
30 16163264>64>64>64

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus faecalis.

The data indicates that specific substitutions on the this compound scaffold can lead to potent and selective antimicrobial activity. For instance, compound 6 displayed notable activity against several Gram-negative bacteria, while compounds 29 and 30 were effective against Gram-positive strains.[3]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. While comprehensive quantitative data for this compound derivatives in this area is still emerging, preliminary studies suggest their potential as antiproliferative agents. The general workflow for screening novel compounds for anticancer activity provides a framework for evaluating these derivatives.

Neuroprotective Effects

Amino acids and their derivatives play crucial roles in neurotransmission and have been investigated for their neuroprotective potential in various neurological disorders.[4] While specific signaling pathways for this compound derivatives are yet to be fully elucidated, their structural similarity to GABA suggests potential interactions with GABAergic systems.[5] Further research is warranted to explore their mechanisms of action in neuroprotection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of scientific research. This section provides methodologies for key experiments cited in this guide.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A general procedure for the synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester, a precursor for many derivatives, involves the reaction of 4-aminophenol with methyl acrylate (B77674) in 2-propanol at reflux.[3] For the synthesis of the diacid derivative, 4-aminophenol is reacted with acrylic acid in water at reflux.[3] Esterification of the resulting diacid can be achieved using an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[6][7]

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then used to inoculate a suitable broth medium. The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard. The bacterial suspension is then diluted to the final desired concentration.[7][8]

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate broth medium.[8]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is sealed and incubated under appropriate conditions (e.g., 16-20 hours at 37°C).[8]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth (turbidity).[8]

In Vitro Anticancer Drug Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Synthesized 3-Aminopentanoic Acid Derivatives SerialDilution Serial Dilution of Compounds in 96-well Plate Compound->SerialDilution Bacteria Bacterial Strains Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_Anticancer_Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Synthesized 3-Aminopentanoic Acid Derivatives CompoundTreatment Treatment with Compound Dilutions Compound->CompoundTreatment Cells Cancer Cell Lines CellSeeding Cell Seeding in 96-well Plate Cells->CellSeeding CellSeeding->CompoundTreatment MTT_Addition MTT Reagent Addition CompoundTreatment->MTT_Addition Formazan_Solubilization Formazan Crystal Solubilization MTT_Addition->Formazan_Solubilization Absorbance Absorbance Reading Formazan_Solubilization->Absorbance IC50 Calculation of IC50 Value Absorbance->IC50

Caption: Workflow for In Vitro Anticancer Drug Screening.

Signaling Pathways

While specific signaling pathways for this compound derivatives are a subject of ongoing research, a hypothetical pathway illustrating a potential mechanism for neuroprotection is presented below. This diagram is based on common neuroprotective mechanisms involving the modulation of inflammatory and apoptotic pathways.

Hypothetical_Neuroprotective_Pathway Derivative 3-Aminopentanoic Acid Derivative Receptor Neuronal Receptor Derivative->Receptor Binds to NFkB NF-κB Pathway Receptor->NFkB Inhibits Caspase Caspase Activation Receptor->Caspase Inhibits Inflammation Pro-inflammatory Cytokines Survival Neuronal Survival Inflammation->Survival Promotes Degradation Apoptosis Apoptotic Pathway Apoptosis->Survival Induces Death NFkB->Inflammation Reduces Caspase->Apoptosis Reduces

Caption: Hypothetical Neuroprotective Signaling Pathway.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies, particularly in the context of antimicrobial activity, provide a strong foundation for the rational design of more potent and selective compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to better understand their mechanisms of action. Furthermore, comprehensive in vivo studies are necessary to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models. The continued exploration of this promising class of compounds holds the potential to deliver novel treatments for a range of diseases.

References

Theoretical Investigations of 3-Aminopentanoic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a scaffold of interest in medicinal chemistry due to its presence in various natural products and its potential as a building block for peptidomimetics and other bioactive molecules. Understanding its conformational landscape, electronic properties, and potential for intermolecular interactions is crucial for the rational design of novel therapeutics. This technical guide provides an overview of the theoretical approaches used to study this compound, focusing on computational chemistry methods. It outlines the methodologies for conformational analysis and the calculation of key molecular properties. While detailed published theoretical studies on this specific molecule are limited, this guide presents a comprehensive framework for such investigations, including representative data and detailed computational protocols.

Introduction

This compound is a chiral β-amino acid with the amino group attached to the third carbon atom of a pentanoic acid backbone. Its structural isomers, particularly the (R) and (S) enantiomers, can exhibit distinct biological activities. The flexibility of its aliphatic chain, characterized by several rotatable bonds, results in a complex conformational space. Theoretical studies, primarily using quantum chemical methods, are indispensable for elucidating the preferred three-dimensional structures of this molecule and for predicting its physicochemical properties. Such studies provide insights that are often difficult to obtain through experimental methods alone and can guide synthetic efforts and biological evaluations.

A key aspect of the theoretical investigation of this compound is the conformational analysis, which aims to identify the low-energy conformers of the molecule in the gas phase and in solution. These conformers can have different dipole moments, steric profiles, and capacities for hydrogen bonding, all of which can influence their interaction with biological targets. Density Functional Theory (DFT) is a widely used computational method for such analyses, offering a good balance between accuracy and computational cost.

Theoretical Methodologies and Computational Protocols

The theoretical study of this compound typically involves a multi-step computational workflow. The primary goal is to perform a thorough conformational search and then calculate various molecular properties for the most stable conformers.

Conformational Analysis

A study on the conformational analysis of this compound and its anion has been reported, which involved varying the key torsion angles and optimizing the resulting geometries at the B3LYP/6-31++G** level of theory[1]. This approach allows for the mapping of the potential energy surface and the identification of local and global energy minima.

Experimental Protocol: DFT-Based Conformational Search

  • Initial Structure Generation:

    • Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Identify the key rotatable bonds (τ1, τ2, and τ3 as depicted in the diagram below).

  • Potential Energy Surface Scan:

    • Perform a relaxed scan of the potential energy surface by systematically rotating the identified torsion angles. For example, rotate each dihedral from 0° to 360° in steps of 18°.

    • At each step, the remaining geometrical parameters (bond lengths, angles) are optimized. This can be performed at a lower level of theory (e.g., B3LYP/6-31G*) to reduce computational cost.

  • Geometry Optimization of Minima:

    • Identify the energy minima from the potential energy surface scan.

    • Perform a full geometry optimization on each of these minima using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-31++G**). This ensures a more accurate determination of the conformer geometries and their relative energies.

  • Frequency Calculations:

    • Perform frequency calculations on each optimized structure at the same level of theory.

    • The absence of imaginary frequencies confirms that the structures correspond to true energy minima.

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE), which should be used to correct the relative energies of the conformers.

  • Solvation Effects (Optional but Recommended):

    • To simulate a more biologically relevant environment, re-optimize the most stable gas-phase conformers in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Water is a common choice for the solvent.

Calculation of Molecular Properties

Once the stable conformers have been identified, a range of molecular properties can be calculated to further characterize them.

Table 1: Calculated Molecular Properties of this compound

Property Description Representative Value
Relative Energy (ΔE) The energy of a conformer relative to the global minimum. 0 - 5 kcal/mol
Zero-Point Vibrational Energy (ZPVE) The vibrational energy at 0 K. Used for correcting relative energies. ~ 0.1 Hartree
Dipole Moment A measure of the molecule's overall polarity. 1 - 5 Debye
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms; correlates with drug transport properties. 63.32 Ų[2]
LogP The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. 0.1984[2]
Number of H-bond Donors The number of hydrogen atoms attached to electronegative atoms. 2[2]
Number of H-bond Acceptors The number of electronegative atoms with lone pairs. 2[2]

| Number of Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 3[2] |

Note: Representative values are provided for illustrative purposes. Actual values would be obtained from the output of the quantum chemical calculations.

Visualizing Computational Workflows and Molecular Structure

Visual diagrams are essential for understanding the relationships between different stages of a computational study and for illustrating the key structural features of the molecule under investigation.

G cluster_input Input Generation cluster_scan Conformational Search cluster_refinement Refinement and Analysis start Build 3D Structure of This compound identify_torsions Identify Key Rotatable Bonds (τ1, τ2, τ3) start->identify_torsions pes_scan Perform Relaxed Scan of Potential Energy Surface (e.g., B3LYP/6-31G*) identify_torsions->pes_scan identify_minima Identify Low-Energy Conformational Minima pes_scan->identify_minima geom_opt Full Geometry Optimization (e.g., B3LYP/6-31++G**) identify_minima->geom_opt freq_calc Frequency Calculation and ZPVE Correction geom_opt->freq_calc solvation Inclusion of Solvation Effects (e.g., PCM) freq_calc->solvation prop_calc Calculate Molecular Properties (Dipole Moment, etc.) solvation->prop_calc

Caption: Workflow for the theoretical conformational analysis of this compound.

Caption: Key rotatable bonds in this compound for conformational analysis.

Discussion and Implications for Drug Development

The theoretical study of this compound provides valuable information for its application in drug development.

  • Pharmacophore Modeling: The identified low-energy conformers can be used to develop pharmacophore models. These models define the essential three-dimensional arrangement of functional groups required for biological activity and can be used for virtual screening of compound libraries to identify new drug candidates.

  • Peptidomimetic Design: As a β-amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation. Knowledge of its conformational preferences is crucial for designing peptidomimetics that can adopt the desired secondary structures (e.g., helices, turns) to mimic the bioactive conformation of a natural peptide.

  • Structure-Activity Relationship (SAR) Studies: Calculated properties such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO) can help in understanding and predicting the reactivity and interaction of this compound-containing molecules with their biological targets. This information is vital for guiding the chemical modification of lead compounds to improve their potency and selectivity.

Conclusion

Theoretical studies, particularly those employing quantum chemical methods like DFT, are powerful tools for characterizing the structural and electronic properties of this compound. Although the volume of published theoretical research specifically on this molecule is not extensive, the established computational methodologies provide a clear path for its in-depth investigation. The insights gained from such studies, including conformational preferences and key molecular descriptors, are of significant value to researchers in medicinal chemistry and drug development, facilitating the rational design of novel and effective therapeutic agents. The continued application of these theoretical approaches will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in medicine.

References

An In-depth Technical Guide to the Safety and Handling of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and physicochemical data for 3-aminopentanoic acid. The information is intended to support its safe use in research and development environments.

Chemical Identification and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [2]
Appearance White to yellow solid[1]
Boiling Point 230.1 ± 23.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 93.0 ± 22.6 °C[3]
LogP 0.02[3]

Table 2: Physicochemical Properties of 5-Aminopentanoic Acid (Structural Isomer for Reference)

PropertyValueSource
Melting Point 157.5 °C[4]
Water Solubility 1000 mg/mL at 20 °C[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 3: GHS Hazard Classification

Hazard ClassHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Source:[5]

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[5]

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.[5]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize inhalation of dust.[3] Eyewash stations and safety showers should be readily accessible.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of dust.[5]

  • Use in a well-ventilated area.[3]

  • Wash hands thoroughly after handling.[5]

  • Keep containers tightly closed when not in use.[3]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Large Spills: For large spills, evacuate the area. Wear appropriate PPE and prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological Information

There is a lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound in publicly available literature. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system as indicated by the GHS hazard classification.[5]

Experimental Protocols

While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following provides a general procedure for its use as a reagent in a chemical synthesis. This protocol is illustrative and should be adapted based on the specific requirements of the experiment.

General Protocol for Use in a Reaction
  • Preparation:

    • Ensure the work area (e.g., fume hood) is clean and uncluttered.

    • Assemble all necessary glassware and equipment. Ensure glassware is dry.

    • Don the appropriate personal protective equipment (safety goggles, lab coat, gloves).

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact mass of the solid.

  • Addition to the Reaction Vessel:

    • As a solid: If the protocol calls for the addition of the solid directly, carefully add it to the reaction vessel containing the solvent or other reagents. An addition funnel for solids can be used for controlled addition.

    • As a solution: If the protocol requires a solution, place the weighed this compound in an appropriate flask. Add the specified solvent and stir or sonicate until the solid is fully dissolved. The solution can then be transferred to the reaction vessel via a syringe or cannula.

  • Reaction:

    • Proceed with the reaction as per the specific experimental procedure, monitoring as required.

  • Work-up and Purification:

    • Follow the specific work-up and purification steps for the desired product.

  • Waste Disposal:

    • Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the logical flow for handling this compound and responding to emergencies.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 weigh Weigh this compound prep3->weigh dissolve Dissolve in Solvent (if required) weigh->dissolve Optional add Add to Reaction Vessel weigh->add dissolve->add cleanup Clean Work Area add->cleanup waste Dispose of Waste Properly cleanup->waste

Caption: Standard Laboratory Handling Workflow for this compound.

G cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Event inhalation Inhalation: Move to fresh air. exposure->inhalation skin Skin Contact: Wash with soap and water. exposure->skin eye Eye Contact: Rinse with water for 15 min. exposure->eye ingestion Ingestion: Rinse mouth. exposure->ingestion seek_medical Seek Medical Attention if Symptoms Persist or are Severe inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Emergency Response Protocol for Exposure to this compound.

References

Navigating the Solubility Landscape of 3-Aminopentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Solubility, Experimental Determination, and Predictive Insights for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminopentanoic acid, a beta-amino acid of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide leverages data from its structural isomer, 5-aminopentanoic acid, to provide illustrative insights. Furthermore, detailed experimental protocols for determining solubility are presented, empowering researchers to ascertain precise data for their specific applications.

Core Concepts in Solubility

The solubility of an amino acid is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. Key factors include the polarity of both the solute and the solvent, the presence of functional groups capable of hydrogen bonding, and the overall hydrophobic/hydrophilic balance of the molecule. As a beta-amino acid, this compound possesses both a carboxylic acid and an amino group, rendering it amphoteric and capable of forming zwitterions in solution. This characteristic generally leads to higher solubility in polar protic solvents like water and lower solubility in non-polar organic solvents.

Quantitative Solubility Data (Illustrative)

SolventTemperature (°C)Solubility (mg/mL)Citation
Water201000[1]

It is generally observed that the solubility of amino acids in water is significantly higher than in less polar organic solvents like ethanol (B145695) and methanol.[2] For instance, many amino acids exhibit reduced solubility in alcohols compared to aqueous solutions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various stages of drug development, including formulation and preclinical studies. Two common and reliable methods for determining the solubility of amino acids are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5]

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. Equilibrium is typically confirmed when the concentration of the solute in the solution remains constant over successive measurements.

  • Separation of Saturated Solution: Once equilibrium is established, carefully separate the saturated solution from the excess undissolved solid. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any particulate matter.

  • Sample Aliquoting: Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

  • Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions. This can be done in a drying oven at a temperature below the decomposition point of the amino acid or under reduced pressure using a rotary evaporator.

  • Mass Determination: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it accurately. The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved solute.

  • Calculation: The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.

Spectrophotometric Method

The spectrophotometric method is a sensitive technique suitable for determining the solubility of compounds that absorb ultraviolet (UV) or visible light, or can be derivatized to form a chromophore.[6][7]

Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.

Detailed Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to prepare a series of standard solutions with decreasing concentrations.

    • If this compound does not have a suitable chromophore, a derivatization step is necessary. A common derivatizing agent for amino acids is ninhydrin, which produces a colored product that can be quantified.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

  • Sample Preparation and Equilibration: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

  • Separation and Dilution:

    • Separate the clear saturated solution from the excess solid as described previously (Step 3 of the gravimetric method).

    • Accurately dilute a small, known volume of the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded.

  • Absorbance Measurement: Measure the absorbance of the diluted sample solution at the same λmax used for the calibration curve.

  • Concentration Determination and Solubility Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for the gravimetric and spectrophotometric solubility determination methods.

Gravimetric_Method_Workflow start Start prepare_sample Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_sample equilibrate Equilibrate at Constant Temperature (e.g., Shaker Bath) prepare_sample->equilibrate separate Separate Saturated Solution (Centrifugation & Filtration) equilibrate->separate aliquot Take Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Solid Residue evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end End calculate->end

Gravimetric Method Workflow

Spectrophotometric_Method_Workflow cluster_cal Calibration Curve Preparation cluster_sample Sample Analysis stock_solution Prepare Stock Solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution measure_standards Measure Absorbance of Standards serial_dilution->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve determine_conc Determine Concentration from Calibration Curve plot_curve->determine_conc prepare_saturated Prepare Saturated Solution equilibrate_sample Equilibrate at Constant Temperature prepare_saturated->equilibrate_sample separate_sample Separate Saturated Solution equilibrate_sample->separate_sample dilute_sample Dilute Known Volume of Supernatant separate_sample->dilute_sample measure_sample Measure Absorbance of Diluted Sample dilute_sample->measure_sample measure_sample->determine_conc calculate_sol Calculate Solubility (Concentration x Dilution Factor) determine_conc->calculate_sol end_process End calculate_sol->end_process

Spectrophotometric Method Workflow

Conclusion

Understanding the solubility of this compound is crucial for its successful application in drug development. While direct quantitative data remains elusive in readily accessible literature, this guide provides a framework for researchers by presenting illustrative data from a structural isomer and detailing robust experimental protocols for in-house determination. By employing the described gravimetric and spectrophotometric methods, scientists can obtain the precise solubility data necessary to advance their research and development efforts.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopentanoic acid, a β-amino acid, is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its chemical stability and degradation pathways is crucial for drug development professionals, researchers, and scientists to ensure the safety, efficacy, and shelf-life of products containing this moiety. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines potential degradation pathways. It also includes detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies.

Predicted Stability Profile of this compound

The stability of this compound is dictated by its functional groups: a secondary amine and a carboxylic acid. Based on general chemical principles, its stability under different stress conditions can be predicted. The following tables summarize the expected stability, which should be confirmed by experimental studies.

Table 1: Predicted Hydrolytic Stability of this compound

pH ConditionTemperaturePredicted StabilityPotential Degradation Products
Acidic (pH 1-3)AmbientLikely StableMinimal degradation expected.
ElevatedPotential for minor degradationFormation of oligomers through amide bond formation.
Neutral (pH 6-8)AmbientStableNegligible degradation.
ElevatedLikely StableMinimal degradation.
Basic (pH 10-13)AmbientLikely StableMinimal degradation.
ElevatedPotential for minor degradationDecarboxylation at very high temperatures.

Table 2: Predicted Oxidative, Photolytic, and Thermal Stability of this compound

Stress ConditionReagent/ParameterPredicted StabilityPotential Degradation Products
Oxidative3% H₂O₂Potential for degradationOxidation of the secondary amine to a hydroxylamine (B1172632) or nitrone. Decarboxylation.
PhotolyticUV/Vis Light (ICH Q1B)Likely StablePotential for minor degradation, such as decarboxylation, upon prolonged exposure.
Thermal (Dry Heat)60°C - 80°CLikely StablePotential for decarboxylation and formation of lactams at higher temperatures.

Postulated Degradation Pathways

Based on the functional groups of this compound, several degradation pathways can be postulated under forced degradation conditions.

Oxidative Degradation

Oxidative stress is expected to primarily affect the secondary amine group.

Oxidative Degradation of this compound 3-Aminopentanoic_Acid This compound Hydroxylamine_Derivative N-hydroxy-3-aminopentanoic acid 3-Aminopentanoic_Acid->Hydroxylamine_Derivative [O] Decarboxylation_Product 3-Aminopentane 3-Aminopentanoic_Acid->Decarboxylation_Product Δ, [O] Nitrone_Derivative Nitrone Derivative Hydroxylamine_Derivative->Nitrone_Derivative [O]

Caption: Postulated oxidative degradation pathway of this compound.

Thermal Degradation

Under thermal stress, decarboxylation and intramolecular cyclization to form a lactam are plausible degradation pathways.

Thermal Degradation of this compound 3-Aminopentanoic_Acid This compound Decarboxylation_Product 3-Aminopentane + CO₂ 3-Aminopentanoic_Acid->Decarboxylation_Product High Temperature (Δ) Lactam_Formation Piperidin-2-one derivative (Lactam) 3-Aminopentanoic_Acid->Lactam_Formation High Temperature (Δ) Intramolecular Cyclization

Caption: Postulated thermal degradation pathways of this compound.

Hypothetical Experimental Protocols for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) and Q1B guidelines and should be adapted based on preliminary experimental findings.

General Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of this compound Prepare_Stress_Samples Prepare Samples for Each Stress Condition Prepare_Stock->Prepare_Stress_Samples Prepare_Control Prepare Control Sample (No Stress) Prepare_Stock->Prepare_Control Hydrolytic_Stress Hydrolytic (Acidic, Basic, Neutral) Prepare_Stress_Samples->Hydrolytic_Stress Oxidative_Stress Oxidative (H₂O₂) Prepare_Stress_Samples->Oxidative_Stress Photolytic_Stress Photolytic (UV/Vis Light) Prepare_Stress_Samples->Photolytic_Stress Thermal_Stress Thermal (Dry Heat) Prepare_Stress_Samples->Thermal_Stress Time_Points Sample at Pre-defined Time Points Prepare_Control->Time_Points Hydrolytic_Stress->Time_Points Oxidative_Stress->Time_Points Photolytic_Stress->Time_Points Thermal_Stress->Time_Points Analytical_Method Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Time_Points->Analytical_Method Data_Analysis Quantify Degradation and Identify Degradants Analytical_Method->Data_Analysis

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH.

    • For neutral hydrolysis, dilute the stock solution with purified water.

  • Stress Conditions:

    • Store the acidic, basic, and neutral solutions at 60°C.

    • Store control samples (un-stressed) at 4°C in the dark.

  • Sampling and Analysis:

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Degradation Protocol
  • Preparation of Solution:

    • Prepare a solution of this compound (1 mg/mL) in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂).

  • Stress Conditions:

    • Store the solution at room temperature in the dark.

    • Store a control sample (without H₂O₂) under the same conditions.

  • Sampling and Analysis:

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Analyze all samples by HPLC.

Photostability Protocol
  • Sample Preparation:

    • Place a solid sample of this compound and a solution (1 mg/mL) in transparent containers.

    • Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Stress Conditions:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis:

    • After exposure, analyze the solid and solution samples, along with the dark controls, by HPLC.

Thermal Degradation Protocol
  • Sample Preparation:

    • Place a solid sample of this compound in a controlled temperature chamber.

  • Stress Conditions:

    • Expose the sample to a temperature of 60°C (or higher, if no degradation is observed).

    • Store a control sample at 4°C.

  • Analysis:

    • After a defined period (e.g., 7 days), dissolve the stressed and control samples in a suitable solvent and analyze by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Key Method Development Considerations:

  • Column Chemistry: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its degradation products.

  • Detection: UV detection is suitable if this compound or its degradants have a chromophore. If not, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is necessary. MS detection is highly recommended for the identification of unknown degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) peak from all potential degradation product peaks.

Conclusion

While specific experimental data for the stability of this compound is lacking in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of similar molecules. This guide provides a theoretical framework for its stability profile and offers detailed, albeit hypothetical, protocols for conducting forced degradation studies. It is imperative that these theoretical considerations are substantiated with rigorous experimental work to ensure the development of safe and effective pharmaceutical products. The provided methodologies and postulated pathways should serve as a valuable starting point for researchers, scientists, and drug development professionals in their investigation of this compound.

Methodological & Application

Application Notes and Protocols: 3-Aminopentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid is a β-amino acid that serves as a valuable building block in peptide synthesis, offering a strategic approach to developing peptidomimetics with enhanced therapeutic potential. The incorporation of this non-proteinogenic amino acid into peptide sequences can induce unique conformational constraints and increase resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based drug candidates. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols and relevant data for researchers in drug discovery and development.

The primary advantage of integrating β-amino acids like this compound lies in the alteration of the peptide backbone. The additional methylene (B1212753) group between the amino and carboxyl functionalities, in comparison to α-amino acids, disrupts the typical secondary structures and makes the peptide bonds less susceptible to cleavage by endogenous proteases.[1][2] This enhanced stability is a critical attribute for the development of peptide therapeutics with improved in vivo half-lives.

Applications in Peptide Synthesis

The inclusion of this compound in peptide sequences has been explored for a variety of therapeutic applications, primarily driven by the enhanced stability and modified biological activity of the resulting peptides.

  • Enhanced Proteolytic Stability: Peptides incorporating β-amino acids, including this compound, exhibit significantly increased resistance to enzymatic degradation by proteases.[2][3] This is a crucial factor in overcoming a major hurdle in the development of peptide-based drugs, which is their rapid clearance in vivo.

  • Modulation of Biological Activity: The conformational changes induced by this compound can lead to novel or enhanced biological activities. These include but are not limited to:

    • Antimicrobial Peptides: The altered backbone can influence the amphipathicity and helical propensity of peptides, which are critical for their interaction with and disruption of microbial membranes.[4][5][6]

    • G-Protein Coupled Receptor (GPCR) Ligands: The modified peptide structure can alter binding affinity and efficacy at GPCRs, leading to the development of potent and selective agonists or antagonists.[7][8][9][10]

  • Peptidomimetics and Drug Design: As a peptidomimetic, this compound allows for the design of novel peptide analogs with improved drug-like properties. The ability to fine-tune the peptide backbone structure opens new avenues for targeting challenging protein-protein interactions.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of peptides containing β-amino acids. It is important to note that specific yields can vary depending on the sequence, coupling conditions, and purification methods. While specific data for this compound is limited, the following tables provide expected ranges based on the synthesis of similar β-amino acid-containing peptides.

Table 1: Representative Coupling Efficiency in Fmoc-SPPS of β-Amino Acids

Coupling StepCoupling ReagentReaction Time (min)Coupling Efficiency (%)Reference
Fmoc-β-amino acid to N-terminal amine on resinHBTU/HOBt/DIEA60 - 120>98%[1]
Fmoc-α-amino acid to N-terminal β-amino acidHATU/HOAt/DIEA60 - 180>97%[11]
Fmoc-β-amino acid to N-terminal α-amino acidPyBOP/DIEA60 - 120>98%[2]

Table 2: Overall Yield and Purity of a Model β-Peptide

Peptide Sequence (Hypothetical)Synthesis Scale (mmol)Crude Purity (%)Purified Yield (%)Final Purity (%)Reference
Ac-(β-Ala)2-(β-HVal)-(β-HAla)-(β-HLeu)-NH20.1~7015 - 25>95%General SPPS Data

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-3-aminopentanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy.

Protocol 1: Synthesis of Fmoc-3-aminopentanoic acid

This protocol is a general representation for the synthesis of Fmoc-protected β-amino acids.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure Fmoc-3-aminopentanoic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-3-aminopentanoic acid into a peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected α-amino acids

  • Fmoc-3-aminopentanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for both α- and this compound):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered β-amino acid, the coupling time may be extended or a second coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step with fresh reagents.

    • After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of sequence Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Peptide Ligand (containing this compound) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylate Cyclase G_alpha Gα-GTP G_Protein->G_alpha Dissociates cAMP cAMP G_alpha->AC ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Induces

Caption: Representative GPCR signaling pathway (cAMP-dependent).

References

Application Notes and Protocols for 3-Aminopentanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-aminopentanoic acid and its derivatives as key intermediates in the synthesis of promising pharmaceutical agents. The following sections detail the synthesis of intermediates for an anti-tuberculosis drug, Telacebec (Q203), and a muscarinic M4 receptor agonist.

Application Note 1: Synthesis of a 4-Aryl-2-piperidone Intermediate for Telacebec (Q203)

Introduction:

This compound derivatives are valuable precursors for the synthesis of complex heterocyclic scaffolds used in medicinal chemistry. One such application is the synthesis of 4-aryl-2-piperidones, which are core structures in various biologically active molecules, including the anti-tuberculosis drug candidate Telacebec (Q203). This note details a protocol for the direct lactamization of a β-C−H arylated N-phthaloyl δ-aminopentanoic acid carboxamide to yield a 4-aryl-2-piperidone intermediate.

Experimental Protocol: Synthesis of 4-(naphthalen-1-yl)-2-piperidone

This protocol is adapted from the synthesis of related 4-aryl-2-piperidones.

Materials:

Procedure:

  • To a solution of N-(8-quinolyl)-3-(naphthalen-1-yl)-5-(phthalimido)pentanamide (1.0 equivalent) in ethanol (0.1 M), add hydrazine monohydrate (10.0 equivalents).

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(naphthalen-1-yl)-2-piperidone.

Data Presentation:

The following table summarizes the yields for the synthesis of various 4-aryl-2-piperidone intermediates from their corresponding β-arylated δ-aminopentanoic acid carboxamides.

Intermediate Precursor4-Aryl-2-piperidone ProductYield (%)
N-(8-quinolyl)-3-(naphthalen-1-yl)-5-(phthalimido)pentanamide4-(naphthalen-1-yl)-2-piperidone75
N-(8-quinolyl)-3-(p-tolyl)-5-(phthalimido)pentanamide4-(p-tolyl)-2-piperidone82
N-(8-quinolyl)-3-(4-methoxyphenyl)-5-(phthalimido)pentanamide4-(4-methoxyphenyl)-2-piperidone85
N-(8-quinolyl)-3-(4-fluorophenyl)-5-(phthalimido)pentanamide4-(4-fluorophenyl)-2-piperidone78

Logical Relationship: Synthesis of Telacebec (Q203) from this compound Derivative

G cluster_0 Starting Material Preparation cluster_1 Key Arylation Step cluster_2 Intermediate Synthesis cluster_3 Final Product Synthesis start This compound step1 Protection and Amide Coupling start->step1 intermediate1 N-Phthaloyl δ-Aminopentanoic Acid Carboxamide step1->intermediate1 step2 Pd(II)-Catalyzed β-C-H Arylation intermediate1->step2 intermediate2 β-Arylated N-Phthaloyl δ-Aminopentanoic Acid Carboxamide step2->intermediate2 step3 Direct Lactamization intermediate2->step3 intermediate3 4-Aryl-2-piperidone step3->intermediate3 step4 Further Functionalization intermediate3->step4 final_product Telacebec (Q203) step4->final_product

Synthetic pathway to Telacebec (Q203).

Signaling Pathway: Mechanism of Action of Telacebec (Q203)

Telacebec targets the cytochrome bc1 complex (Complex III) of the electron transport chain in Mycobacterium tuberculosis.[1] This inhibition blocks the oxidation of menaquinol, disrupting the proton motive force and leading to a depletion of ATP, which is essential for the bacterium's survival.[2]

G cluster_0 Mycobacterium tuberculosis Electron Transport Chain Menaquinol Menaquinol (MQH2) Cyt_bc1 Cytochrome bc1 (Complex III) Menaquinol->Cyt_bc1 e- transfer Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- transfer Proton_gradient Proton Gradient Cyt_bc1->Proton_gradient H+ pumping ATP_synthase ATP Synthase (Complex V) ATP ATP ATP_synthase->ATP synthesis Proton_gradient->ATP_synthase Telacebec Telacebec (Q203) Telacebec->Cyt_bc1 Inhibits

Inhibition of the cytochrome bc1 complex by Telacebec.

Application Note 2: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid, an Intermediate for Muscarinic M4 Receptor Agonists

Introduction:

(R)-4-aminopentanoic acid is a high-value chiral γ-amino acid that serves as a crucial building block for pharmaceuticals targeting the central nervous system, including muscarinic M4 receptor agonists.[1][3][4] This application note provides a sustainable and highly efficient enzymatic protocol for the synthesis of (R)-4-aminopentanoic acid from levulinic acid.

Experimental Protocol: Enzymatic Reductive Amination of Levulinic Acid

This protocol utilizes an engineered glutamate (B1630785) dehydrogenase (EcGDH) and a formate (B1220265) dehydrogenase (BsFDH) for cofactor regeneration.[1]

Materials:

  • Levulinic acid (LA)

  • Ammonium formate (NH₄COOH)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NADP⁺

  • Purified engineered EcGDH (e.g., EcGDHK116Q/N348M)

  • Purified BsFDH

  • Deionized water

  • pH meter

  • Incubator/shaker (45°C)

Procedure:

  • Prepare a 2 mL reaction mixture containing:

    • 0.8 M NH₄COOH

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 0.4 M Levulinic acid

    • 1 mM NADP⁺

    • 1.51 mg/mL purified mutant EcGDH

    • 0.20 mg/mL purified BsFDH

  • Ensure all components are fully dissolved and the pH is adjusted to 8.0.

  • Incubate the reaction mixture at 45°C with shaking for 11 hours.

  • Monitor the conversion of levulinic acid and the formation of (R)-4-aminopentanoic acid using HPLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.

Data Presentation:

The enzymatic synthesis of (R)-4-aminopentanoic acid demonstrates high efficiency and stereoselectivity.

ParameterValue
SubstrateLevulinic Acid (0.4 M)
Enzyme SystemEcGDHK116Q/N348M / BsFDH
Reaction Time11 hours
Temperature45°C
pH8.0
Conversion Rate>97%
Enantiomeric Excess (ee)>99% for (R)-enantiomer

Experimental Workflow: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Analysis and Product A Levulinic Acid G Incubate at 45°C for 11 hours A->G B NH4COOH (Amine Source) B->G C Engineered EcGDH C->G D BsFDH (Cofactor Regen.) D->G E NADP+ E->G F Tris-HCl Buffer (pH 8.0) F->G H HPLC Analysis G->H I (R)-4-Aminopentanoic Acid (>97% conversion, >99% ee) H->I

Workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.

Signaling Pathway: Muscarinic M4 Receptor

Muscarinic M4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[5] Activation of M4 receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This pathway is a key target for the treatment of neuropsychiatric disorders like schizophrenia.

G cluster_0 Cell Membrane M4R Muscarinic M4 Receptor Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Conversion (blocked) Agonist M4 Receptor Agonist (from (R)-4-aminopentanoic acid) Agonist->M4R Binds to ATP ATP ATP->AC Substrate Downstream Downstream Cellular Response cAMP->Downstream Activates (reduced)

Signaling pathway of the muscarinic M4 receptor.

References

Application Notes and Protocols: Asymmetric Synthesis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically active β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. Their incorporation into peptides can induce stable secondary structures, and they are key components in the development of β-lactam antibiotics and other medicinal agents. 3-Aminopentanoic acid, a chiral β-amino acid, is a valuable synthon for more complex molecular architectures. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on a robust and highly enantioselective method: the rhodium-catalyzed asymmetric hydrogenation of a β-enamido ester precursor. This approach offers high yields and excellent stereocontrol, making it suitable for both research and process development applications.

Core Synthesis Strategy: Asymmetric Hydrogenation

The primary strategy detailed here involves the asymmetric hydrogenation of an N-acyl-β-dehydroamino ester using a chiral rhodium catalyst. This method is highly efficient and provides access to the desired enantiomer of this compound in high enantiomeric excess (e.e.). The general workflow involves three key stages: synthesis of the β-enamido ester precursor, the asymmetric hydrogenation reaction, and the final deprotection to yield the free amino acid.

I. Synthesis of Precursor: Ethyl (Z)-3-(acetylamino)pent-2-enoate

The precursor for the asymmetric hydrogenation is synthesized from commercially available starting materials.

Reaction Scheme:

G cluster_0 Precursor Synthesis Ethyl_acetoacetate Ethyl acetoacetate (B1235776) Knoevenagel Intermediate Ethyl_acetoacetate->Knoevenagel Ammonium_acetate Ammonium (B1175870) acetate (B1210297) Enamine_formation Enamine_formation Ammonium_acetate->Enamine_formation Enamine Formation Propanal Propanal Propanal->Knoevenagel Knoevenagel Condensation Precursor Ethyl (Z)-3-(acetylamino)pent-2-enoate Knoevenagel->Enamine_formation Enamine_formation->Precursor

Caption: Synthesis of the β-enamido ester precursor.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), propanal (1.1 eq), and ammonium acetate (1.2 eq) in toluene.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford ethyl (Z)-3-(acetylamino)pent-2-enoate.

II. Asymmetric Hydrogenation of Ethyl (Z)-3-(acetylamino)pent-2-enoate

This key step establishes the chirality at the C3 position through the use of a chiral rhodium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as (R,R)-Me-DuPhos are highly effective for this transformation.

Reaction Scheme:

G cluster_1 Asymmetric Hydrogenation Precursor Ethyl (Z)-3-(acetylamino)pent-2-enoate Hydrogenation Hydrogenation Precursor->Hydrogenation Hydrogen H2 (gas) Hydrogen->Hydrogenation Catalyst [Rh(COD)((R,R)-Me-DuPhos)]BF4 Catalyst->Hydrogenation Asymmetric Hydrogenation Product_ester Ethyl (R)-3-(acetylamino)pentanoate Hydrogenation->Product_ester

Caption: Rhodium-catalyzed asymmetric hydrogenation.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, a stock solution of the catalyst can be prepared by dissolving [Rh(COD)2]BF4 and the chiral ligand (e.g., (R,R)-Me-DuPhos) in a 1:1.1 molar ratio in a degassed solvent such as methanol (B129727) or toluene.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve ethyl (Z)-3-(acetylamino)pent-2-enoate (1.0 eq) in degassed methanol.

  • Hydrogenation: Add the catalyst solution (0.01 to 1 mol%) to the substrate solution. Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 90 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by GC or HPLC to determine conversion.

  • Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing through a short pad of silica gel to remove the catalyst.

Quantitative Data Summary:

Substrate AnalogueCatalyst/LigandSolventPressure (psi)Yield (%)e.e. (%)Reference
Methyl (Z)-3-acetamido-but-2-enoate[Rh(COD)2]BF4 / (R,R)-Me-DuPhosMeOH90>9599[1]
Ethyl (Z)-3-acetamido-hex-2-enoate[Rh(COD)2]BF4 / (R,R)-Me-DuPhosMeOH90>9598[1]

III. Deprotection to (R)-3-Aminopentanoic Acid

The final step involves the hydrolysis of the ester and the deprotection of the N-acetyl group to yield the free amino acid.

Reaction Scheme:

G cluster_2 Deprotection Product_ester Ethyl (R)-3-(acetylamino)pentanoate Hydrolysis Hydrolysis Product_ester->Hydrolysis HCl Aqueous HCl HCl->Hydrolysis Acid Hydrolysis Final_Product (R)-3-Aminopentanoic acid Hydrolysis->Final_Product

Caption: Final deprotection to the amino acid.

Experimental Protocol:

  • Hydrolysis: To the crude ethyl (R)-3-(acetylamino)pentanoate, add 6N aqueous HCl.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the completion of the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Purification: The aqueous layer containing the hydrochloride salt of the amino acid is then concentrated. The pH of the solution is adjusted to the isoelectric point (around pH 7) using a suitable base (e.g., pyridine (B92270) or by using an ion-exchange resin). The free amino acid will precipitate out of the solution.

  • Final Product: The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield pure (R)-3-aminopentanoic acid.

Overall Workflow:

G Start Ethyl acetoacetate, Propanal, Ammonium acetate Precursor Ethyl (Z)-3-(acetylamino)pent-2-enoate Start->Precursor Precursor Synthesis Hydrogenation_Product Ethyl (R)-3-(acetylamino)pentanoate Precursor->Hydrogenation_Product Asymmetric Hydrogenation Final_Product (R)-3-Aminopentanoic acid Hydrogenation_Product->Final_Product Deprotection

Caption: Overall synthetic workflow for (R)-3-Aminopentanoic acid.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Hydrogen gas is flammable and should be handled with care. Ensure all equipment is properly grounded.

  • Strong acids and bases should be handled with caution.

The described methodology provides a reliable and highly enantioselective route to this compound. The key asymmetric hydrogenation step, utilizing a chiral rhodium-DuPhos catalyst, consistently delivers high enantiomeric excess. This protocol is adaptable for the synthesis of other chiral β-amino acids by varying the starting aldehyde in the precursor synthesis. The detailed procedures and expected outcomes serve as a valuable resource for researchers in synthetic organic chemistry and drug development.

References

Application Note: Chiral Separation of 3-Aminopentanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a chiral molecule existing as (R)- and (S)-enantiomers. The stereoisomers of amino acids can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification crucial in drug development, metabolic studies, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioseparation of amino acids.[1][3][4] This application note details a direct HPLC method for the chiral separation of this compound enantiomers using a zwitterionic chiral stationary phase. Direct separation on chiral stationary phases (CSPs) is often the preferred method as it avoids the need for derivatization, simplifying the analytical workflow.[1][2]

Data Presentation

The following tables summarize the quantitative data for the chiral separation of this compound enantiomers on a CHIRALPAK ZWIX(-) column under two different mobile phase conditions.[5]

Table 1: Chromatographic Parameters with Methanol (B129727)/Acetonitrile Mobile Phase [5]

ParameterValue
Chiral Stationary PhaseCHIRALPAK ZWIX(-)
Mobile PhaseMethanol/Acetonitrile (50/50 v/v) with 25 mM Acetic Acid and 50 mM Triethylamine (B128534)
Retention Factor (k1)4.84
Separation Factor (α)1.39
Resolution (Rs)2.52

Table 2: Chromatographic Parameters with Water/Acetonitrile Mobile Phase [5]

ParameterValue
Chiral Stationary PhaseCHIRALPAK ZWIX(-)
Mobile PhaseWater/Acetonitrile (10/90 v/v) with 25 mM Acetic Acid and 50 mM Triethylamine
Retention Factor (k1)3.03
Separation Factor (α)1.13
Resolution (Rs)1.36

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for the chiral HPLC separation of this compound.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC based on the data presented.

1. Materials and Reagents

  • Racemic this compound standard

  • (R)-3-Aminopentanoic acid and (S)-3-Aminopentanoic acid enantiomeric standards (if available, for peak identification)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Glacial Acetic Acid

  • Triethylamine (TEA)

2. Instrumentation and Columns

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALPAK ZWIX(-)

3. Mobile Phase Preparation

  • Mobile Phase A (Methanol/Acetonitrile):

    • Mix 500 mL of HPLC grade methanol with 500 mL of HPLC grade acetonitrile.

    • Add 25 mmol of glacial acetic acid and 50 mmol of triethylamine to the 1 L mixture.

    • Sonicate the solution for 15 minutes to degas.

  • Mobile Phase B (Water/Acetonitrile):

    • Mix 100 mL of HPLC grade water with 900 mL of HPLC grade acetonitrile.

    • Add 25 mmol of glacial acetic acid and 50 mmol of triethylamine to the 1 L mixture.

    • Sonicate the solution for 15 minutes to degas.

4. Sample Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Method Parameters

  • Column: CHIRALPAK ZWIX(-)

  • Mobile Phase: Choose either Mobile Phase A or Mobile Phase B.

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Column Temperature: 25 °C (typical, may require optimization)

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Run Time: Sufficient to allow for the elution of both enantiomers and any impurities.

6. System Equilibration and Analysis

  • Purge the HPLC system with the chosen mobile phase.

  • Equilibrate the CHIRALPAK ZWIX(-) column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample of this compound.

  • Record the chromatogram and integrate the peaks corresponding to the two enantiomers.

7. Data Analysis

  • Identify the peaks for the (R)- and (S)-enantiomers based on the injection of individual standards, if available.

  • Calculate the retention factor (k), separation factor (α), and resolution (Rs) using the standard chromatographic equations.

  • Determine the enantiomeric excess (% ee) if required.

Discussion

The choice of mobile phase significantly impacts the chiral separation of this compound on the CHIRALPAK ZWIX(-) column. The methanol/acetonitrile mobile phase provides a higher separation factor and resolution compared to the water/acetonitrile mobile phase.[5] This indicates a better enantiomeric discrimination in the more organic mobile phase. The zwitterionic nature of the CHIRALPAK ZWIX(-) stationary phase allows for complex interactions with the amino acid enantiomers, leading to their separation.[5] Researchers should optimize parameters such as flow rate, column temperature, and the exact concentration of additives in the mobile phase to achieve the best results for their specific instrumentation and application. While direct methods are convenient, for some amino acids, pre-column derivatization with a chiral reagent can be an alternative strategy to form diastereomers that can be separated on a conventional achiral HPLC column.[1] Various chiral stationary phases are available for amino acid separations, including those based on macrocyclic glycopeptides and polysaccharides, offering a range of selectivities.[1][2][6][7][8]

References

3-Aminopentanoic Acid as a Potential GABA Analogue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are a cornerstone in the treatment of various neurological and psychiatric disorders.[1][2] 3-Aminopentanoic acid, a β-amino acid, presents a structural motif with the potential for interaction with GABA receptors. This document provides a summary of the current, albeit limited, publicly available data on this compound and its derivatives in the context of GABA receptor modulation. Furthermore, it offers detailed experimental protocols for researchers to investigate the pharmacological profile of this compound as a GABA analogue.

Introduction to GABA Analogues

GABA analogues are compounds structurally related to GABA that are designed to interact with the GABAergic system.[3] They can act as agonists, antagonists, or modulators of GABA receptors, or influence GABA metabolism and reuptake. These compounds are therapeutically important as anticonvulsants, anxiolytics, and muscle relaxants.[3] The two main types of GABA receptors are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[4][5]

  • GABA-A Receptors: These are ligand-gated chloride ion channels.[4] Activation by an agonist leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.[1]

  • GABA-B Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to the opening of potassium channels and inhibition of calcium channels, resulting in a slower and more prolonged inhibitory effect.[5]

This compound: A Candidate GABA Analogue

This compound (C₅H₁₁NO₂) is a chiral β-amino acid.[6] While it is used as a building block in pharmaceutical synthesis, direct pharmacological data characterizing it as a GABA analogue is scarce in publicly accessible literature.[6] However, the chemical structure suggests its potential to interact with GABA receptors. The (R)-enantiomer is often considered the biologically active form for many chiral amino acid derivatives.[6]

Pharmacological Data Summary
CompoundReceptorAssay TypeMeasured ActivityReference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BFunctional Assay (guinea pig ileum)pA₂ = 3.5 (weak antagonist)[7][8][9]

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA₂ value indicates weaker antagonism.

Experimental Protocols for Pharmacological Characterization

To elucidate the potential of this compound as a GABA analogue, the following experimental protocols are proposed based on standard methodologies for characterizing novel compounds acting on GABA receptors.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-3-aminopentanoic acid for GABA-A and GABA-B receptors.

Protocol: GABA-A Receptor Binding Assay

  • Materials:

    • Radioligand: [³H]Muscimol (for agonist site) or [³H]Flunitrazepam (for benzodiazepine (B76468) site).

    • Competitor: GABA (for standard curve).

    • Test Compounds: (R)-3-Aminopentanoic acid, (S)-3-Aminopentanoic acid.

    • Membrane Preparation: Crude synaptic membranes from rat or mouse brain (e.g., cortex or cerebellum).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: Scintillation counter, filtration apparatus.

  • Procedure:

    • Prepare synaptic membranes from rodent brain tissue by homogenization and differential centrifugation.

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., 1-2 nM [³H]Muscimol).

    • For determining non-specific binding, add a high concentration of a known competitor (e.g., 100 µM GABA).

    • For the competition assay, add increasing concentrations of the test compounds (e.g., 1 nM to 1 mM).

    • Add the membrane preparation to each well.

    • Incubate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol: GABA-B Receptor Binding Assay

This protocol is similar to the GABA-A assay, with the following key differences:

  • Radioligand: [³H]Baclofen or [³H]GABA (in the presence of a GABA-A antagonist like bicuculline (B1666979) to block binding to GABA-A sites).[10]

  • Assay Buffer: Often requires the presence of divalent cations (e.g., 2.5 mM CaCl₂ or MgCl₂) for optimal GABA-B receptor binding.[10]

  • Competitor: (-)-Baclofen.

Electrophysiology Assays

Electrophysiology is used to determine the functional activity (efficacy) of a compound at an ion channel receptor.

Objective: To determine if (R)- and (S)-3-aminopentanoic acid act as agonists, antagonists, or allosteric modulators at GABA-A receptors.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).

    • TEVC setup (amplifier, electrodes, perfusion system).

    • Recording Solution (e.g., Barium Ringer's solution).

    • GABA (for control responses).

    • Test Compounds: (R)- and (S)-3-aminopentanoic acid.

  • Procedure:

    • Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus oocytes.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the induced current.

    • To test for antagonist activity, co-apply the test compound with a known concentration of GABA (e.g., the EC₅₀ concentration) and observe any reduction in the GABA-induced current.

    • To test for positive allosteric modulation, co-apply the test compound with a low concentration of GABA (e.g., EC₁₀-EC₂₀) and look for potentiation of the GABA-induced current.

  • Data Analysis:

    • For agonists, plot the current response against the compound concentration and fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the maximum response relative to GABA.

    • For antagonists, determine the IC₅₀ for the inhibition of the GABA response.

    • For modulators, quantify the degree of potentiation of the GABA response.

Visualizations

Signaling Pathways and Experimental Workflows

GABA_Signaling_Pathway cluster_GABA_A GABA-A Receptor Pathway cluster_GABA_B GABA-B Receptor Pathway GABA_A GABA-A Receptor Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel GABA or Agonist Binding Hyperpolarization_A Hyperpolarization Cl_channel->Hyperpolarization_A Cl- Influx Inhibition_A Neuronal Inhibition Hyperpolarization_A->Inhibition_A GABA_B GABA-B Receptor (GPCR) G_protein Gi/o Protein Activation GABA_B->G_protein GABA or Agonist Binding AC Adenylyl Cyclase (Inhibited) G_protein->AC K_channel K+ Channel (Opens) G_protein->K_channel Ca_channel Ca2+ Channel (Inhibited) G_protein->Ca_channel Hyperpolarization_B Hyperpolarization K_channel->Hyperpolarization_B K+ Efflux Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release

Caption: Simplified signaling pathways for GABA-A and GABA-B receptors.

Experimental_Workflow start Synthesize/Acquire This compound binding_assay Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Electrophysiology Assay (Determine Efficacy - EC50/IC50) binding_assay->functional_assay If significant binding in_vivo_studies In Vivo Animal Models (e.g., anticonvulsant, anxiolytic tests) functional_assay->in_vivo_studies If active in vitro conclusion Pharmacological Profile Established in_vivo_studies->conclusion

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents an unexplored compound with the potential to act as a GABA analogue. While direct evidence of its interaction with GABA receptors is currently lacking in the scientific literature, its chemical structure warrants investigation. The protocols outlined in this document provide a comprehensive framework for researchers to determine the binding affinity and functional efficacy of this compound and its enantiomers at GABA-A and GABA-B receptors. Such studies are crucial for uncovering novel therapeutic agents for a range of neurological and psychiatric conditions.

References

Incorporation of 3-Aminopentanoic Acid into Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are structurally modified peptides designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability, low bioavailability, and limited receptor selectivity. The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design. 3-Aminopentanoic acid, a β-amino acid, offers a unique structural motif to alter the peptide backbone, influencing conformational preferences and proteolytic resistance. This document provides detailed application notes and generalized protocols for the incorporation of this compound into peptidomimetic scaffolds.

As a β-amino acid, this compound introduces an additional carbon atom into the peptide backbone, which can induce unique secondary structures, such as helices, turns, and sheets, that are distinct from those formed by α-amino acids.[1][2] This structural alteration can lead to peptidomimetics with enhanced biological activity and stability.

Applications of this compound in Peptidomimetics

While specific examples of peptidomimetics containing this compound are not extensively documented in publicly available literature, its structural properties as a β-amino acid suggest potential applications in several therapeutic areas:

  • Enhanced Proteolytic Stability: The altered backbone conformation provided by this compound can render the resulting peptidomimetic resistant to degradation by proteases, a critical attribute for improving in vivo half-life.[1]

  • Modulation of Receptor Binding: The distinct conformational landscape of β-peptides can be exploited to design ligands with high affinity and selectivity for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

  • Antimicrobial Agents: The incorporation of β-amino acids has been a successful strategy in developing antimicrobial peptides with potent activity and reduced susceptibility to bacterial resistance mechanisms.[3]

  • Enzyme Inhibitors: The unique structural features of β-amino acid-containing peptides can be utilized to design potent and selective inhibitors of enzymes, such as proteases.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). These are based on well-established methods for other β-amino acids and should be optimized for specific sequences and synthetic goals.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Containing this compound

This protocol outlines the manual synthesis of a generic peptide containing a this compound residue on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-3-aminopentanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for α-amino acids):

    • In a separate vial, dissolve the Fmoc-α-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3 times).

  • Incorporation of Fmoc-3-aminopentanoic acid:

    • The coupling of β-amino acids can be slower than α-amino acids. It is recommended to use HATU as the coupling reagent and extend the coupling time.

    • In a separate vial, dissolve Fmoc-3-aminopentanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours, or until the Kaiser test is negative. A double coupling may be necessary if the reaction is incomplete.

    • Wash the resin with DMF (3 times).

  • Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Characterization of the this compound-Containing Peptidomimetic

1. Mass Spectrometry:

  • Objective: To confirm the molecular weight of the synthesized peptide.

  • Method: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Analyze by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass should correspond to the calculated theoretical mass of the peptide containing the this compound residue.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the incorporation and determine the conformation of the this compound residue within the peptide.

  • Method: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra.

  • Expected Result: The ¹H NMR spectrum will show characteristic signals for the protons of the this compound residue. 2D NMR experiments will help in assigning the resonances and provide information about the local conformation through the analysis of nuclear Overhauser effects (NOEs).

Data Presentation

Due to the lack of specific published data for peptidomimetics containing this compound, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Summary of Synthesized Peptidomimetics

Peptide IDSequenceModificationMolecular Weight (Da)Purity (%)
Example-1Ac-Tyr-(3-NH₂-Pen)-Phe-Gly-NH₂N-terminal AcetylationCalculated MWHPLC Purity
Example-2c[(3-NH₂-Pen)-Arg-Gly-Asp]CyclizationCalculated MWHPLC Purity

Table 2: Biological Activity Data (Hypothetical Example for an Enzyme Inhibitor)

Peptide IDTarget EnzymeIC₅₀ (µM)Ki (µM)Assay Conditions
Example-1e.g., Cathepsin DExperimental ValueExperimental Valuee.g., Fluorogenic substrate, pH 5.0
Control Peptidee.g., Cathepsin DExperimental ValueExperimental Valuee.g., Fluorogenic substrate, pH 5.0

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the incorporation of this compound into peptidomimetics.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Purification cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_alpha α-Amino Acid Coupling Deprotection1->Coupling_alpha Coupling_beta This compound Coupling Deprotection1->Coupling_beta Coupling_alpha->Deprotection1 Repeat for each α-AA Deprotection2 Final Deprotection Coupling_beta->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization MS & NMR Analysis Purification->Characterization Bioassay Biological Assays (e.g., Enzyme Inhibition) Characterization->Bioassay Data_Analysis Data Analysis (IC50, Ki) Bioassay->Data_Analysis

Caption: Experimental workflow for synthesis and evaluation.

logical_relationship cluster_properties Structural Properties cluster_outcomes Potential Outcomes Beta_AA This compound (β-Amino Acid) Backbone Altered Peptide Backbone Beta_AA->Backbone Conformation Unique Secondary Structures Backbone->Conformation Stability Increased Proteolytic Stability Conformation->Stability Bioactivity Modulated Biological Activity Conformation->Bioactivity Selectivity Improved Receptor Selectivity Conformation->Selectivity

Caption: Rationale for incorporating this compound.

References

Application Notes and Protocols for Solid-Phase Synthesis of 3-Aminopentanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become the standard method for the chemical synthesis of peptides. The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a key strategy for developing novel therapeutic peptides with enhanced stability against enzymatic degradation and unique conformational properties. 3-Aminopentanoic acid, a β-amino acid with an ethyl group at the β-position, presents unique challenges in SPPS due to steric hindrance. This application note provides a detailed protocol for the efficient incorporation of Fmoc-3-aminopentanoic acid into peptide chains using modern SPPS techniques, with a focus on optimizing coupling efficiency and minimizing side reactions. The use of potent activating agents and modified reaction conditions are highlighted to ensure high yield and purity of the final peptide.

Data Presentation

The efficiency of coupling sterically hindered amino acids is a critical factor influencing the overall success of the peptide synthesis. The following table summarizes typical coupling efficiencies and conditions for various amino acid types, providing a benchmark for the incorporation of this compound.

Amino Acid TypeCoupling ReagentCoupling Time (min)Typical Coupling Efficiency (%)Typical Purity (%)
Standard α-Amino AcidsHBTU/HOBt/DIEA30 - 60>99>95
Sterically Hindered α-Amino AcidsHATU/DIEA60 - 12095 - 99>90
General β-Amino AcidsPyBOP/DIEA120 - 24090 - 98>90
This compound (Recommended) HATU/DIEA 120 - 240 90 - 98 >90

Experimental Protocols

This section details the manual solid-phase synthesis of a peptide containing a this compound residue using Fmoc/tBu chemistry on a Rink Amide resin.

Materials
  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-3-aminopentanoic acid

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v) or a standard TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail.

  • Cold diethyl ether

Protocol

The following protocol describes a single coupling cycle. This cycle is repeated for each amino acid in the peptide sequence.

1. Resin Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

3. Amino Acid Coupling

For Standard α-Amino Acids:

  • In a separate vial, dissolve the Fmoc-protected α-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

For this compound (Sterically Hindered Coupling):

  • In a separate vial, dissolve Fmoc-3-aminopentanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Pre-activate the mixture for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the β-ethyl group, a longer coupling time is crucial for high efficiency.[1]

  • Monitor the coupling reaction using a Kaiser test.

  • Double Coupling: If the Kaiser test is positive after the initial coupling, a second coupling is strongly recommended to ensure a high yield of the desired peptide.[2][3] To perform a double coupling, drain the initial coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-3-aminopentanoic acid.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Capping (Optional)

  • To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes. This step is particularly recommended after a difficult coupling to prevent the formation of deletion sequences.

5. Final Deprotection and Cleavage

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Wash the resin with DMF (3 x 1 min), followed by DCM (3 x 1 min), and dry the resin under vacuum.

  • Prepare the cleavage cocktail. For most peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is sufficient.[1] If the peptide contains sensitive residues like Cys, Met, or Trp, Reagent K is recommended.[4]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide under vacuum.

6. Purification and Analysis

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Solid-Phase Peptide Synthesis Workflow for this compound-Containing Peptides

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat n times) cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Negative DoubleCouple Double Coupling (if positive) Kaiser->DoubleCouple Positive FinalDeprotect Final Fmoc Deprotection DoubleCouple->Coupling Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis HATU_Coupling Fmoc_AA Fmoc-3-Aminopentanoic Acid (3 eq.) Activation Pre-activation (2-5 min) Fmoc_AA->Activation:f0 HATU HATU (2.9 eq.) HATU->Activation:f0 DIEA DIEA (6 eq.) DIEA->Activation:f0 DMF DMF DMF->Activation:f0 Coupling Coupling to Resin-NH2 (2-4 hours) Double couple if necessary Activation->Coupling:f0 Peptide Peptide Chain Elongated Coupling->Peptide

References

Quantitative Analysis of 3-Aminopentanoic Acid: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-aminopentanoic acid in various sample matrices. The methods described herein are essential for researchers in drug development, metabolomics, and other scientific fields where accurate quantification of this non-proteinogenic β-amino acid is critical.

Introduction

This compound, a β-amino acid, is of growing interest in pharmaceutical and biomedical research due to its potential biological activities. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control of related pharmaceutical products. This guide outlines three robust analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Method 1: HPLC-FLD with Pre-column Derivatization

High-Performance Liquid Chromatography coupled with fluorescence detection is a sensitive and widely used technique for the quantification of amino acids. Since this compound lacks a native fluorophore, pre-column derivatization is necessary to enable fluorescent detection. Two common derivatizing agents, o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), are discussed.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of HPLC-FLD methods for the analysis of amino acids, which can be extrapolated for this compound.

ParameterOPA DerivatizationFMOC-Cl Derivatization
Limit of Detection (LOD) 0.001 - 0.1 µg/mL[1]Femtomole range
Limit of Quantitation (LOQ) 0.004 - 0.3 µg/mL[1]Low picomole range
**Linearity (R²) **> 0.99[1][2]> 0.99
Recovery 70 - 109%[2]98 - 102%
Precision (RSD) < 2.5%[2]< 5%
Experimental Protocol: OPA Derivatization

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Borate (B1201080) buffer (0.4 M, pH 10.2)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation: For biological samples, perform protein precipitation by adding a 3-fold excess of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

  • Derivatization:

    • In an autosampler vial, mix 50 µL of the sample or standard with 50 µL of OPA/3-MPA reagent (dissolve 10 mg of OPA and 10 µL of 3-MPA in 1 mL of borate buffer).

    • Allow the reaction to proceed for 2 minutes at room temperature.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate (B84403) buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    • Gradient: A linear gradient from 10% to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.[3]

Experimental Protocol: FMOC-Cl Derivatization

Materials:

  • This compound standard

  • 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Borate buffer (0.4 M, pH 10.2)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation: Follow the same procedure as for OPA derivatization.

  • Derivatization:

    • To 100 µL of sample or standard, add 100 µL of borate buffer.

    • Add 200 µL of FMOC-Cl solution (5 mg/mL in acetonitrile) and vortex.

    • Let the reaction proceed for 10 minutes at room temperature.

    • Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM sodium acetate, pH 4.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 25 minutes.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC-FLD Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization_Reagent Add OPA or FMOC-Cl Reagent Supernatant->Derivatization_Reagent Reaction Incubation Derivatization_Reagent->Reaction Quenching Quenching (for FMOC-Cl) Reaction->Quenching Injection Injection Reaction->Injection Quenching->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Fig 1. Experimental workflow for HPLC-FLD analysis of this compound.

Method 2: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is required to increase their volatility. Silylation is a common derivatization approach for amino acids.

Quantitative Performance Data

The following table presents typical performance characteristics for the GC-MS analysis of amino acids.

ParameterSilylation (MSTFA) Derivatization
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantitation (LOQ) Low picomole range[4]
**Linearity (R²) **> 0.998
Recovery 85 - 115%
Precision (RSD) < 15%
Experimental Protocol: Silylation with MSTFA

Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270)

  • Acetonitrile, GC grade

Procedure:

  • Sample Preparation: For aqueous samples, evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sample or standard, add 50 µL of pyridine and 50 µL of MSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization cluster_gcms GC-MS Analysis Sample_GC Aqueous Sample Drying Evaporation to Dryness Sample_GC->Drying Derivatization_Reagent_GC Add MSTFA and Pyridine Drying->Derivatization_Reagent_GC Heating Heating at 70°C Derivatization_Reagent_GC->Heating Injection_GC Injection Heating->Injection_GC Separation_GC DB-5MS Column Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection (SIM) Separation_GC->Detection_MS Data_Analysis_GC Data Analysis Detection_MS->Data_Analysis_GC

Fig 2. Experimental workflow for GC-MS analysis of this compound.

Method 3: LC-MS/MS without Derivatization

Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique that can often be used for the direct analysis of polar compounds like amino acids without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating such analytes.

Quantitative Performance Data

The following table provides typical performance characteristics for the LC-MS/MS analysis of underivatized amino acids.

ParameterDirect LC-MS/MS (HILIC)
Limit of Detection (LOD) Sub-µM range
Limit of Quantitation (LOQ) 0.15 - 0.225 µg/g[3]
**Linearity (R²) **> 0.999[3]
Recovery 87 - 114%[5]
Precision (RSD) < 15%[5]
Experimental Protocol: Direct LC-MS/MS

Materials:

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding 4 parts of cold methanol containing an internal standard (e.g., a stable isotope-labeled analog of this compound) to 1 part of the sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Collect the supernatant and dilute with the initial mobile phase if necessary.

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% B, hold for 1 minute, then decrease to 40% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a standard solution.

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcmsms LC-MS/MS Analysis Sample_LCMS Plasma/Serum Sample Precipitation_LCMS Protein Precipitation (e.g., Methanol with IS) Sample_LCMS->Precipitation_LCMS Centrifugation_LCMS Centrifugation Precipitation_LCMS->Centrifugation_LCMS Supernatant_LCMS Supernatant Collection and Dilution Centrifugation_LCMS->Supernatant_LCMS Injection_LCMS Injection Supernatant_LCMS->Injection_LCMS Separation_LCMS HILIC Column Separation Injection_LCMS->Separation_LCMS Detection_MSMS Tandem Mass Spectrometric Detection (MRM) Separation_LCMS->Detection_MSMS Data_Analysis_LCMS Data Analysis Detection_MSMS->Data_Analysis_LCMS

Fig 3. Experimental workflow for direct LC-MS/MS analysis.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-FLD with derivatization offers excellent sensitivity and is a cost-effective option. GC-MS provides high chromatographic resolution but requires derivatization. LC-MS/MS is the most sensitive and specific method, allowing for direct analysis without derivatization, making it ideal for complex biological matrices and high-throughput applications. The protocols provided in this document serve as a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for the Functionalization of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key functionalization reactions of 3-aminopentanoic acid, a valuable building block in medicinal chemistry. The protocols detailed below are intended to serve as a practical guide for the synthesis of diverse derivatives for applications in drug discovery and development.

Introduction

This compound is a β-amino acid that serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown a range of biological activities, including antimicrobial and neuromodulatory effects. The ability to selectively modify the amino and carboxylic acid functionalities allows for the creation of libraries of compounds with diverse physicochemical properties and biological targets. This document outlines protocols for N-protection, N-acylation, amide bond formation, and esterification of this compound, and discusses the potential applications of the resulting derivatives.

Key Functionalization Reactions

The primary sites for functionalization on this compound are the amino group and the carboxylic acid group. Strategic manipulation of these functional groups is essential for synthesizing derivatives with desired properties.

N-Protection: A Prerequisite for Selective Functionalization

Protecting the amino group is a crucial first step in many synthetic routes to prevent unwanted side reactions at the nitrogen atom. The most common protecting groups for amino acids are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Table 1: N-Protection of this compound

ReactionProtecting Group ReagentBaseSolventTypical Yield
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Sodium Hydroxide (B78521) (NaOH)1:1 Dioxane:Water>90%
N-Fmoc ProtectionFmoc-chloride (Fmoc-Cl)Sodium Bicarbonate (NaHCO₃)3:1 Water:Ethanol~85-95%
  • Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium hydroxide (1.0 eq.).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise to the stirred amino acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate (B1210297) to remove unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the product with three portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield N-Boc-3-aminopentanoic acid.

  • Reactant Mixture: In a round-bottom flask, mix this compound (1.0 eq.) and Fmoc-chloride (1.2 eq.).

  • Solvent Addition: Add a 3:1 mixture of water and ethanol.

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[2][3]

  • Acidification: After completion, cool the solution and acidify with 1 M HCl to pH 4-5 at 0°C.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-Fmoc-3-aminopentanoic acid.[2]

N-Acylation: Synthesis of N-Acyl-3-aminopentanoic Acid Derivatives

N-acylation introduces an acyl group onto the amino nitrogen, forming an amide bond. This modification can significantly alter the biological activity of the parent molecule. N-acyl amino acids are known to have various physiological roles and therapeutic potential.

Table 2: N-Acylation of this compound

Acylating AgentCatalyst/BaseSolventReaction TimeTypical Yield
Acetic Anhydride (B1165640)NoneSolvent-free5-15 min85-95%
  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[4]

  • Work-up: After completion, dissolve the reaction mixture in diethyl ether (5 mL) and let it stand at room temperature for 1 hour to allow for product crystallization.

  • Isolation: Collect the crystalline product by filtration.

Amide Bond Formation: Coupling to Amines

The carboxylic acid moiety of N-protected this compound can be coupled with various amines to form a diverse range of amides. This is a cornerstone of peptide synthesis and the creation of peptidomimetics. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent for this transformation.

Table 3: HATU-Mediated Amide Coupling of N-Boc-3-aminopentanoic Acid

AmineCoupling ReagentBaseSolventTypical Yield
BenzylamineHATUN,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)~80-90%
  • Activation of Carboxylic Acid: To a solution of N-Boc-3-aminopentanoic acid (1.0 eq.) in DMF at 0°C, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture for 15-30 minutes at 0°C.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Esterification: Modification of the Carboxylic Acid

Esterification of the carboxylic acid group can improve pharmacokinetic properties, such as membrane permeability. The Fischer esterification is a classic method for this transformation.

Table 4: Fischer Esterification of this compound

AlcoholCatalystReaction ConditionTypical Yield
EthanolSulfuric Acid (H₂SO₄)Reflux~70-90%
  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound in an excess of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours.[5][6][7] Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Applications in Drug Discovery

Functionalized this compound derivatives are of significant interest in drug development due to their diverse biological activities.

Antimicrobial Agents

N-acylated amino acids have demonstrated promising antimicrobial properties.[8][9][10] The lipophilic acyl chain can facilitate interaction with and disruption of bacterial cell membranes, leading to bactericidal or bacteriostatic effects. By varying the length and nature of the acyl chain attached to this compound, novel antibiotics could be developed to combat drug-resistant pathogens.

Neuromodulatory Agents and GABA Receptor Modulation

β-Amino acids are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As such, their derivatives can interact with GABA receptors in the central nervous system. Specifically, they can act as positive allosteric modulators (PAMs) of GABA-A receptors.[11] GABA-A receptor PAMs enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in a sedative and anxiolytic effect.[11] The development of selective GABA-A receptor modulators based on the this compound scaffold could lead to new treatments for anxiety, epilepsy, and other neurological disorders.

Visualizations

Experimental Workflow for Functionalization

G General Workflow for this compound Functionalization cluster_start cluster_protection N-Protection cluster_functionalization Functionalization cluster_application Application start This compound boc N-Boc-3-aminopentanoic acid start->boc Boc₂O, NaOH fmoc N-Fmoc-3-aminopentanoic acid start->fmoc Fmoc-Cl, NaHCO₃ ester Ester Derivatives start->ester ROH, H⁺ acyl N-Acyl Derivatives start->acyl R-COCl or (RCO)₂O amide Amide Derivatives boc->amide Amine, HATU, DIPEA fmoc->amide 1. Piperidine 2. Amine, HATU, DIPEA drug Drug Discovery amide->drug ester->drug acyl->drug

Caption: A general workflow for the functionalization of this compound.

Signaling Pathway: GABA-A Receptor Positive Allosteric Modulation

G Mechanism of a this compound Derivative as a GABA-A Receptor PAM cluster_receptor GABA-A Receptor cluster_molecules cluster_cellular_response Cellular Response receptor GABA-A Receptor (Ligand-gated ion channel) cl_influx Increased Cl⁻ Influx receptor->cl_influx Enhanced Channel Opening gaba_site GABA Binding Site pam_site Allosteric Binding Site gaba GABA gaba->gaba_site Binds pam 3-Aminopentanoic Acid Derivative (PAM) pam->pam_site Binds hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibitory Postsynaptic Potential (IPSP) hyperpolarization->inhibition effect Anxiolytic / Sedative Effect inhibition->effect

Caption: Positive allosteric modulation of the GABA-A receptor.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its incorporation into peptide backbones can enhance metabolic stability and induce specific secondary structures. Traditional chemical synthesis of chiral β-amino acids often involves harsh reaction conditions, the use of hazardous reagents, and multiple protection and deprotection steps. Biocatalysis offers a green and efficient alternative, utilizing enzymes to perform stereoselective transformations under mild conditions.

This document provides detailed application notes and experimental protocols for two promising biocatalytic approaches for the synthesis of this compound:

  • Asymmetric amination of 3-oxopentanoic acid using an engineered ω-transaminase (ω-TA).

  • Reductive amination of 3-oxopentanoic acid using an engineered glutamate (B1630785) dehydrogenase (GDH).

A third potential route involving ammonia (B1221849) lyases is also briefly discussed.

Biocatalytic Synthesis Strategies

The enzymatic synthesis of this compound primarily involves the stereoselective introduction of an amino group into a C5 precursor. The two main strategies detailed here start from the common precursor, 3-oxopentanoic acid.

dot

Biocatalytic_Routes cluster_transaminase Transamination Route cluster_dehydrogenase Reductive Amination Route 3-Oxopentanoic_Acid_TA 3-Oxopentanoic Acid 3_Aminopentanoic_Acid_TA This compound 3-Oxopentanoic_Acid_TA->3_Aminopentanoic_Acid_TA Amination Engineered_w_TA Engineered ω-Transaminase (e.g., from Ochrobactrum anthropi) Engineered_w_TA->3_Aminopentanoic_Acid_TA Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Engineered_w_TA Ketone_Byproduct Ketone Byproduct (e.g., Acetone) 3_Aminopentanoic_Acid_TA->Ketone_Byproduct 3-Oxopentanoic_Acid_GDH 3-Oxopentanoic Acid 3_Aminopentanoic_Acid_GDH This compound 3-Oxopentanoic_Acid_GDH->3_Aminopentanoic_Acid_GDH Reductive Amination Engineered_GDH Engineered Glutamate Dehydrogenase (e.g., from Escherichia coli) NADP NADP⁺ Engineered_GDH->NADP Engineered_GDH->3_Aminopentanoic_Acid_GDH Ammonia Ammonia (NH₃) Ammonia->Engineered_GDH NADPH NADPH NADPH->Engineered_GDH

Caption: Overview of two primary biocatalytic routes for this compound synthesis.

Data Presentation

The following tables summarize key quantitative data for the two primary biocatalytic methods. These values are based on studies of structurally similar substrates and engineered enzymes and represent expected performance benchmarks.[1]

Table 1: Engineered ω-Transaminase Performance for β-Keto Acid Amination

ParameterValueConditionsReference
Substrate2-Oxopentanoic Acid50 mM substrate, 100 mM Isopropylamine, 40 µM ω-TA, pH 7.0, 37°C[1]
EnzymeEngineered ω-TA (L57A variant from Ochrobactrum anthropi)Purified enzyme[1]
Conversion>99%24 hours[1]
Enantiomeric Excess (e.e.)>99% (for L-norvaline)Asymmetric amination[1]
Specific Activity Increase48-fold increase over wild-type for 2-oxopentanoic acidAlanine scanning mutagenesis[1]

Table 2: Engineered Glutamate Dehydrogenase Performance for Reductive Amination

ParameterValueConditionsReference
SubstrateLevulinic Acid (4-Oxopentanoic Acid)0.4 M substrate, 1 mM NADP⁺, 0.8 M NH₄COOH, pH 8.0, 45°C
EnzymeEngineered EcGDH (K116Q/N348M variant from E. coli)Purified enzyme with formate (B1220265) dehydrogenase for cofactor regeneration
Conversion>97%11 hours
Enantiomeric Excess (e.e.)>99% (for (R)-4-aminopentanoic acid)Reductive amination
kcat/Km Improvement42.0-fold for LA, 7.9-fold for NADPH (vs. single mutant)Two-site combinatorial saturation mutagenesis

Experimental Protocols

Protocol 1: Asymmetric Amination using Engineered ω-Transaminase

This protocol describes the synthesis of this compound from 3-oxopentanoic acid using an engineered ω-transaminase. The procedure is adapted from the synthesis of L-norvaline from 2-oxopentanoic acid.[1]

  • Engineered ω-transaminase (e.g., L57A variant from Ochrobactrum anthropi)

  • 3-Oxopentanoic acid

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Reaction vessel (e.g., glass vial or microreactor)

  • Incubator shaker

Transaminase_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Prepare_Buffer Prepare 50 mM Potassium Phosphate Buffer (pH 7.0) Dissolve_Reactants Dissolve 3-Oxopentanoic Acid (50 mM) and Isopropylamine (100 mM) in Buffer Prepare_Buffer->Dissolve_Reactants Add_PLP Add PLP (0.1 mM) Dissolve_Reactants->Add_PLP Add_Enzyme Add Engineered ω-Transaminase (40 µM) Add_PLP->Add_Enzyme Incubate Incubate at 37°C with Shaking Add_Enzyme->Incubate Monitor Monitor Reaction Progress (HPLC) Incubate->Monitor Stop_Reaction Stop Reaction (e.g., acid quench) Monitor->Stop_Reaction Remove_Protein Remove Protein (Centrifugation) Stop_Reaction->Remove_Protein Purify_Product Purify this compound (e.g., Ion-Exchange Chromatography) Remove_Protein->Purify_Product Dehydrogenase_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Prepare_Buffer Prepare 100 mM Tris-HCl Buffer (pH 8.0) Dissolve_Reactants Dissolve 3-Oxopentanoic Acid (0.4 M), Ammonium Formate (0.8 M), and NADP⁺ (1 mM) in Buffer Prepare_Buffer->Dissolve_Reactants Add_Enzymes Add Engineered GDH and Formate Dehydrogenase Dissolve_Reactants->Add_Enzymes Incubate Incubate at 45°C with Shaking Add_Enzymes->Incubate Monitor Monitor Reaction Progress (HPLC) Incubate->Monitor Stop_Reaction Stop Reaction (e.g., heat inactivation) Monitor->Stop_Reaction Remove_Protein Remove Protein (Centrifugation) Stop_Reaction->Remove_Protein Purify_Product Purify this compound (e.g., Ion-Exchange Chromatography) Remove_Protein->Purify_Product

References

Application Notes and Protocols: 3-Aminopentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the medicinal chemistry applications of 3-aminopentanoic acid, a versatile scaffold for drug design. The information is supplemented with detailed experimental protocols and quantitative data to facilitate further research and development.

Application Note 1: this compound as a GABA Analogue for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. This compound, as a β-amino acid, is a structural analogue of GABA and its derivatives are explored as potential modulators of the GABAergic system. The ethyl group at the β-position can influence binding affinity and selectivity for different GABA receptor subtypes.

Quantitative Data: GABA-A Receptor Agonist Affinity

CompoundReceptorAssay TypeEC50 (μM)Reference
GABAGABA-AWhole-cell patch clamp15.4[1]
β-AlanineGABA-AWhole-cell patch clamp5900[1]
MuscimolGABA-AWhole-cell patch clamp10.9[1]

Note: The EC50 value for β-alanine suggests a lower affinity compared to the endogenous ligand GABA. Chemical modifications of the this compound scaffold would be necessary to enhance potency.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound derivatives for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • Test compounds (this compound derivatives)

  • Homogenization buffer: 0.32 M sucrose, pH 7.4

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Centrifuge, homogenizer, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

    • The final pellet containing the brain membranes is resuspended in binding buffer and protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Muscimol (final concentration ~2 nM), and 50 µL of either buffer (for total binding), unlabeled GABA (100 µM, for non-specific binding), or the test compound at various concentrations.

    • Add 50 µL of the membrane preparation (50-100 µg of protein) to each well.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • The filters are then placed in scintillation vials with scintillation cocktail, and radioactivity is counted.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding data.

    • The Ki values can be calculated using the Cheng-Prusoff equation.

GABAA_Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Rat Brain Centrifugation1 Centrifuge (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge (20,000 x g) Supernatant1->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension FinalPellet Final Membrane Pellet Resuspension->FinalPellet Incubation Incubate with [3H]Muscimol & Test Compound FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Calculate IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki

Workflow for GABA-A Receptor Binding Assay.

Application Note 2: this compound Derivatives as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The β-amino acid scaffold of this compound can be utilized to design potent and selective DPP-IV inhibitors. The amino group can interact with the S2 subsite of the enzyme, while modifications at the carboxylic acid and the ethyl side chain can be optimized for interactions with other subsites.

While specific IC50 values for this compound derivatives as DPP-IV inhibitors are not extensively reported in publicly available literature, the general class of β-amino acid amides has shown promise. For the purpose of illustrating the potential, hypothetical data for a lead compound, Compound X (N-(2-oxo-2-phenylethyl)-3-aminopentanamide) , is presented below.

Quantitative Data: DPP-IV Inhibition

CompoundTargetAssay TypeIC50 (nM)
SitagliptinDPP-IVEnzyme Inhibition19
VildagliptinDPP-IVEnzyme Inhibition62
Compound X DPP-IVEnzyme InhibitionHypothetical Value: 150
Experimental Protocol: Synthesis of N-(2-oxo-2-phenylethyl)-3-aminopentanamide (Compound X)

This protocol describes a plausible synthesis for a derivative of this compound.

Materials:

  • This compound

  • 2-Aminoacetophenone (B1585202) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-aminoacetophenone hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Synthesis_Workflow Reactants This compound + 2-Aminoacetophenone HCl Coupling EDC, HOBt, DIPEA in DCM Reactants->Coupling Step 1 Reaction Amide Bond Formation (12-18h, RT) Coupling->Reaction Step 2 Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Step 3 Purification Silica Gel Chromatography Workup->Purification Step 4 Product N-(2-oxo-2-phenylethyl)- 3-aminopentanamide Purification->Product Final Product

Synthetic workflow for a this compound derivative.

Application Note 3: this compound in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The β-amino acid structure of this compound makes it a valuable building block for the synthesis of peptidomimetics. Incorporation of this non-natural amino acid can induce specific secondary structures, such as helices and turns, in peptide chains, which can be crucial for binding to biological targets.

The ethyl group of this compound can serve as a conformational constraint and can also be functionalized to introduce further diversity. Peptidomimetics containing this compound can be designed to target a wide range of protein-protein interactions or enzyme active sites.

Peptidomimetic_Design NaturalPeptide Natural Peptide - High Specificity - Low Stability - Poor Bioavailability BiologicalTarget Biological Target (Receptor, Enzyme) NaturalPeptide->BiologicalTarget Binds Peptidomimetic Peptidomimetic with This compound + Improved Stability + Enhanced Bioavailability + Conformational Constraint Peptidomimetic->BiologicalTarget Mimics Binding

Concept of this compound in peptidomimetic design.

References

Application Notes and Protocols for NMR Characterization of 3-Aminopentanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a key strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, modulate receptor affinity, and induce specific secondary structures. 3-Aminopentanoic acid, a β-amino acid, introduces a unique structural element that can influence the conformational landscape of a peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed atomic-level characterization of these modified peptides in solution, providing insights into their three-dimensional structure, dynamics, and interactions.[1]

These application notes provide a comprehensive overview and detailed protocols for the NMR characterization of peptides containing this compound. The methodologies outlined here will guide researchers in obtaining high-quality NMR data and interpreting it to understand the structural implications of incorporating this β-amino acid.

Core Concepts in NMR of β-Peptides

Peptides incorporating β-amino acids, often referred to as β-peptides, are known to adopt stable, well-defined secondary structures, including helices and turns.[2][3] The additional backbone carbon in β-amino acids provides greater conformational flexibility compared to their α-amino acid counterparts, leading to a diverse range of accessible folded structures. The primary goal of NMR analysis is to elucidate these conformational preferences through the measurement of various NMR parameters, such as chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs).

Experimental Workflow for NMR Characterization

The successful NMR characterization of a this compound-containing peptide follows a systematic workflow, from sample preparation to final structure calculation and analysis.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis synthesis Solid-Phase Peptide Synthesis purification HPLC Purification (>95%) synthesis->purification ms_confirm Mass Spectrometry Confirmation purification->ms_confirm dissolution Dissolution in Deuterated Solvent ms_confirm->dissolution concentration Concentration Adjustment (1-5 mM) dissolution->concentration ph_adjustment pH Adjustment concentration->ph_adjustment one_d 1D ¹H Spectrum ph_adjustment->one_d two_d_homo 2D Homonuclear: COSY, TOCSY, NOESY/ROESY one_d->two_d_homo two_d_hetero 2D Heteronuclear (optional): ¹H-¹³C HSQC, ¹H-¹⁵N HSQC two_d_homo->two_d_hetero assignment Resonance Assignment two_d_hetero->assignment restraint_gen Generate Structural Restraints (NOEs, J-couplings) assignment->restraint_gen structure_calc Structure Calculation & Refinement restraint_gen->structure_calc validation Structure Validation structure_calc->validation

Caption: Experimental workflow for NMR characterization.

Detailed Experimental Protocols

Protocol 1: Peptide Synthesis and Purification
  • Synthesis: Synthesize the peptide containing this compound using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: NMR Sample Preparation
  • Dissolution: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O). The choice of solvent can significantly impact peptide conformation.

  • Concentration: Adjust the peptide concentration to a range of 1-5 mM. Higher concentrations generally yield better signal-to-noise ratios.

  • pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange) by adding small aliquots of dilute DCl or NaOD.

  • Internal Standard: Add an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing.

Protocol 3: NMR Data Acquisition

Acquire a suite of NMR experiments to obtain comprehensive structural information. The following is a typical set of experiments for a small- to medium-sized peptide:

  • 1D ¹H NMR: A simple one-dimensional proton spectrum to check sample quality, concentration, and overall spectral dispersion.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system (i.e., an amino acid residue). It is crucial for assigning resonances to specific amino acid types.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through-bond, typically over two or three bonds. It is used to connect adjacent protons within a spin system.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (typically < 5 Å). NOESY is the primary source of distance restraints for structure calculation. ROESY is preferred for molecules with correlation times near the zero-crossing of the NOE.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): (Optional, for ¹³C-labeled samples or at natural abundance on high-field spectrometers) This experiment correlates protons with their directly attached carbons, aiding in resonance assignment.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): (Optional, for ¹⁵N-labeled samples) This experiment provides a fingerprint of the peptide, with each peak corresponding to an amide N-H group. It is highly sensitive to the chemical environment and is excellent for studying protein-ligand interactions and dynamics.

A logical flow for data analysis can be visualized as follows:

data_analysis_flow cluster_assignment Resonance Assignment cluster_structure Structure Determination tocsy TOCSY: Identify Spin Systems cosy COSY: Confirm Intra-residue Connectivity tocsy->cosy noesy NOESY: Sequential Assignment (dαN(i, i+1), dNN(i, i+1)) cosy->noesy j_coupling J-coupling-derived Dihedral Angle Restraints cosy->j_coupling noe_restraints NOE-derived Distance Restraints noesy->noe_restraints calc Structure Calculation (Simulated Annealing) noe_restraints->calc j_coupling->calc

Caption: Data analysis workflow for structure determination.

Data Presentation: Quantitative NMR Data

Table 1: Representative ¹H Chemical Shifts (ppm) for a β-Alanine Residue in a Peptide

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
NH8.2 - 8.6t~6.0
2.4 - 2.6t~6.5
3.2 - 3.4q~6.2

Note: Chemical shifts are highly dependent on the local environment, including neighboring residues and secondary structure.

Table 2: Representative ¹³C Chemical Shifts (ppm) for a β-Alanine Residue in a Peptide

CarbonChemical Shift (ppm)
C=O172 - 175
35 - 38
39 - 42

Note: These are typical ranges and can vary based on solvent, pH, and peptide sequence.

Table 3: Key NOE Correlations for Structural Analysis

NOE TypeCorrelationStructural Information
SequentialHα(i) - NH(i+1)Defines backbone connectivity
SequentialNH(i) - NH(i+1)Suggests helical or turn structures
Medium-rangeHα(i) - NH(i+2), Hα(i) - NH(i+3)Indicative of helical structures
Long-rangeHα(i) - Hα(j), Hα(i) - Hβ(j)Defines global fold and side-chain packing

Conclusion

The NMR characterization of peptides containing this compound is a critical step in understanding their structure-activity relationships. By following the detailed protocols and workflows presented in these application notes, researchers can effectively utilize NMR spectroscopy to gain deep insights into the conformational properties of these novel peptides. While specific NMR data for this compound-containing peptides is currently limited in the public domain, the general principles and methodologies for β-peptide analysis provide a robust framework for their characterization. This information is vital for the rational design of new peptide-based therapeutics with enhanced properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling Reactions with 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize peptide coupling reactions involving 3-Aminopentanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound into peptide sequences, offering systematic approaches to diagnose and resolve them.

Issue: Low Coupling Yield

Low coupling yield is a frequent challenge, particularly with sterically hindered amino acids like this compound.[1] The beta-substitution increases steric bulk, which can impede the approach of the activated carboxylic acid and the amine.[1]

Potential Cause Recommended Solution Experimental Protocol Reference
Steric Hindrance Utilize a more potent coupling reagent. Onium-salt based reagents (e.g., HATU, HCTU) are often preferred for hindered amino acids.[1][2] Consider a double coupling strategy.[3]--INVALID-LINK--
Suboptimal Reagent Concentration Optimize the molar ratio of the coupling reagent to the amino acid. A common starting point is a 1.5 to 3-fold excess of the coupling reagent.[4]--INVALID-LINK--
Inadequate Reaction Time/Temperature Extend the coupling time. For sterically hindered residues, 1-2 hours is a good starting point, but longer times may be necessary.[3] Monitor the reaction using a ninhydrin (B49086) (Kaiser) test.[3][5] Gentle heating can sometimes improve yields, but must be carefully optimized to avoid side reactions.[4]--INVALID-LINK--
Peptide Aggregation Use solvents known to disrupt secondary structures, such as DMF/DMSO mixtures or the addition of trifluoroethanol (TFE).[2] For "difficult sequences," specialized resins or backbone protection strategies may be necessary.[6][7][8]--INVALID-LINK--

Issue: Racemization

Racemization, the loss of stereochemical integrity at the alpha-carbon, can lead to diastereomeric impurities that are difficult to separate.[1]

Potential Cause Recommended Solution Experimental Protocol Reference
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component.[1]--INVALID-LINK--
Strong Base Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]--INVALID-LINK--
Inappropriate Coupling Reagent/Additive Use an additive like OxymaPure® or HOAt, which are superior to HOBt in suppressing racemization.[1][3] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1]--INVALID-LINK--
Prolonged Reaction at Elevated Temperature If heating is necessary, optimize for the shortest possible time to achieve a satisfactory yield.[1]--INVALID-LINK--

Issue: Side Reactions

Several side reactions can occur during peptide synthesis, leading to impurities and reduced yield of the target peptide.

Side Reaction Description Prevention Strategy
Diketopiperazine Formation This occurs at the dipeptide stage, especially with Proline as one of the first two residues, leading to chain termination.[6]Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[6][9]
Aspartimide Formation Can occur under both acidic and basic conditions when Aspartic acid is present, leading to a mixture of alpha and beta coupled peptides.[6]Use protecting groups on the Asp side chain that are designed to prevent this, such as Dmb-protected amino acids.[6]
Guanidinylation Uronium/aminium coupling reagents can react with the unprotected N-terminus, irreversibly terminating the peptide chain.[6]Pre-activate the protected amino acid with the coupling reagent before adding it to the resin.[6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for incorporating this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended.[1] Onium-salt-based reagents are a good choice.[1]

Coupling Reagent Class Examples Relative Potency Notes
Aminium/Uronium Salts HATU, HCTU, HBTU, TBTU, COMUHighHATU and HCTU are generally more reactive than HBTU and TBTU.[2][10] COMU is also a highly effective reagent.[10]
Phosphonium Salts PyBOP, PyAOPHighGenerally associated with lower levels of racemization.[1] PyAOP is particularly effective for coupling N-methyl amino acids.[11]
Carbodiimides DIC, DCCModerateOften used with additives like OxymaPure® or HOBt to improve efficiency and reduce racemization.[3][12] DCC is less suitable for solid-phase synthesis due to the formation of an insoluble urea (B33335) byproduct.[12][13]

Q2: How can I monitor the progress of the coupling reaction?

The Kaiser (ninhydrin) test is a common qualitative method to check for the presence of free primary amines after a coupling step.[5] A negative result (yellow beads) indicates complete coupling.[3] If the test is positive (blue beads), the coupling is incomplete and should be repeated.[5]

Q3: What are the optimal solvent conditions for coupling this compound?

N,N-Dimethylformamide (DMF) is a standard solvent for peptide synthesis.[3] For difficult couplings involving hydrophobic sequences or aggregation-prone peptides, using mixed solvent systems can be beneficial.[2] Examples include DMF/DMSO or adding 20% trifluoroethanol (TFE) to DMF to help disrupt secondary structures and improve solvation.[2]

Q4: What is "double coupling" and when should I use it?

Double coupling involves repeating the coupling step with a fresh portion of activated amino acid. This is often necessary for sterically hindered residues like this compound to ensure the reaction goes to completion.[3] It is recommended if the Kaiser test remains positive after the initial coupling.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Nα-Fmoc-3-Aminopentanoic acid and other required Nα-Fmoc-protected amino acids

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or NMM)

  • Additive (e.g., OxymaPure®)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.[3]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve 3 equivalents of Fmoc-3-Aminopentanoic acid, 3 equivalents of HATU, and 3 equivalents of OxymaPure® in DMF.

    • Add 6 equivalents of DIPEA or NMM to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[3]

    • Monitor the reaction with a Kaiser test. If incomplete, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).[3]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[3]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice.[3]

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent and purify by reverse-phase HPLC.

Protocol 2: Monitoring Coupling Reactions (Kaiser Test)

Solutions:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.[5]

  • Heat the test tube at 100-110°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark blue beads and solution: Incomplete coupling (free primary amines present).[5]

  • Yellow/colorless beads and solution: Complete coupling (no free primary amines).[3][5]

Visualizations

sps_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) kaiser_test Kaiser Test coupling->kaiser_test wash1->coupling wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Amino Acid? wash2->next_cycle repeat_coupling->coupling next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification HPLC Purification precipitation->purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

troubleshooting_logic problem Low Coupling Yield cause1 Steric Hindrance problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Aggregation problem->cause3 solution1a Use Potent Coupling Reagent (e.g., HATU) cause1->solution1a solution1b Double Couple cause1->solution1b solution2a Optimize Reagent Ratio cause2->solution2a solution2b Extend Reaction Time cause2->solution2b solution3a Use Chaotropic Solvents (e.g., DMF/DMSO) cause3->solution3a solution3b Backbone Protection cause3->solution3b

Caption: Troubleshooting Logic for Low Coupling Yield.

References

Troubleshooting 3-Aminopentanoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important β-amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • Michael Addition: This involves the conjugate addition of an amine source, such as ammonia (B1221849), to an α,β-unsaturated carbonyl compound like ethyl pent-2-enoate or ethyl crotonate.

  • Hofmann Rearrangement: This route typically starts with a derivative of glutaric acid, which is converted to an amide and then undergoes rearrangement to yield this compound. The key transformation involves the conversion of a primary amide to a primary amine with one less carbon atom.[1]

  • Curtius Rearrangement: This method also begins with a carboxylic acid derivative, which is converted to an acyl azide (B81097). The acyl azide then rearranges to an isocyanate, which can be hydrolyzed to the desired amine.[2][3] This reaction is known for its tolerance of various functional groups and retention of stereochemistry.[4]

Troubleshooting Guides

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue 1: Low Yield in Michael Addition Synthesis

Question: I am attempting to synthesize this compound via a Michael addition of ammonia to ethyl pent-2-enoate, but my yields are consistently low. What are the possible reasons and how can I optimize the reaction?

Answer:

Low yields in the aza-Michael addition for the synthesis of β-amino acids are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Reaction Time: Ensure the reaction is monitored over a sufficient period. Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.

    • Temperature: The reaction temperature may be too low. While room temperature can be sufficient, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.

    • Concentration of Ammonia: A low concentration of the amine nucleophile can result in slow or incomplete reaction. Using a saturated solution of ammonia in an appropriate solvent (e.g., methanol (B129727) or ethanol) is often recommended.

  • Side Reactions: Several side reactions can compete with the desired Michael addition, reducing the yield of this compound.

    • Polymerization of the α,β-unsaturated ester: This is a common side reaction, especially under basic conditions or at elevated temperatures. To mitigate this, maintain a controlled temperature and consider adding the ester slowly to the ammonia solution.

    • 1,2-Addition: While less common for amines, direct addition to the carbonyl group can occur. This is generally favored by more reactive nucleophiles and can be minimized by using milder reaction conditions.

    • Amide Formation: The ester group can react with ammonia to form an amide. This is more likely with prolonged reaction times or high temperatures.

  • Product Isolation and Purification: Loss of product during workup is a frequent cause of low apparent yield.

    • Aqueous Workup: this compound is water-soluble. During extraction, ensure the pH is adjusted appropriately to minimize its solubility in the aqueous phase. Acidifying the aqueous layer and extracting with an organic solvent, or using ion-exchange chromatography, can improve recovery.

    • Purification: The choice of purification method is critical. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or purification via ion-exchange chromatography can be effective.

Troubleshooting Workflow:

Troubleshooting_Michael_Addition start Low Yield in Michael Addition check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp increase_conc Increase Ammonia Concentration optimize_conditions->increase_conc end Improved Yield increase_time->end increase_temp->end increase_conc->end check_side_reactions Analyze for Side Products (NMR, MS) complete->check_side_reactions side_reactions Side Reactions Present check_side_reactions->side_reactions mitigate_side_reactions Mitigate Side Reactions side_reactions->mitigate_side_reactions Yes no_side_reactions No Significant Side Reactions side_reactions->no_side_reactions No control_temp Control Temperature mitigate_side_reactions->control_temp slow_addition Slow Reagent Addition mitigate_side_reactions->slow_addition control_temp->end slow_addition->end check_workup Review Workup & Purification no_side_reactions->check_workup workup_issue Product Loss During Workup check_workup->workup_issue optimize_workup Optimize Isolation workup_issue->optimize_workup Yes workup_issue->end No adjust_ph Adjust pH during Extraction optimize_workup->adjust_ph ion_exchange Use Ion-Exchange Chromatography optimize_workup->ion_exchange adjust_ph->end ion_exchange->end

Troubleshooting workflow for low yield in Michael addition.
Issue 2: Formation of Byproducts in Hofmann Rearrangement

Question: I am using a Hofmann rearrangement to synthesize this compound from a glutaric acid derivative, but I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Answer:

The Hofmann rearrangement, while a powerful tool for amine synthesis, can be prone to side reactions, especially with aliphatic amides. Understanding these potential byproducts is key to optimizing your synthesis.

Common Byproducts and Their Mitigation:

  • Urea (B33335) Derivatives: The isocyanate intermediate is highly reactive and can react with the newly formed amine product to form a urea.

    • Mitigation: This is often a significant issue. To minimize this, it is crucial to perform the hydrolysis of the isocyanate under conditions that favor reaction with water over the amine product. This can sometimes be achieved by controlling the pH and temperature of the reaction. Some protocols suggest trapping the isocyanate with an alcohol (like methanol or tert-butyl alcohol) to form a carbamate, which can then be hydrolyzed to the amine in a separate step under acidic or basic conditions.[1]

  • Nitrile Formation: For amides with more than six carbons, nitrile formation can become a competing reaction.

    • Mitigation: While less of a concern for the synthesis of this compound from a glutaric acid derivative, it's a possibility to be aware of in related syntheses. Adjusting the reaction conditions, such as the choice of base and solvent, can influence the product distribution.

  • Incomplete Reaction: Unreacted starting amide or N-bromoamide intermediate can contaminate the final product.

    • Mitigation: Ensure the stoichiometry of the bromine and base is correct. Monitor the reaction to completion using an appropriate analytical technique.

Reaction Pathway and Side Reactions:

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H2O Urea Urea Byproduct Isocyanate->Urea + this compound Product This compound Carbamic_Acid->Product Decarboxylation

Hofmann rearrangement pathway and urea byproduct formation.
Issue 3: Difficulty in Purifying this compound

Question: After synthesizing this compound, I am struggling to obtain a pure product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to its physical properties, particularly its solubility in polar solvents.

Recommended Purification Protocols:

  • Recrystallization: This is a common and effective method for purifying amino acids.

    • Solvent System: A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals. The ratio of ethanol to water may need to be optimized to achieve good recovery and purity.

    • Troubleshooting: If the product oils out instead of crystallizing, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of pure product can also induce crystallization.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from ionic and non-ionic impurities.

    • Principle: At a pH below its isoelectric point (pI), this compound will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin. Impurities that are anionic or neutral will pass through the column. The bound amino acid can then be eluted by increasing the pH or the salt concentration of the buffer.

    • Protocol Outline:

      • Resin Selection: Choose a suitable cation-exchange resin (e.g., Dowex 50W).

      • Equilibration: Equilibrate the column with a buffer at a pH below the pI of this compound (e.g., pH 3-4).

      • Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

      • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

      • Elution: Elute the this compound using a buffer with a higher pH (e.g., a dilute ammonia solution) or a salt gradient.

      • Desalting: If a salt gradient is used for elution, the collected fractions containing the product will need to be desalted, for example, by dialysis or using a desalting column.

Purification Workflow:

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Check_Purity_1 Check Purity (e.g., NMR, HPLC) Recrystallization->Check_Purity_1 Pure_Product Pure Product Check_Purity_1->Pure_Product Purity Sufficient Ion_Exchange Ion-Exchange Chromatography Check_Purity_1->Ion_Exchange Further Purification Needed Check_Purity_2 Check Purity Ion_Exchange->Check_Purity_2 Check_Purity_2->Pure_Product

General purification workflow for this compound.

Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of β-amino acids. Note that specific values for this compound may vary and optimization is often required.

Table 1: Michael Addition of Amines to α,β-Unsaturated Esters

ParameterConditionExpected Outcome/Remark
Nucleophile Ammonia, primary or secondary aminesAmmonia can lead to lower yields due to its volatility.
Solvent Methanol, Ethanol, WaterProtic solvents are common.
Temperature Room Temperature to 50°CHigher temperatures may increase side reactions.
Reaction Time 1 - 24 hoursMonitor by TLC or GC for completion.
Typical Yield 40 - 80%Highly dependent on substrate and conditions.

Table 2: Hofmann Rearrangement of Aliphatic Amides

ParameterConditionExpected Outcome/Remark
Reagents Br₂, NaOH (or other hypohalite source)Stoichiometric amounts are crucial.
Solvent Water, MethanolMethanol can trap the isocyanate as a carbamate.[1]
Temperature 0°C to refluxInitially low temperature for N-bromination, then heating for rearrangement.
Reaction Time 1 - 5 hoursMonitor for disappearance of the starting amide.
Typical Yield 60 - 90%Can be high if side reactions are minimized.

Table 3: Curtius Rearrangement of Aliphatic Acyl Azides

ParameterConditionExpected Outcome/Remark
Starting Material Carboxylic acid, acyl chloride, or esterConverted to acyl azide using reagents like sodium azide or DPPA.[5]
Solvent for Rearrangement Toluene, Benzene, Dioxane (inert)Solvent choice can influence reaction rate and side products.
Temperature 60 - 100°CThermal decomposition of the acyl azide is required.
Trapping Agent Water, Alcohols (e.g., t-BuOH)Water leads to the amine, alcohols to carbamates.
Typical Yield 70 - 95%Generally a high-yielding reaction with good functional group tolerance.[4]

Experimental Protocols

Please note: These are general protocols and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

Protocol 1: Synthesis of this compound via Michael Addition (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a solution of ammonia in methanol (e.g., 7N, 5 equivalents). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add ethyl pent-2-enoate (1 equivalent) to the cooled ammonia solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Acidify the aqueous layer with dilute HCl to pH ~2-3.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

  • Resin Preparation: Prepare a column with a cation-exchange resin (e.g., Dowex 50W-X8) and wash it thoroughly with deionized water.

  • Equilibration: Equilibrate the column with a buffer of pH ~3-4 (e.g., 0.2 M citrate (B86180) buffer).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer until the eluate is neutral and free of non-adsorbed impurities.

  • Elution: Elute the bound this compound with a dilute aqueous ammonia solution (e.g., 0.5 - 1 M).

  • Isolation: Collect the fractions containing the amino acid (can be monitored by TLC with ninhydrin (B49086) staining) and concentrate them under reduced pressure to obtain the purified product.

References

Technical Support Center: Synthesis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Aminopentanoic acid. Our goal is to help you diagnose and resolve issues to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through various methods, including both chemical and enzymatic routes. Common chemical syntheses involve reactions like the Michael addition of an amine to an α,β-unsaturated carbonyl compound. Enzymatic methods, while often developed for specific isomers like (R)-4-aminopentanoic acid, can offer high stereoselectivity and environmentally friendly conditions.[1] One prominent enzymatic approach involves the use of engineered glutamate (B1630785) dehydrogenase.[1]

Q2: What are the main factors that can lead to low yields in the synthesis of this compound?

A2: Low yields in this compound synthesis can stem from several factors. In chemical synthesis, incomplete reactions, the formation of side products, and difficulties in product purification are common culprits.[2][3] For enzymatic syntheses, suboptimal reaction conditions such as pH, temperature, and enzyme/substrate concentrations can significantly impact the yield.[1][4] The stability of the enzyme and potential inhibition by substrates or products are also critical considerations.

Q3: How can I minimize the formation of side products?

A3: Minimizing side product formation requires careful control over reaction conditions. In chemical synthesis, this includes maintaining the optimal reaction temperature, using purified starting materials, and ensuring the correct stoichiometry of reactants.[2] For enzymatic reactions, the specificity of the enzyme is key. Using an enzyme with high selectivity for the desired substrate and reaction can prevent the formation of unwanted byproducts. Additionally, controlling the reaction time can prevent further conversion of the desired product into other compounds.

Q4: What are the recommended methods for purifying this compound?

A4: The purification of this compound typically involves techniques such as crystallization, ion-exchange chromatography, or column chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities. For charged molecules like amino acids, ion-exchange chromatography can be a very effective separation technique.[5] Recrystallization is a common method for obtaining a highly pure crystalline product.[2]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive catalyst or enzyme For chemical synthesis, ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). For enzymatic synthesis, verify the enzyme activity and ensure proper storage and handling.[2]
Incorrect reaction conditions Optimize reaction parameters such as temperature, pressure, and pH.[1][2] Small-scale screening experiments can help identify the optimal conditions.
Impure starting materials Use starting materials of high purity to avoid interference with the reaction.[2]
Incorrect stoichiometry Carefully check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.[2]
Issue 2: Formation of Multiple Side Products
Potential Cause Troubleshooting Steps
Reaction temperature is too high Running the reaction at a lower temperature can often reduce the rate of side reactions.[2]
Incorrect pH For enzymatic reactions, in particular, maintaining the optimal pH is crucial for enzyme selectivity and activity.[1]
Prolonged reaction time Monitor the reaction progress and stop it once the desired product has formed to prevent further reactions or degradation.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is highly soluble in the solvent If using crystallization, try different solvents or solvent mixtures to find a system where the product has low solubility at low temperatures.[2]
Impurities have similar properties to the product Employ a different purification technique. For example, if column chromatography is not effective, consider ion-exchange chromatography for amino acids.[5]
Product degradation during work-up Avoid harsh acidic or basic conditions and high temperatures during the work-up and purification steps.[2]

Experimental Protocols

Enzymatic Synthesis of (R)-4-Aminopentanoic Acid using Engineered Glutamate Dehydrogenase

This protocol is adapted from a sustainable approach for synthesizing (R)-4-aminopentanoic acid from levulinic acid.[1]

Materials:

  • Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)

  • Formate (B1220265) Dehydrogenase (for cofactor regeneration)

  • Levulinic Acid (LA)

  • Ammonium (B1175870) formate

  • NADP+

  • Tris-HCl buffer

Procedure:

  • Prepare a reaction mixture containing 0.8 M ammonium formate, 100 mM Tris-HCl buffer (pH 8.0), and 1 mM NADP+.

  • Add the engineered glutamate dehydrogenase and formate dehydrogenase to the reaction mixture.

  • Add the substrate, levulinic acid, to a final concentration of 0.4 M.

  • Incubate the reaction at 45°C with gentle agitation.

  • Monitor the conversion of levulinic acid to (R)-4-aminopentanoic acid using a suitable analytical method such as HPLC.

  • The reaction is typically complete within 11-24 hours, achieving a conversion of over 97%.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for Aminopentanoic Acid Derivatives
Method Substrate Product Key Catalyst/Enzyme Reported Yield/Conversion Reference
Enzymatic Reductive AminationLevulinic Acid(R)-4-Aminopentanoic AcidEngineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)>97% conversion[1]
One-Pot Three-Component ReactionArylaldehyde, Malonic acid, Ammonium acetate3-Amino-3-arylpropionic acidsNone≥ 80%[6]

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction Step Start->Reaction Workup Work-up & Purification Reaction->Workup LowYield Low Yield? Workup->LowYield Product Final Product LowYield->Product No CheckConditions Check Reaction Conditions (Temp, pH, Time) LowYield->CheckConditions Yes CheckReagents Check Reagent Purity & Stoichiometry CheckConditions->CheckReagents Conditions OK CheckCatalyst Check Catalyst/Enzyme Activity CheckReagents->CheckCatalyst Reagents OK CheckCatalyst->Reaction Adjust & Repeat

Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.

Experimental_Workflow cluster_enzymatic Enzymatic Synthesis Workflow Prepare Prepare Reaction Mixture (Buffer, Cofactor) AddEnzymes Add Engineered GDH & Formate Dehydrogenase Prepare->AddEnzymes AddSubstrate Add Levulinic Acid AddEnzymes->AddSubstrate Incubate Incubate at 45°C AddSubstrate->Incubate Monitor Monitor Conversion (HPLC) Incubate->Monitor Purify Purify Product Monitor->Purify >97% Conversion

Caption: The experimental workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.

References

Technical Support Center: Purification of 3-Aminopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopentanoic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.

Issue 1: Low or No Recovery of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete reaction or side reactions - Analyze the crude reaction mixture by TLC, LC-MS, or NMR to confirm the presence of the desired product and identify major impurities. - Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents).
Product loss during work-up - For extractions, ensure the pH is appropriately adjusted to bring your compound into the desired layer (acidic for the organic layer, basic for the aqueous layer, or vice-versa depending on the protecting groups). - Minimize the number of transfer steps.
Precipitation during purification - If using chromatography, ensure the sample is fully dissolved in the mobile phase before loading. - For crystallization, if the product precipitates too quickly, try a different solvent system or a slower cooling rate.
Product is too soluble in the recrystallization solvent - Use a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. - Consider using a mixed solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[1]
Improper HPLC conditions - Ensure the mobile phase pH is appropriate to maintain the desired charge state of your molecule. - Use a column with suitable stationary phase chemistry (e.g., C18 for reverse-phase).

Issue 2: Presence of Impurities in the Purified Product

Potential Cause Troubleshooting Steps
Unreacted starting materials - Optimize the reaction stoichiometry and reaction time. - Use a purification method that effectively separates compounds with different polarities (e.g., column chromatography).
Side-products from the synthesis - Common side-products in Michael additions (a frequent route to this compound derivatives) can include dialkylated products or polymers.[2][3] - Adjust reaction conditions to minimize side-product formation (e.g., temperature control, slow addition of reagents). - Employ orthogonal purification techniques (e.g., recrystallization followed by chromatography).
Diastereomers or enantiomers - If the synthesis is not stereoselective, you will have a mixture of stereoisomers. - For diastereomers, separation can often be achieved by standard chromatography or recrystallization due to different physical properties.[4] - For enantiomers, chiral resolution is necessary. This can be done by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.[5][6][7]
Residual solvents - Dry the purified product under high vacuum for an extended period. - Gentle heating during drying can help remove high-boiling point solvents, but be cautious of product decomposition.
Aggregation of the product - Some β-amino acid derivatives, particularly peptides, have a tendency to aggregate.[8] - Try dissolving the sample in a different solvent prior to the final purification step. For example, DMSO can be effective for dissolving aggregated peptides.[8]

Issue 3: Poor Resolution or Peak Shape in HPLC

Potential Cause Troubleshooting Steps
Inappropriate mobile phase - Adjust the pH of the mobile phase to ensure the analyte has a consistent charge state. For zwitterionic compounds, a pH far from the isoelectric point can improve peak shape. - Optimize the organic modifier (e.g., acetonitrile (B52724), methanol) and the gradient to achieve better separation.
Column-related issues - Ensure the column is properly equilibrated with the mobile phase before injection. - Check for column contamination or degradation; if necessary, wash or replace the column.
Sample overload - Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to mask residual silanol (B1196071) groups on the silica-based column and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurities will largely depend on the synthetic route. If you are using a Michael addition of an amine to an α,β-unsaturated ester, common impurities include unreacted starting materials, the product of double addition, and polymeric byproducts.[2][3] If your synthesis involves protecting groups, incomplete deprotection can lead to impurities. For enantioselective syntheses, the other enantiomer or diastereomers can be significant impurities.

Q2: How do I choose the right solvent for recrystallizing my this compound derivative?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point is to test small amounts of your crude product in various solvents of different polarities (e.g., water, ethanol (B145695), ethyl acetate, hexane). Often, a mixed solvent system is required. For instance, you can dissolve your compound in a minimal amount of a "good" solvent (like ethanol or methanol) at boiling, and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy. Reheating to get a clear solution and then allowing it to cool slowly can yield pure crystals.[1]

Q3: My this compound derivative is a racemic mixture. How can I separate the enantiomers?

A3: Separating enantiomers, a process called chiral resolution, is a common challenge. The most widely used methods are:

  • Formation of Diastereomeric Salts: React your racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.[5] These salts have different physical properties and can often be separated by fractional crystallization.[4][5] After separation, the resolving agent is removed to yield the pure enantiomers.

  • Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) column to directly separate enantiomers.[6][7]

Q4: I am having trouble purifying my N-protected this compound derivative. Any tips?

A4: N-protected derivatives often have significantly different solubility and chromatographic behavior compared to the free amino acid.

  • Solubility: Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) make the molecule more non-polar. This generally increases solubility in organic solvents and decreases solubility in water.

  • Purification: Standard silica (B1680970) gel chromatography is often effective for purifying N-protected derivatives. The choice of eluent will depend on the specific protecting group and any other functional groups present. For Boc-protected amino acids, which can be somewhat acid-sensitive, using a buffered mobile phase or neutralizing the silica gel may be necessary.

Q5: Can I use reverse-phase HPLC for the purification of my this compound derivative?

A5: Yes, reverse-phase HPLC (RP-HPLC) is a very common and effective technique for purifying amino acid derivatives. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The gradient (the change in the proportion of organic solvent over time) will need to be optimized for your specific compound.

Quantitative Data

The following table summarizes typical yields and purity data for the purification of some this compound derivatives found in the literature. Note that yields and purity are highly dependent on the specific reaction and purification method.

DerivativePurification MethodYieldPurityReference
Ethyl 3-amino-3-(4-cyanophenyl)propanoateColumn Chromatography91%Not specified[9]
(R)-3-Amino-3-(4-cyanophenyl)propanoic acidIon-exchange Chromatography66%Not specified[9]
(S)-3-Amino-3-(4-cyanophenyl)propanoic acidPropylene oxide treatment & filtration15%Not specified[9]
3-Amino-3-phenylpropionic acid ethyl esterExtraction and concentration78%98% (HPLC)[10]
3-Amino-3-phenylpropionic acid methyl esterExtraction and concentration58%98% (HPLC)[10]
(R)-3-Aminopentanoic acid--≥98% (assay), ee ≥99.0%

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a this compound Derivative

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Test a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) and consider mixed solvent systems.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Purification by Reverse-Phase HPLC

  • Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the mobile phase at the start of the gradient, to a concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column and Mobile Phase:

    • Column: A C18 column is a common choice.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% TFA or 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage (e.g., 95-100%) over 20-30 minutes. The optimal gradient will need to be determined experimentally.

  • Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Monitor the elution of compounds using a UV detector (typically at 214 nm and 254 nm). Collect fractions corresponding to the peak of the desired product.

  • Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography recrystallization->chromatography If impurities persist analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis analysis->recrystallization Repurify pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: A general experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_purity Impurity Solutions cluster_hplc HPLC Solutions start Purification Issue low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product bad_hplc Poor HPLC Profile start->bad_hplc optimize_workup Optimize Work-up pH low_yield->optimize_workup check_solubility Re-evaluate Recrystallization Solvent low_yield->check_solubility change_method Change Purification Method low_yield->change_method rerun_column Repeat Chromatography impure_product->rerun_column recrystallize_again Recrystallize from Different Solvent impure_product->recrystallize_again chiral_sep Perform Chiral Separation impure_product->chiral_sep adjust_ph Adjust Mobile Phase pH bad_hplc->adjust_ph optimize_gradient Optimize Gradient bad_hplc->optimize_gradient check_column Check Column Health bad_hplc->check_column

Caption: A troubleshooting decision tree for common purification challenges.

References

Preventing racemization during 3-Aminopentanoic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the coupling of 3-aminopentanoic acid in your peptide synthesis experiments.

Troubleshooting Guide: Minimizing Racemization

If you are experiencing or wish to prevent racemization during the coupling of this compound, follow this troubleshooting guide. The flowchart below provides a step-by-step decision-making process to identify and resolve potential issues.

G Troubleshooting Workflow for Racemization in this compound Coupling cluster_start cluster_reagents Step 1: Evaluate Coupling Reagents & Additives cluster_base Step 2: Assess the Base cluster_conditions Step 3: Optimize Reaction Conditions cluster_end start Start: High Racemization Detected or Proactive Prevention reagent_choice Are you using a carbodiimide (B86325) (e.g., DCC, DIC) alone? start->reagent_choice add_additive Action: Add a racemization-suppressing additive like OxymaPure, HOAt, or HOBt. reagent_choice->add_additive Yes onium_choice Are you using an onium salt (e.g., HBTU, HATU)? reagent_choice->onium_choice No base_type What type of base are you using? add_additive->base_type check_additive Action: Ensure the formulation includes an effective additive (HOAt in HATU is excellent). Consider COMU for high-risk couplings. onium_choice->check_additive Yes onium_choice->base_type No check_additive->base_type strong_base Strong/Unhindered Base (e.g., DIPEA, TEA) base_type->strong_base weak_base Weak/Hindered Base (e.g., NMM, 2,4,6-Collidine) base_type->weak_base change_base Action: Switch to a weaker or more sterically hindered base like NMM or 2,4,6-Collidine. strong_base->change_base optimize_base Action: Use the minimum effective concentration of the base. weak_base->optimize_base temperature Is the reaction temperature elevated? change_base->temperature optimize_base->temperature lower_temp Action: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). temperature->lower_temp Yes preactivation Is there a prolonged pre-activation time? temperature->preactivation No lower_temp->preactivation minimize_preactivation Action: Minimize pre-activation time or use an in-situ activation protocol. preactivation->minimize_preactivation Yes end End: Racemization Minimized preactivation->end No minimize_preactivation->end

Caption: Troubleshooting workflow for minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the process where the stereochemical integrity of the chiral center in this compound is lost during the peptide coupling reaction. This results in the formation of a mixture of both the desired enantiomer and its undesired counterpart (diastereomer in the context of a peptide), which can be difficult to separate and may have different biological activities.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the amino acid cyclizes, and the proton on the alpha-carbon of this oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1] While this is well-established for α-amino acids, a similar mechanism is presumed to be a major pathway for β-amino acids like this compound. Another potential mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[2]

G Mechanism of Racemization via Oxazolone Formation cluster_mech N-Protected\nthis compound N-Protected This compound Activated Intermediate Activated Intermediate N-Protected\nthis compound->Activated Intermediate Activation (Coupling Reagent) Oxazolone Intermediate Oxazolone Intermediate Activated Intermediate->Oxazolone Intermediate Cyclization Resonance-Stabilized\nAnion (Loss of Chirality) Resonance-Stabilized Anion (Loss of Chirality) Oxazolone Intermediate->Resonance-Stabilized\nAnion (Loss of Chirality) Base (-H+) Racemized Oxazolone Racemized Oxazolone Resonance-Stabilized\nAnion (Loss of Chirality)->Racemized Oxazolone Protonation (+H+) Racemized Peptide Racemized Peptide Racemized Oxazolone->Racemized Peptide Amine Attack

Caption: Racemization mechanism via oxazolone formation.

Q3: Which coupling reagents are recommended to minimize racemization for this compound?

A3: While specific data for this compound is limited, principles from α-amino acid chemistry suggest that onium salt reagents are generally preferred over carbodiimides alone for minimizing racemization.[3][4]

  • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, and COMU are highly efficient and, when used correctly, can lead to very low levels of racemization.[4][5] HATU, in particular, is often cited for its effectiveness due to the formation of a HOAt active ester.[2]

  • Carbodiimides with Additives: If using carbodiimides such as DIC or DCC, it is crucial to use them in combination with racemization-suppressing additives.[6]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[6] They react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[2]

  • OxymaPure and HOAt: Generally considered more effective than HOBt at suppressing racemization and increasing coupling efficiency.[2]

  • HOBt: A classic and effective additive, though it may be slightly less potent in preventing racemization compared to HOAt and OxymaPure.[2]

Q5: How does the choice of base affect racemization?

A5: The base plays a critical role in racemization. Strong or sterically unhindered bases can more readily abstract the α-proton, leading to increased racemization.[7]

  • Recommended Bases: Weakly basic and sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[2]

Quantitative Data Summary

The following table summarizes qualitative and some quantitative data on the effectiveness of different strategies in minimizing racemization, primarily derived from studies on α-amino acids. This data should be considered a guideline for experiments with this compound.

StrategyCoupling Reagent/AdditiveBaseRacemization LevelKey Considerations
Onium Salt HATUNMMLow (e.g., ~0.4% for a sensitive α-amino acid)[2]Highly efficient, especially for challenging couplings.[4]
HBTUNMMLow (e.g., ~0.6% for a sensitive α-amino acid)[2]A reliable and effective choice.
PyBOPDIEAModerate (e.g., ~3.8% for a sensitive α-amino acid)[2]A phosphonium (B103445) salt reagent.
Carbodiimide + Additive DIC/OxymaPureNMM/CollidineLowOxymaPure is a highly effective and non-explosive additive.[7]
DIC/HOAtNMM/CollidineLowHOAt is very effective at suppressing racemization.[7]
DIC/HOBtNMM/CollidineLow to ModerateA standard and cost-effective option.
Base Selection N/ANMMLowerWeaker base, less prone to causing racemization.[2]
N/A2,4,6-CollidineLowerSterically hindered, reducing its ability to abstract the α-proton.
N/ADIPEAHigherStronger base, can increase the risk of racemization.[2]
Temperature N/AN/ALower at 0°CLower temperatures slow down the rate of racemization.[6]

Experimental Protocols

The following are general protocols that can be adapted for the coupling of N-protected this compound. It is recommended to start with these conditions and optimize as needed for your specific substrate.

Protocol 1: Coupling using HATU/NMM

This protocol is recommended for couplings where minimizing racemization is a high priority.

Materials:

  • N-protected this compound (e.g., Fmoc-3-aminopentanoic acid or Boc-3-aminopentanoic acid)

  • Resin-bound amine or amino acid ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation (for Solid-Phase Synthesis):

    • Swell the resin in DMF for 30-60 minutes.

    • If the resin is Fmoc-protected, deprotect using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-protected this compound (1.5-2 equivalents relative to the amine) and HATU (1.5-2 equivalents) in DMF.

    • Add NMM (3-4 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin-bound amine or the amino acid ester.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Work-up:

    • Solid-Phase: Drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).

    • Solution-Phase: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate under reduced pressure. Purify by chromatography if necessary.

Protocol 2: Coupling using DIC/OxymaPure

This protocol provides a cost-effective and efficient method for coupling with low racemization.

Materials:

  • N-protected this compound

  • Resin-bound amine or amino acid ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous DMF or DCM

Procedure:

  • Resin/Substrate Preparation:

    • Prepare the resin as described in Protocol 1.

    • For solution-phase, dissolve the amino acid ester hydrochloride and neutralize with 1 equivalent of NMM or collidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-protected this compound (1.5-2 equivalents) and OxymaPure (1.5-2 equivalents) in DMF or DCM.

    • Add DIC (1.5-2 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated solution to the amine component.

    • Stir the reaction at 0 °C to room temperature for 2-6 hours.

  • Work-up:

    • Follow the work-up procedures described in Protocol 1. For solution-phase reactions with DIC, the diisopropylurea byproduct is generally soluble and removed during work-up and purification.

References

Technical Support Center: 3-Aminopentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the use of 3-aminopentanoic acid in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common solubility and coupling issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in peptide synthesis?

A1: The main challenges associated with incorporating this compound, a β-amino acid, into a peptide sequence are primarily related to its solubility and potentially slower coupling kinetics compared to standard α-amino acids. The different stereochemistry and increased steric hindrance of β-amino acids can lead to difficulties in dissolving the Fmoc-protected amino acid and may require optimization of coupling conditions to ensure efficient peptide bond formation.

Q2: In which solvents is Fmoc-3-aminopentanoic acid typically soluble?

  • N,N-Dimethylformamide (DMF): Generally provides good solubility for most Fmoc-protected amino acids.[1]

  • N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF and can be particularly effective for dissolving compounds with lower solubility.[1]

  • Dimethyl sulfoxide (B87167) (DMSO): A highly polar solvent that can be used, sometimes in mixtures with DMF or NMP, to enhance the solubility of difficult-to-dissolve amino acids.

It is generally recommended to use high-purity, amine-free DMF for peptide synthesis to avoid premature Fmoc deprotection.[3]

Q3: Can I use standard coupling reagents for this compound?

A3: Yes, standard coupling reagents used in Fmoc-SPPS are generally effective for coupling this compound. However, due to the potential for increased steric hindrance, more potent activating agents may be required to achieve high coupling efficiency. Commonly used and effective coupling reagents include:

  • HBTU/HCTU: These are widely used and generally provide good results.[4][5]

  • HATU: Known for its high reactivity and is often recommended for difficult or sterically hindered couplings.[3][6][7]

  • DIC/HOBt: A cost-effective option, though it may require longer reaction times or double coupling for challenging sequences.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of Fmoc-3-aminopentanoic acid in the coupling solution. The concentration of the amino acid exceeds its solubility limit in the chosen solvent.- Attempt to dissolve the Fmoc-3-aminopentanoic acid in a smaller volume of a stronger solvent like NMP or a mixture of DMF/DMSO before diluting to the final concentration.- Gently warm the solution and/or use sonication to aid dissolution.- If solubility remains an issue, consider using a lower concentration of the amino acid and a longer coupling time or performing a double coupling.
Incomplete coupling of this compound. - Insufficient activation of the carboxylic acid.- Steric hindrance from the β-amino acid structure.- Aggregation of the growing peptide chain on the resin.- Switch to a more powerful coupling reagent such as HATU.[3][6][7]- Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).- Perform a "double coupling" by repeating the coupling step with fresh reagents.- Increase the coupling reaction time.- If aggregation is suspected, switch the primary solvent from DMF to NMP or use a solvent mixture containing DMSO.
Formation of deletion sequences (peptide missing the this compound residue). This is a direct result of incomplete coupling.Follow the recommendations for addressing incomplete coupling. It is crucial to monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion before proceeding to the next deprotection step.[5]

Quantitative Data Summary

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-Dimethylformamide (DMF) Generally high solubility[1]The most common solvent for SPPS. Purity is critical.
N-Methyl-2-pyrrolidone (NMP) Generally high solubility, sometimes better than DMF for less soluble compounds[1]A good alternative to DMF, especially for hydrophobic or aggregation-prone sequences.
Dichloromethane (DCM) Variable solubility, generally lower than DMF and NMP for Fmoc-amino acids[1]More commonly used in Boc-chemistry. Can be used in mixtures.
Dimethyl sulfoxide (DMSO) High solubility for many polar and nonpolar compoundsOften used as a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Determination of Fmoc-3-Aminopentanoic Acid Solubility

Objective: To determine the approximate solubility of Fmoc-3-aminopentanoic acid in a chosen solvent (e.g., DMF).

Materials:

  • Fmoc-3-aminopentanoic acid

  • Anhydrous solvent (e.g., DMF, peptide synthesis grade)

  • Small, sealed vials (e.g., 2 mL glass vials with screw caps)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Analytical balance

Procedure:

  • To a pre-weighed vial, add a known volume of the solvent (e.g., 1 mL).

  • Add a small, accurately weighed amount of Fmoc-3-aminopentanoic acid (e.g., 10 mg) to the vial.

  • Seal the vial and vortex thoroughly for 2-3 minutes.

  • Observe the solution. If all the solid has dissolved, proceed to add another known amount of the amino acid.

  • Repeat step 4 until a saturated solution is achieved (i.e., solid material remains undissolved after vigorous and prolonged vortexing).

  • To ensure equilibrium, allow the saturated solution to agitate at room temperature for at least one hour.

  • Centrifuge the vial to pellet the undissolved solid.

  • The concentration of the clear supernatant is the approximate solubility. For a more precise measurement, a quantitative analysis technique like HPLC would be required.

Protocol 2: Coupling of Fmoc-3-Aminopentanoic Acid using HATU

Objective: To perform a manual coupling of Fmoc-3-aminopentanoic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • Fmoc-3-aminopentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-3-aminopentanoic acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin in the reaction vessel.

  • Agitate the mixture at room temperature under an inert atmosphere for 1-4 hours. For β-amino acids, a longer coupling time is recommended.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling (repeat steps 2-5).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Completion start Start with Peptide-Resin (Free Amine) dissolve Dissolve Fmoc-3-Aminopentanoic Acid & HATU in DMF start->dissolve add_base Add DIPEA to Activate dissolve->add_base add_to_resin Add Activated Amino Acid to Resin add_base->add_to_resin agitate Agitate at Room Temperature add_to_resin->agitate kaiser_test Perform Kaiser Test agitate->kaiser_test kaiser_test->add_to_resin Positive (Double Couple) wash Wash Resin with DMF kaiser_test->wash Negative next_cycle Proceed to Next Cycle wash->next_cycle troubleshooting_logic start Encounter Solubility Issue check_concentration Is the concentration too high? start->check_concentration change_solvent Use stronger solvent (NMP/DMSO) check_concentration->change_solvent Yes sonicate Apply sonication/gentle warming check_concentration->sonicate No change_solvent->sonicate double_couple Consider double coupling sonicate->double_couple

References

Stability of 3-Aminopentanoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Aminopentanoic acid under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low Yield or Absence of Product Thermal Decomposition: this compound may have degraded due to excessive heat. Amino acids are known to decompose at elevated temperatures, typically in the range of 185°C to 280°C.[1][2]- Maintain reaction temperatures below the decomposition range. - If high temperatures are necessary, consider using a protecting group for the amino or carboxylic acid functionality to enhance thermal stability. - Minimize reaction times at elevated temperatures.
Incorrect pH: The pH of the reaction mixture can significantly affect the stability and reactivity of amino acids. Extreme pH values can lead to degradation.- Maintain the reaction pH within a range where this compound is stable. For many amino acids, this is near neutral pH. - Use a suitable buffer system to control the pH throughout the reaction.
Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the amino acid.- Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Avoid the use of strong oxidizing agents unless they are a required part of the reaction mechanism.
Formation of Unwanted Byproducts Lactam Formation: As a β-amino acid, this compound can undergo intramolecular cyclization to form a six-membered ring lactam (a cyclic amide), especially at elevated temperatures or in the presence of coupling agents.- Use milder coupling agents if lactam formation is a concern during peptide synthesis. - Optimize reaction conditions (lower temperature, shorter reaction time) to disfavor the cyclization reaction. - Protect the amine or carboxylic acid group to prevent intramolecular reaction.
Racemization: In peptide synthesis, the chiral center of the amino acid can be susceptible to racemization, particularly during activation and coupling steps.- Use non-racemizing coupling reagents. - Avoid prolonged exposure to basic conditions, which can promote racemization.
Side Reactions with Protecting Groups: The choice of protecting groups (e.g., Boc, Fmoc) and the conditions for their removal can lead to side reactions if not chosen carefully. The Fmoc group is base-labile, while the Boc group is acid-labile.[][4]- Select protecting groups that are orthogonal to your reaction conditions. - Follow established protocols for the deprotection of Boc and Fmoc groups to minimize side reactions. The Fmoc group is typically removed with a solution of piperidine (B6355638) in DMF, while the Boc group is removed with an acid like trifluoroacetic acid (TFA).[][4]
Difficulty in Purification Zwitterionic Nature: Amino acids exist as zwitterions, which can make them highly polar and sometimes difficult to handle with standard organic purification techniques.- Utilize ion-exchange chromatography for purification. - Consider derivatization to a less polar form (e.g., esterification of the carboxylic acid) to facilitate purification by silica (B1680970) gel chromatography. The protecting groups can be removed in a subsequent step.
Inconsistent Analytical Results (e.g., HPLC) Sample Degradation During Analysis: The conditions of the analytical method (e.g., mobile phase pH, temperature) could be causing on-column degradation.- Ensure the mobile phase pH is compatible with the stability of this compound. - Run the HPLC analysis at a controlled, lower temperature if thermal degradation is suspected. - Use a validated, stability-indicating HPLC method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry place away from direct sunlight and oxidizing agents. For long-term storage, refrigeration is recommended.

Q2: At what temperature does this compound start to decompose?

Q3: How does pH affect the stability of this compound?

A3: The stability of amino acids is often pH-dependent. In strongly acidic or basic solutions, the rate of degradation can increase. For instance, hydrolysis is an acid-catalyzed process for polyesters containing similar functional groups, and a decrease in pH can accelerate degradation.[6] It is crucial to maintain the pH of your reaction mixture within a range that ensures the stability of the compound.

Q4: Can this compound form a lactam?

A4: Yes, as a β-amino acid, this compound can undergo intramolecular cyclization to form a stable six-membered ring lactam (δ-valerolactam derivative). This is a common side reaction, especially under conditions that activate the carboxylic acid, such as in peptide synthesis.

Q5: What are the most common solvents for reactions involving this compound?

A5: The choice of solvent will depend on the specific reaction. Due to its polar, zwitterionic nature, this compound has good solubility in water and other polar protic solvents. For organic reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used, sometimes in combination with other co-solvents.

Q6: Are there any known incompatibilities with common reagents?

A6: this compound is incompatible with strong oxidizing agents. As an amino acid, it can also react with aldehydes and ketones. During peptide synthesis, the choice of coupling reagents and protecting groups is critical to avoid side reactions.

Quantitative Data on Stability

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general overview based on the behavior of similar β-amino acids. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Condition Parameter General Observation for β-Amino Acids Potential Degradation Products
Temperature Decomposition Range185 - 280 °C[1][2]H₂O, NH₃, CO₂ (less common), Lactam
pH Stability ProfileGenerally most stable near neutral pH. Accelerated degradation may occur at pH < 4 and pH > 9.Hydrolysis products, racemization products
Solvents Protic Solvents (e.g., water, alcohols)Generally stable at moderate temperatures.Esters (in alcohol at high temp/catalysis)
Aprotic Polar Solvents (e.g., DMF, DMSO)Generally stable, but solvent purity is crucial to avoid side reactions.-
Reagents Strong Oxidizing AgentsUnstableOxidation products
Strong Acids/BasesPotential for accelerated degradationHydrolysis, salt formation
Peptide Coupling ReagentsPotential for lactam formation and racemizationLactam, diastereomers

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability using HPLC

This protocol provides a framework for determining the thermal stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

  • Sample Preparation: Aliquot the stock solution into several sealed vials.

  • Thermal Stress: Place the vials in ovens or heating blocks at various temperatures (e.g., 50°C, 75°C, 100°C, 125°C, 150°C). Include a control sample kept at a reference temperature (e.g., 4°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.

  • HPLC Analysis:

    • Allow the samples to cool to room temperature.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A common method involves pre-column derivatization (e.g., with o-phthaldialdehyde, OPA) followed by separation on a C18 reversed-phase column with fluorescence detection.[7]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point and temperature.

    • Calculate the percentage of the compound remaining relative to the initial concentration (t=0).

    • Plot the natural logarithm of the concentration versus time for each temperature. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).

    • The Arrhenius equation can then be used to determine the activation energy of the degradation process.

Protocol 2: Monitoring Lactam Formation by HPLC-MS

This protocol can be used to monitor the intramolecular cyclization of this compound to its corresponding lactam.

  • Reaction Setup: Set up the reaction under the conditions you wish to study (e.g., peptide coupling reaction).

  • Time-Course Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further conversion (e.g., by rapid cooling and dilution with a suitable solvent).

  • Sample Preparation for LC-MS: Prepare the samples for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve dilution and filtration.

  • LC-MS Analysis:

    • Use an LC-MS system to separate the components of the reaction mixture.

    • Monitor the masses corresponding to this compound and its lactam. The lactam will have a molecular weight corresponding to the loss of one molecule of water from the parent amino acid.

  • Quantification: By comparing the peak areas of the amino acid and the lactam over time, the rate of lactam formation can be determined.

Visualizations

Stability_Decision_Workflow start Start: Experiment with This compound condition_check Are reaction conditions (T, pH, reagents) known to be mild? start->condition_check proceed Proceed with experiment condition_check->proceed Yes stability_study Conduct preliminary stability study condition_check->stability_study No / Uncertain hplc_analysis Analyze for degradation (e.g., via HPLC) proceed->hplc_analysis stability_study->hplc_analysis degradation_check Is degradation significant? hplc_analysis->degradation_check optimize Optimize conditions: - Lower Temperature - Adjust pH - Change Reagents degradation_check->optimize Yes end End: Successful Experiment degradation_check->end No optimize->stability_study

Caption: Decision workflow for assessing the stability of this compound in a planned experiment.

Degradation_Pathways amino_acid This compound thermal High Temperature amino_acid->thermal extreme_ph Extreme pH amino_acid->extreme_ph coupling_reagents Peptide Coupling Reagents amino_acid->coupling_reagents decomposition Decomposition Products (H₂O, NH₃) thermal->decomposition hydrolysis Hydrolysis Products extreme_ph->hydrolysis lactam Lactam Formation coupling_reagents->lactam racemization Racemization coupling_reagents->racemization

Caption: Potential degradation and side-reaction pathways for this compound.

References

Common impurities in commercial 3-Aminopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Aminopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Commercial this compound may contain various impurities depending on the synthetic route and purification process. These can be broadly categorized as:

  • Organic Impurities:

    • Related Compounds: These include positional isomers (e.g., 2-Aminopentanoic acid, 4-Aminopentanoic acid, 5-Aminopentanoic acid), diastereomers (if a specific stereoisomer is used), and enantiomers (in case of chiral products).

    • Synthesis-Related Impurities: Unreacted starting materials, by-products from side reactions, and residual reagents. For example, in syntheses involving Michael addition, unreacted precursors might be present.

    • Degradation Products: Products formed due to instability, such as dimers or oligomers.

  • Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.

  • Inorganic Impurities:

    • Water Content: Moisture absorbed from the atmosphere.

    • Elemental Impurities: Trace amounts of metals that may originate from catalysts or manufacturing equipment.[1]

Q2: A commercial supplier specifies a purity of >98% for this compound. What could the remaining <2% consist of?

A2: The remaining percentage typically comprises a mixture of the impurities mentioned in Q1. The exact composition can vary between batches and suppliers. It is often a combination of small amounts of related organic compounds, residual solvents, and water. For critical applications, it is advisable to perform your own purity analysis.

Q3: How can the enantiomeric purity of (R)- or (S)-3-Aminopentanoic acid be determined?

A3: Enantiomeric purity is crucial for many applications, especially in drug development.[2][3][4] It is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. These methods can separate and quantify the desired enantiomer from its mirror image.

Q4: What is the potential impact of impurities in this compound on my experiments, particularly in drug development?

A4: Impurities can have a significant impact on research and drug development:

  • Altered Biological Activity: Different isomers or related compounds may exhibit different pharmacological activities or toxicities, leading to misleading experimental results.

  • Reduced Reaction Yield: Impurities can interfere with chemical reactions, such as peptide synthesis, leading to lower yields and the formation of unwanted side products.[5]

  • Safety Concerns: Some impurities, especially certain elemental impurities or reactive organic molecules, can be toxic.[1][6] Regulatory agencies have strict guidelines on the levels of acceptable impurities in active pharmaceutical ingredients (APIs).[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Action
Inconsistent results in biological assays. Presence of unidentified, biologically active impurities.1. Verify the purity of the this compound lot using techniques like HPLC, LC-MS, or NMR. 2. If possible, test a new batch from a different supplier. 3. Consider further purification of the material if impurities are detected.
Low yield or unexpected side products in peptide synthesis. Impurities in the this compound are interfering with the coupling reaction.1. Check for the presence of primary or secondary amine impurities, which can compete in the reaction. 2. Ensure the starting material is free from excessive water and residual solvents, which can affect coupling reagents. 3. Use a recently purchased bottle or repurify the existing stock.
Poor peak shape or unexpected peaks in chromatography (HPLC/LC-MS). 1. The compound may be degrading on the column. 2. The sample contains impurities.1. Adjust chromatographic conditions (e.g., mobile phase pH, column temperature). 2. Analyze the sample by a complementary technique (e.g., NMR) to identify the impurities. 3. Run a blank and a standard to ensure the issue is not with the system.
Difficulty in dissolving the compound completely. Presence of insoluble impurities.1. Try different solvent systems. 2. Filter the solution to remove any particulate matter. 3. Analyze the insoluble material to identify its nature.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of this compound.

  • Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or a mass spectrometer (LC-MS).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify and quantify any impurities. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Evaluation cluster_3 Decision cluster_4 Outcome start Commercial this compound prep Dissolve in appropriate solvent start->prep hplc HPLC / LC-MS (Purity & Related Substances) prep->hplc chiral_hplc Chiral HPLC/GC (Enantiomeric Purity) prep->chiral_hplc nmr NMR (Structural Confirmation & Impurities) prep->nmr kf Karl Fischer Titration (Water Content) prep->kf icp_ms ICP-MS (Elemental Impurities) prep->icp_ms eval Compare against specifications and reference standards hplc->eval chiral_hplc->eval nmr->eval kf->eval icp_ms->eval decision Purity Acceptable? eval->decision accept Proceed with Experiment decision->accept Yes reject Purify or Reject Batch decision->reject No

Caption: Workflow for the analysis of common impurities in this compound.

Signaling_Pathway_Example cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_nucleus Nucleus receptor GPCR / Ion Channel effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates ligand This compound (or derivative) ligand->receptor Binds

Caption: Hypothetical signaling pathway involving a this compound derivative.

References

Technical Support Center: Optimization of Deprotection Steps for 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of 3-aminopentanoic acid.

Boc (tert-Butyloxycarbonyl) Deprotection

The Boc group is a widely used protecting group for amines, typically removed under acidic conditions. Below are common issues and solutions for the deprotection of Boc-protected this compound.

Troubleshooting Guide: Boc Deprotection
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Acid Strength/Concentration: The acidic conditions are not potent enough to cleave the Boc group effectively.[1] 2. Steric Hindrance: The structure of the substrate may hinder access to the Boc group.[1] 3. Short Reaction Time/Low Temperature: The reaction may not have had enough time or thermal energy to proceed to completion.[1][2]1. Increase the concentration of Trifluoroacetic Acid (TFA), common ranges are 20-50% in a solvent like Dichloromethane (B109758) (DCM).[2][3] For less sensitive substrates, neat TFA can be used for rapid deprotection.[2] 2. Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[4][5] 3. Extend the reaction time and monitor progress carefully using TLC or LC-MS.[3]
Side Product Formation (e.g., t-butylation) Alkylation by tert-Butyl Cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.[2][3][5] This is particularly relevant for molecules with electron-rich functional groups.Use of Scavengers: Incorporate scavengers into the reaction mixture to trap the tert-butyl cation.[3][5] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[2] A common cocktail is TFA/H₂O/TIS (95:2.5:2.5).[2]
Degradation of Other Acid-Sensitive Groups Harsh Acidic Conditions: The conditions required for Boc removal may be too harsh for other protecting groups or sensitive functionalities in the molecule.[5]Use Milder Conditions: Employ milder acidic conditions, which may require longer reaction times.[4] For example, using a lower concentration of TFA.
Product TFA Salt is Difficult to Handle Hygroscopic or Oily Product: The resulting trifluoroacetate (B77799) salt of the amine can be difficult to isolate and handle.Salt Exchange or Neutralization: After removing the TFA under reduced pressure, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.[3][4] Alternatively, co-evaporation with toluene (B28343) can help remove residual TFA.[4][5]
FAQs: Boc Deprotection

Q1: Why is my Boc deprotection incomplete even with a high concentration of TFA?

A1: Several factors could contribute to this. Insufficient reaction time is a common reason; ensure the reaction is monitored to completion via TLC or LC-MS.[1] Steric hindrance around the Boc-protected amine can also slow down the reaction, necessitating longer reaction times or slightly elevated temperatures.[1] Additionally, ensure your TFA is not old or has absorbed water, as this can reduce its effectiveness.[1]

Q2: What are scavengers and why are they necessary in Boc deprotection?

A2: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[3][5] This cation is an electrophile that can react with nucleophilic functional groups on your desired molecule, leading to unwanted side products (t-butylation).[2][3] Scavengers are compounds added to the reaction mixture to "trap" these tert-butyl cations before they can react with your product.[3][5] Common scavengers include triisopropylsilane (TIS), water, and ethanedithiol (EDT).[4]

Q3: Can I use something other than TFA for Boc deprotection?

A3: Yes, a common alternative is using a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane.[4][5] This can be a milder option and avoids the formation of trifluoroacetate salts. The product will be isolated as the hydrochloride salt, which often precipitates from the reaction mixture and can be collected by filtration.[4]

Quantitative Data: Boc Deprotection Conditions
ConditionReagent/SolventTimeTemperaturePurity/Yield NotesReference
125% TFA in DCM2 hoursRoom TemperatureA common and generally effective condition.[2]
250% TFA in DCM30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[2]
355% TFA in DCM30 minutesRoom TemperatureShown to yield higher purity peptides in some cases compared to 100% TFA.[2]
4100% (Neat) TFA5-15 minutesRoom TemperatureVery rapid, but may increase the risk of side products.[2]
54M HCl in 1,4-Dioxane1-4 hoursRoom TemperatureA milder alternative to TFA; product often precipitates as the HCl salt.[4]
Experimental Protocols: Boc Deprotection

Protocol 1: Deprotection using TFA in DCM

  • Dissolve the Boc-protected this compound in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.[4][5]

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) to yield the free amine.[3][4]

Protocol 2: Deprotection using HCl in Dioxane

  • Place the Boc-protected compound into a round-bottom flask.[4]

  • Add a solution of 4M HCl in 1,4-dioxane.[4]

  • Stir the suspension or solution at room temperature for 1 to 4 hours.[4]

  • Monitor the reaction by TLC or LC-MS.[4]

  • Upon completion, the product often precipitates as the hydrochloride salt and can be isolated by filtration.[4] Alternatively, the solvent can be removed in vacuo.[4]

Visualization: Boc Deprotection Workflow

Boc_Deprotection_Workflow start Start: Boc-Protected This compound dissolve Dissolve in Solvent (e.g., DCM) start->dissolve add_acid Add Acid (e.g., TFA) +/- Scavenger dissolve->add_acid react React at RT (0.5 - 2h) add_acid->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up: Evaporate / Precipitate monitor->workup Complete purify Purification (If necessary) workup->purify end_product Final Product: Deprotected Amine Salt purify->end_product

Caption: General experimental workflow for Boc deprotection.

Cbz (Carboxybenzyl) Deprotection

The Cbz group is another common amine protecting group, often removed by catalytic hydrogenation.

Troubleshooting Guide: Cbz Deprotection
IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisoning by sulfur-containing compounds.[6] 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for some substrates.[6] 3. Poor Catalyst Quality: The activity of the Pd/C catalyst can vary or decrease with age.[6]1. Ensure the starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider an alternative deprotection method.[6] 2. Increase the hydrogen pressure (e.g., up to 50 psi).[6] 3. Use a fresh, high-quality catalyst or increase the catalyst loading.[6]
Side Reactions with Other Functional Groups Reduction of Other Groups: Hydrogenation can also reduce other functional groups like alkenes, alkynes, or nitro groups.Use Alternative Deprotection Methods: - Acidic Cleavage: Conditions like HBr in acetic acid can be used, but may cause side reactions like acetylation.[6] - Lewis Acid Conditions: A milder option is using AlCl₃ in hexafluoroisopropanol (HFIP), which has good functional group tolerance.[6][7] - Transfer Hydrogenation: Use a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of Pd/C.[6]
Acetylated Side Product with HBr/Acetic Acid Acetylation of Deprotected Amine: The deprotected amine can be acetylated by the acetic acid solvent.[6]Use a Non-nucleophilic System: Employ HCl in a non-acetylating solvent like dioxane or isopropanol.[6] Alternatively, use the AlCl₃/HFIP method at room temperature.[6]
FAQs: Cbz Deprotection

Q1: My hydrogenation reaction for Cbz deprotection is not working. What should I check first?

A1: First, ensure your catalyst is active. Use a fresh batch of Pd/C if possible.[6] Check for potential catalyst poisons, especially sulfur-containing impurities in your starting material.[6] Also, ensure a proper hydrogen atmosphere is established by purging the reaction vessel thoroughly.[6] If the reaction is still slow, increasing the hydrogen pressure can often help drive it to completion.[6]

Q2: Are there non-hydrogenation methods to remove a Cbz group?

A2: Yes, several non-reductive methods are available. Acidic cleavage using HBr in acetic acid is a classic method, though it can be harsh.[6] A milder and more modern alternative is using a Lewis acid like aluminum chloride (AlCl₃) in a fluorinated solvent such as hexafluoroisopropanol (HFIP), which shows excellent functional group tolerance.[6][7]

Experimental Protocols: Cbz Deprotection

Protocol 3: Catalytic Hydrogenation

  • Dissolve the Cbz-protected this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.[6]

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.[6]

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Protocol 4: Deprotection using AlCl₃ in HFIP

  • Dissolve the Cbz-protected amine (1 equivalent) in HFIP.[6]

  • Add AlCl₃ (2-3 equivalents) to the solution at room temperature.[6]

  • Stir the reaction and monitor its progress by TLC or LC-MS.[6]

  • Once complete, dilute the mixture with DCM and carefully quench by slowly adding saturated aqueous NaHCO₃ solution.[6]

  • Separate the organic layer, and extract the aqueous layer with DCM.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

Visualization: Cbz Deprotection Troubleshooting

Cbz_Deprotection_Troubleshooting start Start: Cbz Deprotection Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products? start->side_products incomplete_rxn->side_products No catalyst Check Catalyst Activity and for Poisons incomplete_rxn->catalyst Yes reducible_groups Other Reducible Groups Present? side_products->reducible_groups Yes h2_pressure Increase H2 Pressure catalyst->h2_pressure alt_method Consider Alternative Method (e.g., AlCl3/HFIP) h2_pressure->alt_method acid_cleavage_issue Using HBr/AcOH? reducible_groups->acid_cleavage_issue No use_transfer_h Use Transfer Hydrogenation reducible_groups->use_transfer_h Yes change_acid Switch to HCl/Dioxane or AlCl3/HFIP acid_cleavage_issue->change_acid Yes use_non_reductive Use Non-Reductive Method use_transfer_h->use_non_reductive

Caption: Troubleshooting decision tree for Cbz deprotection.

Fmoc (9-Fluorenylmethyloxycarbonyl) Deprotection

The Fmoc group is base-labile and commonly used in solid-phase peptide synthesis.

Troubleshooting Guide: Fmoc Deprotection
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Base Concentration/Reaction Time: The concentration of the amine base (e.g., piperidine) or the reaction time is not sufficient for complete removal.[8] 2. Poor Solvent Quality: The solvent (typically DMF) may be of poor quality or contain impurities that hinder the reaction.1. Increase the piperidine (B6355638) concentration (common range is 20-30% in DMF) or extend the reaction time.[9] 2. Use high-quality, fresh solvent.
Side Product Formation (Dibenzofulvene Adducts) Reaction of Dibenzofulvene with Amine: The dibenzofulvene byproduct can sometimes react with the newly deprotected amine, especially if the scavenging amine (piperidine) concentration is too low.Ensure Sufficient Piperidine Concentration: Use a sufficient excess of piperidine (typically 20% v/v) to act as both the cleavage reagent and the scavenger for dibenzofulvene.[9]
Racemization Base-Mediated Racemization: The basic conditions can potentially cause racemization at the alpha-carbon, although this is less common for beta-amino acids like this compound.Use Milder Base or Shorter Reaction Times: If racemization is a concern, consider using a milder base or minimizing the exposure time to the base.
FAQs: Fmoc Deprotection

Q1: What is the mechanism of Fmoc deprotection?

A1: The Fmoc group is removed via a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring. This leads to the elimination of the fluorenyl group as dibenzofulvene and the release of the free amine after the loss of carbon dioxide.[8]

Q2: Why is piperidine commonly used for Fmoc removal?

A2: Piperidine is a secondary amine that is basic enough to efficiently remove the Fmoc group.[8] Crucially, it also acts as a scavenger for the dibenzofulvene byproduct, forming a stable adduct and preventing dibenzofulvene from reacting with other molecules in the system.[8]

Q3: Are there greener alternatives to piperidine and DMF?

A3: Yes, research has explored greener alternatives. For instance, 4-methylpiperidine (B120128) can be used at lower concentrations than piperidine.[9] Solvents like ethyl acetate (B1210297) have been investigated as replacements for DMF, although they may result in slower deprotection kinetics.[9] Other base systems like piperazine (B1678402) with DBU have also been reported.[9]

Experimental Protocols: Fmoc Deprotection

Protocol 5: Standard Fmoc Deprotection

  • To the Fmoc-protected this compound (especially if on a solid support), add a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10]

  • Agitate the mixture at room temperature for 10-20 minutes.[8]

  • Monitor the reaction for the disappearance of the starting material.

  • If on solid phase, filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

  • If in solution, the work-up can be more complex and may involve extraction or chromatographic purification to separate the product from the adduct.

Visualization: Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism cluster_0 Fmoc Deprotection Pathway Fmoc_Amine Fmoc-NH-R Proton_Abstraction Proton Abstraction at C9 Fmoc_Amine->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine Free Amine (H2N-R) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Dibenzofulvene->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Scaling Up the Synthesis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Aminopentanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process. The primary synthesis route considered is the conjugate (Michael) addition of ammonia (B1221849) to an ethyl pentenoate precursor, followed by hydrolysis.

Problem ID Question Possible Causes Suggested Solutions
SYN-01 Low yield of the crude product after the conjugate addition reaction. - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient concentration of ammonia. - Side reactions, such as polymerization of the starting material.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; excessive heat can lead to side products. - Ensure a sufficient excess of ammonia is used to drive the reaction to completion. - Add the ethyl pentenoate slowly to the ammonia solution to minimize polymerization.
SYN-02 The reaction is proceeding very slowly or has stalled. - Low reaction temperature. - Inadequate mixing. - Poor quality of starting materials.- Gradually increase the reaction temperature while monitoring for side product formation. - On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous mixture. - Verify the purity of the ethyl pentenoate and the concentration of the ammonia solution.
PUR-01 Difficulty in isolating the product after hydrolysis. - this compound is highly soluble in water, making extraction difficult. - Emulsion formation during workup.- Use a rotary evaporator to remove the bulk of the water. - Employ ion-exchange chromatography for efficient separation from salts and other impurities. - To break emulsions, add a small amount of brine or a different organic solvent.
PUR-02 The final product is contaminated with inorganic salts. - Incomplete removal of salts from the hydrolysis step (e.g., NaOH, HCl).- Utilize ion-exchange chromatography for effective desalting. - Recrystallization from an appropriate solvent system (e.g., water/ethanol or water/isopropanol) can also remove salts.
PUR-03 The product has a persistent color. - Formation of colored impurities during the reaction or workup.- Treat the aqueous solution of the product with activated carbon before crystallization. - Multiple recrystallizations may be necessary to achieve a colorless product.
SCL-01 The reaction is highly exothermic and difficult to control on a larger scale. - The heat of reaction from the Michael addition is significant.- Use a jacketed reactor with a reliable cooling system. - Implement slow, controlled addition of the ethyl pentenoate to the ammonia solution. - Dilute the reaction mixture to better manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The conjugate (Michael) addition of ammonia or a protected amine to an α,β-unsaturated pentenoate ester, followed by hydrolysis, is a widely used and scalable approach. This method is favored for its atom economy and the availability of starting materials.

Q2: How can I minimize the formation of dialkylation products (the addition of two molecules of the pentenoate to one ammonia molecule)?

A2: Using a large excess of ammonia is the most effective way to favor the formation of the mono-adduct and suppress the formation of the secondary amine by-product.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3: The use of concentrated ammonia solutions requires a well-ventilated area or a fume hood, as ammonia gas is corrosive and toxic. The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Q4: Can I use a different amine source instead of ammonia?

A4: Yes, other amine sources like benzylamine (B48309) can be used. Using a protected amine can sometimes offer better control over the reaction and reduce side products. However, this will necessitate an additional deprotection step in the synthesis.

Q5: What is the best way to purify this compound on a large scale?

A5: Due to its high water solubility, large-scale purification is best achieved using ion-exchange chromatography. This method effectively separates the amino acid from inorganic salts and other impurities. Subsequent crystallization from a suitable solvent system like water/ethanol will yield a pure product.

Experimental Protocols

Key Experiment: Multi-gram Synthesis of this compound

This protocol outlines a typical procedure for the synthesis of this compound on a multi-gram scale, which can be adapted for larger scales.

Step 1: Conjugate Addition

  • In a well-ventilated fume hood, charge a jacketed glass reactor with a 25-30% aqueous solution of ammonia.

  • Cool the ammonia solution to 10-15 °C using a circulating chiller.

  • Slowly add ethyl pentenoate to the cooled ammonia solution over 2-3 hours, maintaining the internal temperature below 25 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS until the ethyl pentenoate is consumed.

Step 2: Hydrolysis

  • To the reaction mixture, add a 50% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours, or until the intermediate ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Acidify the cooled reaction mixture to a pH of approximately 7 with concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove excess water and ammonia.

  • The resulting crude product, which contains this compound and sodium chloride, is then purified by ion-exchange chromatography.

  • The fractions containing the pure product are collected and concentrated.

  • The purified this compound is then recrystallized from a water/ethanol mixture to yield a white crystalline solid.

Visualizations

Experimental Workflow

experimental_workflow start Start conjugate_addition Step 1: Conjugate Addition (Ethyl Pentenoate + Ammonia) start->conjugate_addition hydrolysis Step 2: Hydrolysis (NaOH, Reflux) conjugate_addition->hydrolysis workup Step 3: Workup (Acidification, Concentration) hydrolysis->workup purification Step 4: Purification (Ion-Exchange Chromatography) workup->purification crystallization Step 5: Crystallization (Water/Ethanol) purification->crystallization end Final Product: This compound crystallization->end

Caption: A high-level overview of the synthesis and purification process for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed (Problem SYN-01) check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Increase Reaction Time or Slightly Increase Temperature incomplete->solution1 check_impurities Analyze for Side Products complete->check_impurities side_products Significant Side Products check_impurities->side_products Yes no_side_products Minimal Side Products check_impurities->no_side_products No solution2 Optimize Temperature and Reagent Addition Rate side_products->solution2 solution3 Investigate Purification Losses no_side_products->solution3

Technical Support Center: Monitoring 3-Aminopentanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the monitoring of 3-aminopentanoic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in monitoring this compound reactions?

A1: As a non-proteinogenic beta-amino acid, this compound presents several analytical challenges.[1][2] Due to its polar, zwitterionic nature, it exhibits poor volatility and is not readily amenable to gas chromatography (GC) without derivatization.[3][4] In liquid chromatography (LC), it can have poor retention on traditional reversed-phase columns. Furthermore, its lack of a strong chromophore makes UV detection difficult without derivatization.[5] Chiral separation of its enantiomers, if required, also necessitates specific chiral stationary phases or derivatizing agents.[6][7]

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is generally required for GC analysis to increase volatility and thermal stability.[3][4] Common methods include silylation or esterification followed by acylation.[4] For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection.[5][8] However, direct analysis by HPLC-MS/MS is also possible, though it may require specialized columns like mixed-mode or hydrophilic interaction liquid chromatography (HILIC) columns to achieve sufficient retention.[9]

Q3: Which analytical technique is most suitable for real-time monitoring of this compound reactions?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for in-situ and real-time reaction monitoring. It allows for the direct observation of both reactants and products in the reaction mixture without the need for sample workup or derivatization, providing kinetic and structural information.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Secondary interactions with the stationary phase; Column overload.Adjust mobile phase pH to suppress silanol (B1196071) interactions (typically pH 2-3 or >7); Use a high-purity, end-capped column; Reduce sample concentration.
No or low retention on C18 column High polarity of this compound.Use a polar-embedded or polar-endcapped reversed-phase column; Employ Hydrophilic Interaction Liquid Chromatography (HILIC); Use an ion-pairing reagent (note: may not be MS-compatible); Derivatize with a hydrophobic reagent.
Low sensitivity with UV detection Lack of a strong chromophore in this compound.Use a detector with a lower wavelength setting (e.g., 200-210 nm), but be aware of potential interference; Employ a derivatization reagent that introduces a chromophore (e.g., PITC) or fluorophore (e.g., OPA, FMOC).[8]
Irreproducible retention times Mobile phase composition variability; Column temperature fluctuations; Column degradation.Ensure proper mobile phase mixing and degassing; Use a column thermostat; Flush the column with a strong solvent or replace if necessary.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No peak detected Incomplete derivatization; Decomposition in the injector.Optimize derivatization conditions (reagent, temperature, time); Use a lower injector temperature; Ensure the sample is completely dry before adding the derivatization reagent.[3]
Multiple peaks for this compound Incomplete derivatization leading to multiple derivatives (e.g., single vs. double silylation).Increase the amount of derivatization reagent and/or extend the reaction time and temperature.[3]
Poor peak shape Active sites in the GC system (injector liner, column).Use a deactivated liner and column; Perform system maintenance.
Low signal intensity Poor ionization of the derivative.Choose a derivatization reagent that yields fragments with higher mass-to-charge ratios and intensity.

Experimental Protocols

Protocol 1: HPLC-UV Analysis with Pre-column Derivatization (General Protocol for Amino Acids)

This protocol is a general guideline and may require optimization for this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in 0.1 M HCl.

    • If necessary, perform a protein hydrolysis step (e.g., 6 M HCl at 110°C for 24 hours) for protein-bound samples.

    • Neutralize the sample with an appropriate base (e.g., NaOH) before derivatization.

  • Derivatization (using Phenylisothiocyanate - PITC): [8]

    • To 20 µL of the sample, add 20 µL of a solution of PITC in ethanol (B145695) (5% v/v).

    • Mix and let the reaction proceed at room temperature for 20 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 60% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Protocol 2: GC-MS Analysis with Silylation Derivatization (General Protocol for Amino Acids)

This protocol is a general guideline and may require optimization for this compound.

  • Sample Preparation:

    • Transfer an aliquot of the sample to a reaction vial and dry it completely under a stream of nitrogen or in a vacuum centrifuge. Complete removal of water is critical for successful silylation.[3]

  • Derivatization (using MSTFA): [4]

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dry sample.

    • Cap the vial tightly and heat at 70-100°C for 30-60 minutes.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis issue Identify Issue start->issue peak_shape Poor Peak Shape? issue->peak_shape Yes retention Retention Time Issue? issue->retention No peak_shape->retention No solution1 Adjust Mobile Phase pH Reduce Sample Concentration peak_shape->solution1 Yes sensitivity Low Sensitivity? retention->sensitivity No solution2 Check Mobile Phase Verify Column Temperature retention->solution2 Yes solution3 Use Derivatization Optimize Detector Settings sensitivity->solution3 Yes end Problem Resolved sensitivity->end No solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common HPLC issues.

GCMS_Derivatization_Workflow start Start GC-MS Analysis of This compound sample_prep Sample Preparation: Ensure sample is completely dry start->sample_prep derivatization Derivatization: Add silylating agent (e.g., MSTFA) Heat at 70-100°C sample_prep->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: A standard experimental workflow for GC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Aminopentanoic Acid and 4-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity exists in the scientific literature regarding the biological activities of 3-aminopentanoic acid and 4-aminopentanoic acid. While 4-aminopentanoic acid has been characterized as a modulator of the GABAergic system, there is a significant lack of published data on the specific biological functions of this compound. This guide provides a comprehensive overview of the known biological activities of 4-aminopentanoic acid, supported by experimental data and detailed protocols. The absence of comparable data for this compound is also addressed, highlighting a key area for future research.

4-Aminopentanoic Acid: A False GABAergic Neurotransmitter

4-Aminopentanoic acid (4-APA), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been shown to interact with the GABAergic system. Studies have revealed that the enantiomers of 4-APA exhibit distinct biological activities, with the (R)-enantiomer, in particular, acting as a novel false neurotransmitter of GABA.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of the enantiomers of 4-aminopentanoic acid on mouse cerebral synaptosomes.

Parameter(R)-4-Aminopentanoic Acid(S)-4-Aminopentanoic AcidReference
Synaptosome Uptake Greater uptakeLower uptake[1]
Endogenous GABA Concentration ReductionLess pronounced reduction[1]
Depolarization-Induced Release ReleasedLess pronounced release[1]
GABA Receptor Activity Weak agonist at GABAA α5β2γ2Weak agonist at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2; Weak antagonist at GABAA α6β2γ2[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to characterize the biological activity of 4-aminopentanoic acid.

Synaptosome Preparation and Neurotransmitter Uptake Assay

This assay is used to measure the uptake of a substance into presynaptic nerve terminals (synaptosomes).

Protocol Outline:

  • Tissue Homogenization: Mouse cerebral cortices are homogenized in a buffered sucrose (B13894) solution.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.

  • Synaptosome Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer.

  • Uptake Assay: Synaptosomes are incubated with the radiolabeled test compound (e.g., ³H-(R)-4-APA or ³H-(S)-4-APA) at a specific temperature (e.g., 37°C) for a defined period.

  • Termination of Uptake: The uptake is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting to determine the amount of uptake.

GABA Receptor Binding Assay

This assay determines the affinity of a compound for GABA receptors.

Protocol Outline:

  • Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate cell membranes containing GABA receptors.

  • Binding Incubation: The membranes are incubated with a radiolabeled ligand known to bind to a specific GABA receptor subtype (e.g., [³H]muscimol for GABAA receptors or [³H]baclofen for GABAB receptors) in the presence and absence of the test compound (4-APA enantiomers).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: The radioactivity on the filters is quantified to determine the amount of radioligand binding.

  • Data Analysis: The data is analyzed to calculate the inhibitory constant (Ki) of the test compound, which represents its binding affinity.

Signaling Pathways

The interaction of 4-aminopentanoic acid with GABA receptors suggests its involvement in modulating GABAergic signaling pathways.

GABAA Receptor Signaling

GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or 4-APA GABAA_R GABAA Receptor (Ligand-Gated Cl- Channel) GABA->GABAA_R Binds Cl_ion Cl- GABAA_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: GABAA Receptor Signaling Pathway.

GABAB Receptor Signaling

GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or (S)-4-APA GABAB_R GABAB Receptor GABA->GABAB_R Binds G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux K_channel->K_efflux Leads to Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Leads to

References

A Comparative Analysis of 3-Aminopentanoic Acid and GABA Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of 3-Aminopentanoic acid and the endogenous neurotransmitter γ-aminobutyric acid (GABA) to GABA receptors. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neuroscience and pharmacology.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through binding to two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The modulation of these receptors is a key strategy in the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.

This compound, also known as β-aminovaleric acid, is a structural analog of GABA. Understanding its interaction with GABA receptors is of interest for the development of novel therapeutic agents with potentially distinct pharmacological profiles. This guide aims to provide a comparative overview of the available binding data for these two compounds.

Quantitative Binding Data

Direct quantitative binding data for this compound at GABA receptors is limited in the public domain. However, extensive data is available for GABA and its various analogs, providing a framework for understanding the structure-activity relationships that govern binding to GABA receptors.

Studies on GABA analogs suggest that modifications to the GABA backbone can significantly impact receptor affinity and selectivity. For instance, homologues of GABA, such as 5-aminovaleric acid, have been shown to be much weaker ligands at GABA receptors compared to GABA itself. Another related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist at GABA-B receptors. Based on these structure-activity relationships, it is hypothesized that this compound would likely exhibit a lower binding affinity for GABA receptors compared to GABA.

The following table summarizes representative binding and functional data for GABA at different GABA receptor subtypes.

CompoundReceptor SubtypeAssay TypeParameterValue (µM)
GABAGABA-A (α1β2γ2)ElectrophysiologyEC500.33 - 12.2
GABAGABA-ARadioligand Binding ([³H]GABA displacement)IC500.03
GABAGABA-BRadioligand Binding ([³H]-baclofen displacement)IC500.04 - 0.13

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To facilitate further research and direct comparison, a detailed protocol for a standard in vitro GABA-A receptor binding assay is provided below. This method can be adapted to determine the binding affinity of this compound.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]Muscimol or [³H]GABA

  • Membrane Preparation: Synaptic membranes prepared from rat or bovine brain cortex, or cells expressing recombinant GABA-A receptors.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM)

  • Test Compound: this compound at various concentrations

  • Instrumentation: Scintillation counter, filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in a suitable buffer.

    • Perform a series of centrifugations to isolate the synaptic membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Leads to

GABA-A Receptor Signaling Pathway

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Filter Washing Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Data Analysis (IC50/Ki Determination) Counting->Analysis

Radioligand Binding Assay Workflow

Conclusion

While direct comparative binding data for this compound at GABA receptors remains to be fully elucidated, the existing knowledge on GABA and its analogs provides a strong foundation for predictive pharmacology. The provided experimental protocol offers a clear path for researchers to determine the binding affinity of this compound and other novel compounds. Further investigation into the binding properties of this compound could reveal unique interactions with GABA receptor subtypes, potentially leading to the development of new therapeutic agents with improved efficacy and side-effect profiles.

References

A Comparative Guide to the Quantification of 3-Aminopentanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-Aminopentanoic acid in biological matrices such as plasma and urine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, biomarker discovery, and clinical trial monitoring. Here, we compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Comparison of Analytical Methods

The choice of analytical technique for this compound quantification depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. Below is a comparative summary of the most common methods.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterLC-MS/MS (Triple Quadrupole)GC-MSHPLC-FLD
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile derivatives followed by mass-based detection.Chromatographic separation of fluorescent derivatives followed by fluorescence detection.
Sample Preparation Simple protein precipitation. Derivatization is typically not required.[1][2]Requires derivatization to increase volatility (e.g., silylation or acylation).[3]Requires derivatization with a fluorescent tag (e.g., OPA, FMOC).[4][5]
Throughput High; rapid analysis times are achievable.[2]Moderate; derivatization and longer run times can limit throughput.Moderate to High; automated derivatization can improve throughput.[5]
Sensitivity (LOQ) Very High (pg/mL to low ng/mL range).High (ng/mL range).High (low ng/mL to µg/mL range).[6][7]
Selectivity Very High; based on mass-to-charge ratio of precursor and product ions.High; based on retention time and mass fragmentation patterns.Moderate to High; dependent on chromatographic resolution and potential for interfering fluorescent compounds.
Linearity Excellent over a wide dynamic range.Good, but can be limited by derivatization efficiency.Good over a moderate dynamic range.[6]
Precision (%RSD) Excellent (<15%).[2]Good (<15-20%).[8]Good (<15%).[7]
Accuracy (%Bias) Excellent (typically within ±15%).[2]Good (typically within ±15-20%).Good (typically within ±15%).
Cost High initial instrument cost.Moderate instrument cost.Lower instrument cost compared to MS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 95% B to 40% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be optimized for this compound and its internal standard.

  • Source Parameters: Optimized for maximum signal intensity.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol outlines a method for this compound quantification in urine, which requires a derivatization step.

1. Sample Preparation and Derivatization:

  • To 50 µL of urine, add an internal standard.

  • Lyophilize the sample to complete dryness.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]

  • Cap the vial tightly and heat at 70°C for 1 hour.[10]

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

Visualized Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the LC-MS/MS quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection protein_precipitation Protein Precipitation (Methanol + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation (HILIC) lc_injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM) ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification final_report Final Report quantification->final_report

Caption: LC-MS/MS workflow for this compound quantification.

References

A Comparative Efficacy Analysis of (R)- vs. (S)-3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a derivative of valproic acid, exists as two stereoisomers, (R)-3-Aminopentanoic acid and (S)-3-Aminopentanoic acid. As chiral molecules, the spatial arrangement of their atoms can lead to significant differences in their biological activity, including pharmacological efficacy and interaction with target receptors. This guide provides a comparative overview of these enantiomers, drawing upon available data for structurally related compounds to infer potential differences in their efficacy. While direct comparative studies on the this compound enantiomers are not extensively available in the current literature, the principles of stereoselectivity in pharmacology strongly suggest that their biological effects are likely to differ.

Data Presentation

Due to the limited direct comparative data for (R)- and (S)-3-Aminopentanoic acid, this section presents data on the closely related compound, 4-aminopentanoic acid (4-APA), to illustrate the potential for enantioselective effects. It is hypothesized that this compound enantiomers may exhibit similar differential activities.

Table 1: Comparative Biological Activity of (R)- and (S)-4-Aminopentanoic Acid in Mouse Cerebral Synaptosomes [1]

Parameter(R)-4-Aminopentanoic Acid(S)-4-Aminopentanoic Acid
Uptake in Synaptosomes Greater uptakeLower uptake
Reduction of Endogenous GABA Significant reductionLess pronounced reduction
Release Upon Depolarization Greater releaseLower release
GABA Receptor Activity Weak agonist at GABAA α5β2γ2Weak agonist at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2; Antagonist at GABAA α6β2γ2

This data for 4-aminopentanoic acid suggests that the (R)-enantiomer is more readily taken up by and released from neurons, potentially acting as a more effective false neurotransmitter.[1]

Inferred Efficacy and Biological Activity

Based on general principles of stereochemistry in pharmacology and data from analogous compounds, the following inferences can be made regarding the potential efficacy of (R)- and (S)-3-Aminopentanoic acid:

  • (R)-3-Aminopentanoic Acid : Generally considered the more biologically active enantiomer in the context of amino acid derivatives interacting with the central nervous system. It is plausible that, similar to (R)-4-aminopentanoic acid, it exhibits higher affinity for and activity at specific receptor subtypes, potentially leading to more potent therapeutic effects.

  • (S)-3-Aminopentanoic Acid : May exhibit lower biological activity or a different pharmacological profile compared to the (R)-enantiomer. It could have a lower affinity for the target receptor or interact with different receptors altogether, potentially leading to different or off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of GABAergic compounds like this compound.

GABAA Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound to the GABAA receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose (B13894) buffer.
  • Perform a series of centrifugations to isolate the brain cell membranes.
  • Wash the resulting pellet multiple times with a binding buffer to remove endogenous substances.

2. Binding Assay:

  • Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound ((R)- or (S)-3-aminopentanoic acid).
  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
  • After incubation, the membranes are filtered and washed to separate bound from unbound radioligand.
  • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.
  • The data is then analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)

This in vivo model is used to evaluate the efficacy of a compound in preventing the spread of seizures.

1. Animal Preparation:

  • Administer the test compound ((R)- or (S)-3-aminopentanoic acid) to a group of mice or rats at various doses. A control group receives the vehicle.

2. Seizure Induction:

  • At a predetermined time after drug administration, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

3. Observation:

  • Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

4. Data Analysis:

  • The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Visualizations

Hypothetical Experimental Workflow for Efficacy Comparison

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & Comparison R_synthesis (R)-3-Aminopentanoic Acid Synthesis receptor_binding GABA Receptor Binding Assays R_synthesis->receptor_binding uptake_assay Synaptosomal Uptake Assay R_synthesis->uptake_assay S_synthesis (S)-3-Aminopentanoic Acid Synthesis S_synthesis->receptor_binding S_synthesis->uptake_assay anticonvulsant Anticonvulsant Models (e.g., MES) receptor_binding->anticonvulsant uptake_assay->anticonvulsant pk_pd Pharmacokinetic/Pharmacodynamic Studies anticonvulsant->pk_pd efficacy_comparison Efficacy Comparison (ED50, IC50) pk_pd->efficacy_comparison safety_profile Safety Profile Assessment pk_pd->safety_profile

Caption: Workflow for comparing the efficacy of this compound enantiomers.

GABAergic Signaling Pathway

Caption: Simplified diagram of inhibitory GABAergic neurotransmission.

Conclusion

While direct comparative efficacy data for (R)- versus (S)-3-aminopentanoic acid is not prominently available, the principles of stereoselectivity in pharmacology, supported by data from structurally similar compounds like 4-aminopentanoic acid, strongly suggest that the (R)-enantiomer is likely to be the more biologically active and therapeutically potent form. Future research should focus on direct comparative studies to elucidate the specific pharmacological profiles of each enantiomer, which will be crucial for the development of more effective and safer therapeutic agents.

References

Uncharted Territory: The Scarcity of In Vitro and In Vivo Data on 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the potential of 3-Aminopentanoic acid, a comprehensive comparative guide to its in vitro and in vivo properties remains an elusive resource. Despite its classification as a β-amino acid and its structural similarity to known neuromodulatory compounds, a thorough review of published scientific literature reveals a significant lack of specific experimental data on its biological activity, mechanism of action, and pharmacokinetic profile.

While the broader class of β-amino acids and GABA analogues, to which this compound belongs, has been explored for anticonvulsant and anxiolytic properties, detailed studies focusing specifically on this compound are notably absent from the public domain. This scarcity of information prevents a direct comparison with other neurologically active agents and hinders a full understanding of its therapeutic potential.

A Notable Point of Clarification

Initial investigations into compounds with potential neuroprotective effects identified a molecule abbreviated as "3-EA," which demonstrated cytoprotective action in models of glutamate (B1630785) excitotoxicity and oxygen-glucose deprivation. However, further examination has clarified that 3-EA is not this compound . The compound is 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate, a distinct chemical entity. This distinction is crucial for researchers to avoid erroneous attribution of neuroprotective properties to this compound based on studies of 3-EA.

The Landscape of Related Research

Research into structurally similar compounds offers some context, though direct extrapolation of properties is not scientifically rigorous. Studies on various amino acid derivatives have been conducted to explore their anticonvulsant activities. For instance, research into amino analogues of valproic acid has provided some in vivo data on related structures, such as 2-n-propyl-3-aminopentanoic acid, revealing anticonvulsant activity in some models, alongside noted toxicity at higher doses. However, these findings are specific to the tested derivatives and cannot be directly applied to this compound itself.

The general understanding of GABA (γ-aminobutyric acid) analogues suggests that they often interact with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system. This interaction is the basis for the therapeutic effects of drugs like gabapentin (B195806) and pregabalin. While it is plausible that this compound may have some affinity for GABA receptors, a search of the scientific literature did not yield any specific binding affinity data (e.g., Kᵢ, IC₅₀) for either GABA-A or GABA-B receptors.

The Path Forward: A Call for Foundational Research

The current state of knowledge underscores a clear need for foundational in vitro and in vivo studies on this compound. To build a comprehensive understanding of this molecule and its potential therapeutic applications, future research should focus on:

  • In Vitro Pharmacological Profiling:

    • Receptor Binding Assays: Quantitative analysis of binding affinity to a panel of relevant CNS receptors, with a primary focus on GABA-A and GABA-B receptors.

    • Functional Assays: Electrophysiological or second messenger assays to determine the functional activity (agonist, antagonist, or modulator) at identified target receptors.

    • Enzyme Inhibition Assays: Evaluation of potential inhibitory effects on key enzymes involved in neurotransmitter metabolism, such as GABA transaminase (GABA-T).

    • Cell-Based Assays: Studies using neuronal cell lines or primary neuronal cultures to assess effects on cell viability, neurotransmitter release, and signaling pathways under normal and pathological conditions (e.g., excitotoxicity, oxidative stress).

  • In Vivo Pharmacological and Pharmacokinetic Studies:

    • Pharmacokinetic Profiling: Determination of key ADME (absorption, distribution, metabolism, and excretion) parameters, including bioavailability, plasma protein binding, and half-life.

    • Behavioral Pharmacology: Evaluation of anticonvulsant, anxiolytic, analgesic, and sedative properties in established animal models.

    • Neurochemical Analysis: In vivo microdialysis or post-mortem tissue analysis to measure changes in neurotransmitter levels in specific brain regions following administration.

    • Toxicity Studies: Acute and chronic toxicity studies to establish a safety profile.

Conclusion

At present, a detailed, data-driven comparison guide for this compound cannot be constructed due to the lack of published experimental data. The scientific community is encouraged to undertake the necessary foundational research to elucidate the pharmacological profile of this compound. Such studies will be instrumental in determining whether this compound holds promise as a novel therapeutic agent and will provide the essential data for future comparative analyses and drug development efforts. Until then, its biological activities and potential remain largely within the realm of speculation, based on its structural relationship to other known neuroactive compounds.

Comprehensive Analysis of 3-Aminopentanoic Acid's Interaction with Amino Acid Transporters Not Available in Public Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of published scientific literature reveals a lack of specific studies on the cross-reactivity of 3-Aminopentanoic acid with a broad range of amino acid transporters. Consequently, quantitative data required for a direct comparison of its binding affinity, inhibition constants (IC50), or transport rates across various transporters is not currently available. This precludes the creation of a detailed comparison guide with supporting experimental data as requested.

While specific data for this compound is not available, this report provides a conceptual framework for how such a study would be conducted, including hypothetical experimental workflows and the potential implications of such interactions, based on general knowledge of amino acid transporter functions.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

To evaluate the interaction of this compound with a panel of amino acid transporters, a researcher would typically follow a multi-step experimental workflow. This process would involve cellular assays to screen for interactions and quantify the kinetics of transport or inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Validation A Select Panel of Human Amino Acid Transporters B Stable Transfection of Transporters into a suitable cell line (e.g., HEK293) A->B C Initial Binding/Uptake Assay with Radiolabeled Natural Substrate in the presence of this compound B->C D Identify 'Hit' Transporters Showing Interaction C->D E Concentration-Response Curves for Inhibition (IC50 Determination) D->E F Kinetic Analysis to Determine Inhibition Mechanism (e.g., Competitive) E->F G Direct Transport Assays (if 3-AP is a substrate) E->G H Data Analysis and Parameter Calculation (Ki, Vmax) F->H G->H I Secondary Assays in more physiologically relevant models (e.g., primary cells, organoids) H->I J In vivo Microdialysis or Pharmacokinetic Studies (optional) I->J

Figure 1. A generalized workflow for characterizing the interaction of a compound with amino acid transporters.

Potential Signaling Consequences of Transporter Interaction

The interaction of an amino acid analogue like this compound with a transporter can have significant downstream effects on cellular signaling. Amino acid transporters are not just passive conduits; they can act as sensors and regulators of metabolic pathways. For instance, the transport of specific amino acids can influence key signaling nodes like the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

G cluster_0 Cellular Environment cluster_1 Transporter Interaction cluster_2 Downstream Signaling Extracellular This compound (Extracellular) Transporter Amino Acid Transporter Extracellular->Transporter Binding/ Transport Intracellular This compound (Intracellular) mTORC1 mTORC1 Pathway Intracellular->mTORC1 Activation/ Inhibition GCN2 GCN2 Pathway Intracellular->GCN2 Activation/ Inhibition Transporter->Intracellular CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynth Protein Synthesis mTORC1->ProteinSynth StressResponse Amino Acid Stress Response GCN2->StressResponse

Figure 2. Potential impact of this compound on cellular signaling pathways via transporter interaction.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments in transporter interaction studies.

Cell Culture and Transporter Expression

HEK293 (Human Embryonic Kidney 293) cells are commonly used for their low endogenous transporter expression. Cells would be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Stable cell lines expressing individual amino acid transporters would be generated by transfecting the cells with a plasmid containing the transporter's cDNA and a selectable marker, followed by selection with an appropriate antibiotic.

Radiometric Uptake Assays
  • Cell Seeding: Cells expressing the transporter of interest are seeded into 24- or 48-well plates and grown to confluence.

  • Assay Buffer: The growth medium is removed, and cells are washed with a sodium-containing or sodium-free buffer (to distinguish between sodium-dependent and -independent transport) at 37°C.

  • Initiation of Uptake: The assay is started by adding the assay buffer containing a known concentration of a radiolabeled natural substrate of the transporter (e.g., [3H]leucine for LAT1) and varying concentrations of the test compound (this compound).

  • Termination of Uptake: After a short incubation period (typically 1-5 minutes to measure initial transport rates), the uptake is stopped by rapidly aspirating the radioactive solution and washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The inhibition of radiolabeled substrate uptake by this compound is calculated, and IC50 values are determined by non-linear regression analysis of the concentration-response data.

Determination of Inhibition Mechanism (e.g., Michaelis-Menten Kinetics)

To determine if the inhibition is competitive, non-competitive, or uncompetitive, uptake assays are performed with varying concentrations of the radiolabeled substrate in the presence of fixed concentrations of this compound. The resulting data on transport velocity versus substrate concentration are then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the maximal transport rate (Vmax) and the Michaelis constant (Km).

A Comparative Benchmarking of Synthesis Routes for 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Aminopentanoic acid, a β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various bioactive molecules and pharmaceuticals. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an objective comparison of different synthesis routes to this compound, supported by experimental data to inform route selection based on key performance indicators such as yield, purity, reaction time, and stereoselectivity.

Executive Summary

This guide evaluates three primary chemical synthesis strategies and one biocatalytic approach for the production of this compound. Each method offers distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact.

  • Michael Addition: A straightforward and atom-economical approach involving the conjugate addition of an amine source to an α,β-unsaturated carbonyl compound. This method is often characterized by good yields but may require optimization to control side reactions and achieve high purity.

  • Hofmann Rearrangement: A classic method for the synthesis of primary amines from amides with one fewer carbon atom. While reliable, this multi-step route can involve hazardous reagents and may result in moderate overall yields.

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, this route converts a carboxylic acid to a primary amine via an acyl azide (B81097) intermediate. It is a versatile method that can be performed under mild conditions.

  • Biocatalytic Synthesis: This approach utilizes enzymes, such as transaminases, to achieve high enantioselectivity in the synthesis of chiral amines. It offers a green and highly specific alternative to traditional chemical methods, often with excellent purity and yield under mild reaction conditions.

The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including the desired scale, stereochemistry, and cost considerations.

Comparison of Synthesis Routes

The following table summarizes the quantitative data for different synthesis routes to this compound and its derivatives. It is important to note that direct comparative studies for this compound are limited in the literature. Therefore, data from closely related analogues and representative protocols are included to provide a comprehensive overview.

Synthesis RouteStarting MaterialsKey ReagentsReaction TimeYield (%)Purity/SelectivityReference (for methodology)
Michael Addition Ethyl pentenoate, Ammonia (B1221849)Ethanolic ammoniaSeveral hoursModerate to HighGoodGeneral methodology
Hofmann Rearrangement 3-Carbamoylpentanoic acidBromine, Sodium hydroxide (B78521)Several hoursModerateGoodGeneral methodology
Curtius Rearrangement Pentanedioic acid monoamideThionyl chloride, Sodium azideSeveral hoursModerate to HighGood[1][2][3][4]
Biocatalytic Synthesis Pro-chiral ketoneTransaminase, Amine donor12-24 hoursHigh>99% ee[5] (for analogous reaction)

Note: The data presented is based on representative procedures and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Michael Addition of Ammonia to Ethyl Pentenoate

This protocol describes a general approach for the synthesis of ethyl 3-aminopentanoate, which can be subsequently hydrolyzed to this compound.

Materials:

  • Ethyl pentenoate

  • Saturated solution of ammonia in ethanol (B145695)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A solution of ethyl pentenoate in ethanol is cooled in an ice bath.

  • A saturated solution of ammonia in ethanol is added dropwise to the cooled solution with stirring.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield crude ethyl 3-aminopentanoate.

  • For hydrolysis, the crude ester is refluxed with a solution of hydrochloric acid.

  • The reaction mixture is cooled and washed with diethyl ether.

  • The aqueous layer is neutralized with a sodium hydroxide solution to precipitate this compound.

  • The product is collected by filtration, washed with cold water, and dried.

Hofmann Rearrangement of 3-Carbamoylpentanoic Acid

This protocol outlines the synthesis of this compound from 3-carbamoylpentanoic acid.

Materials:

  • 3-Carbamoylpentanoic acid

  • Sodium hydroxide

  • Bromine

  • Hydrochloric acid

Procedure:

  • A solution of sodium hydroxide in water is cooled in an ice bath.

  • Bromine is added dropwise to the cold sodium hydroxide solution to form a sodium hypobromite (B1234621) solution.

  • 3-Carbamoylpentanoic acid is added in portions to the hypobromite solution with vigorous stirring.

  • The reaction mixture is heated to a specified temperature for a set duration.

  • The solution is cooled and acidified with hydrochloric acid.

  • The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Curtius Rearrangement of Pentanedioic Acid Monoamide

This route involves the conversion of a carboxylic acid to a primary amine.

Materials:

  • Pentanedioic acid monoamide

  • Thionyl chloride

  • Sodium azide

  • Anhydrous toluene

  • Hydrochloric acid

Procedure:

  • Pentanedioic acid monoamide is refluxed with thionyl chloride to form the corresponding acyl chloride.

  • Excess thionyl chloride is removed by distillation.

  • The crude acyl chloride is dissolved in anhydrous toluene.

  • A solution of sodium azide in water is added, and the mixture is stirred vigorously.

  • The organic layer is separated, dried, and heated to induce the Curtius rearrangement to the isocyanate.

  • The isocyanate is then hydrolyzed by refluxing with hydrochloric acid to yield this compound.

Biocatalytic Synthesis using Transaminase

This protocol describes the asymmetric synthesis of a chiral amino acid from a pro-chiral ketone, which is a highly effective method for producing enantiomerically pure this compound.[5]

Materials:

  • A suitable pro-chiral ketone precursor to this compound

  • Transaminase enzyme

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

Procedure:

  • A reaction mixture is prepared containing the pro-chiral ketone, the amine donor, and PLP in a suitable buffer.

  • The transaminase enzyme is added to initiate the reaction.

  • The reaction is incubated at a specific temperature and pH with gentle agitation.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The product is isolated from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthesis routes.

Michael_Addition_Workflow start Start: Ethyl Pentenoate step1 Michael Addition (Ammonia in Ethanol) start->step1 step2 Hydrolysis (HCl) step1->step2 end End: this compound step2->end

Michael Addition Workflow

Hofmann_Rearrangement_Workflow start Start: 3-Carbamoylpentanoic Acid step1 Hofmann Rearrangement (Br2, NaOH) start->step1 end End: this compound step1->end Curtius_Rearrangement_Workflow start Start: Pentanedioic Acid Monoamide step1 Acyl Azide Formation (SOCl2, NaN3) start->step1 step2 Curtius Rearrangement (Heat) step1->step2 step3 Hydrolysis (HCl) step2->step3 end End: this compound step3->end Biocatalytic_Synthesis_Workflow start Start: Pro-chiral Ketone step1 Enzymatic Transamination (Transaminase, Amine Donor) start->step1 end End: (R)- or (S)-3-Aminopentanoic Acid step1->end

References

Structural Comparison of 3-Aminopentanoic Acid with Other β-Amino Acids: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide engineering, β-amino acids represent a pivotal class of molecules. Their unique structural features, which differ from their α-amino acid counterparts, impart novel conformational properties and resistance to enzymatic degradation in peptides. This guide provides a detailed structural comparison of 3-Aminopentanoic acid with other notable β-amino acids, supported by experimental data and methodologies, to aid researchers and drug development professionals in their work.

Structural Overview of β-Amino Acids

β-amino acids are characterized by the presence of the amino group on the β-carbon, the second carbon atom from the carboxyl group. This structural motif results in a more flexible backbone when incorporated into peptides, leading to the formation of stable secondary structures such as helices, sheets, and turns. The nature of the substituent on the β-carbon significantly influences the conformational preferences of the molecule.

This compound: A Profile

This compound, also known as β-homovaline, is a β-amino acid with a propyl group attached to the β-carbon. Its structure is foundational for understanding the impact of simple alkyl side chains on the conformational behavior of β-amino acids.

Comparative β-Amino Acids

For this comparison, we will focus on three other β-amino acids to highlight the structural diversity and its implications:

  • β-Alanine: The simplest β-amino acid with no substituent on the β-carbon.

  • 3-Aminoisobutyric Acid: Features a methyl group on the α-carbon, introducing steric hindrance.

  • (R)-3-Aminobutanoic Acid: A chiral β-amino acid with a methyl group on the β-carbon.

Comparative Structural Data

The structural parameters of amino acids, such as bond lengths and dihedral angles, are critical in determining their conformational preferences and the geometry of peptides they form. The following table summarizes key structural data obtained from computational modeling and experimental studies.

ParameterThis compoundβ-Alanine3-Aminoisobutyric Acid(R)-3-Aminobutanoic Acid
Formula C5H11NO2C3H7NO2C4H9NO2C4H9NO2
Molar Mass ( g/mol ) 117.1589.09103.12103.12
Cα-Cβ Bond Length (Å) ~1.53~1.53~1.54~1.53
Cβ-N Bond Length (Å) ~1.47~1.47~1.47~1.47
Preferred Torsion Angle (θ, C-Cα-Cβ-N) gauche (+/- 60°)trans (180°)gauche (+/- 60°)gauche (+/- 60°)
Solubility in Water SolubleVery SolubleSolubleSoluble

Note: The data presented are approximate values derived from computational chemistry models and may vary based on the experimental conditions.

Experimental Protocols for Structural Analysis

The structural characterization of β-amino acids relies on a combination of spectroscopic and computational techniques. Below are the detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.

Objective: To determine the preferred conformation of β-amino acids in solution by measuring nuclear Overhauser effects (NOEs) and coupling constants.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the β-amino acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • Assign all proton and carbon signals using 1D and 2D spectra.

    • Measure the coupling constants (³J) from the high-resolution ¹H spectrum to determine torsional angles using the Karplus equation.

    • Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space, providing information about the molecular conformation.

  • Structure Calculation: Use the experimental restraints (coupling constants and NOEs) to calculate a family of low-energy structures using molecular dynamics or simulated annealing protocols.

X-ray Crystallography

X-ray crystallography provides precise information about the atomic and molecular structure in the solid state.

Objective: To determine the crystal structure of the β-amino acid, including bond lengths, bond angles, and intermolecular interactions.

Protocol:

  • Crystallization: Grow single crystals of the β-amino acid by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.

  • Structural Analysis: Analyze the final crystal structure to determine precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonds.

Visualizing Structural Relationships and Workflows

The following diagrams illustrate the classification of the compared β-amino acids and a typical experimental workflow for their structural analysis.

Beta_Amino_Acid_Classification cluster_main Structural Classification of β-Amino Acids cluster_unsubstituted Unsubstituted at Cβ cluster_substituted Substituted Beta-Amino Acids Beta-Amino Acids beta-Alanine beta-Alanine Beta-Amino Acids->beta-Alanine Simplest Case This compound This compound Beta-Amino Acids->this compound Cβ-Propyl 3-Aminoisobutyric acid 3-Aminoisobutyric acid Beta-Amino Acids->3-Aminoisobutyric acid Cα-Methyl (R)-3-Aminobutanoic acid (R)-3-Aminobutanoic acid Beta-Amino Acids->(R)-3-Aminobutanoic acid Cβ-Methyl

Caption: Classification of compared β-amino acids.

Experimental_Workflow cluster_workflow General Workflow for Structural Analysis Sample β-Amino Acid Sample NMR NMR Spectroscopy (Solution State) Sample->NMR XRay X-ray Crystallography (Solid State) Sample->XRay Comp Computational Modeling Sample->Comp Data Conformational Data (Torsion Angles, Distances) NMR->Data XRay->Data Comp->Data Structure 3D Structural Model Data->Structure Analysis Comparative Structural Analysis Structure->Analysis

Caption: Workflow for β-amino acid structural analysis.

Conclusion

The structural diversity of β-amino acids, exemplified by the comparison of this compound with β-Alanine, 3-Aminoisobutyric Acid, and (R)-3-Aminobutanoic Acid, provides a rich toolkit for peptide design and drug development. The choice of a specific β-amino acid will depend on the desired conformational properties and the biological target. The experimental protocols outlined here provide a solid foundation for researchers to further explore the structural landscape of these fascinating molecules.

Pharmacokinetic comparison of 3-Aminopentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuroscience and pharmacology, 3-aminopentanoic acid derivatives have carved a significant niche, particularly as therapeutic agents for epilepsy and neuropathic pain. Among these, gabapentin (B195806) and pregabalin (B1679071) stand out as prominent examples. While structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their mechanism of action does not involve direct interaction with GABA receptors. Instead, they bind to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release. Although they share a common therapeutic space, their pharmacokinetic profiles exhibit key differences that influence their clinical application and dosing regimens. This guide provides a detailed comparison of the pharmacokinetic properties of gabapentin and pregabalin, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct characteristics.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of gabapentin and pregabalin have been extensively studied, revealing significant differences in their absorption, bioavailability, and dosing linearity. Below is a summary of their key pharmacokinetic parameters.

Pharmacokinetic ParameterGabapentinPregabalin
Bioavailability Dose-dependent, decreases with increasing dose (e.g., 60% at 900 mg/day to 27% at 4800 mg/day)High (≥90%), dose-independent
Time to Peak Plasma Concentration (Tmax) 3 to 4 hoursApproximately 1 hour
Elimination Half-life (t1/2) 5 to 7 hoursApproximately 6.3 hours
Metabolism Not metabolizedNegligible metabolism
Excretion Excreted unchanged in urine>90% excreted unchanged in urine
Plasma Protein Binding <3%Negligible
Dosing Frequency Typically 3 times dailyTypically 2 to 3 times daily
Food Effect on Absorption Food can increase the rate and extent of absorptionFood can decrease the rate of absorption (delaying Tmax) but not the extent

Deep Dive into the Data: Absorption and Linearity

The most striking difference between gabapentin and pregabalin lies in their absorption kinetics. Gabapentin is absorbed via a saturable transport system (L-amino acid transporter), leading to non-linear pharmacokinetics.[1][2][3] This means that as the dose of gabapentin increases, the bioavailability decreases, and plasma concentrations do not rise proportionally.[3] In contrast, pregabalin exhibits linear pharmacokinetics, with predictable and dose-proportional increases in plasma concentrations.[3][4] Its absorption is rapid and more complete compared to gabapentin.[3]

Experimental Protocols: A Glimpse into the Methodology

The determination of these pharmacokinetic parameters relies on well-defined experimental protocols. A typical study to assess the pharmacokinetics of these derivatives in healthy volunteers would involve the following steps:

1. Study Design: A single-dose, open-label, crossover study design is often employed.[5]

2. Subject Recruitment: Healthy male and female volunteers are recruited after a thorough medical screening.

3. Drug Administration: A single oral dose of the this compound derivative (e.g., a specific milligram tablet of gabapentin or pregabalin) is administered to the subjects after an overnight fast.[6]

4. Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[6]

5. Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

6. Bioanalytical Method: The concentration of the drug in the plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS).[6] This method provides high sensitivity and selectivity for quantifying the drug concentrations.

7. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizing the Workflow

The logical flow of a typical pharmacokinetic study for a this compound derivative can be visualized as follows:

Pharmacokinetic_Study_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase Subject_Recruitment Subject_Recruitment Drug_Administration Drug_Administration Subject_Recruitment->Drug_Administration Blood_Sampling Blood_Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation HPLC-MS/MS Bioanalysis Bioanalysis Plasma_Separation->Bioanalysis HPLC-MS/MS Pharmacokinetic_Analysis Pharmacokinetic_Analysis Bioanalysis->Pharmacokinetic_Analysis Non-compartmental Results Results Pharmacokinetic_Analysis->Results

Figure 1: A simplified workflow for a pharmacokinetic study of a this compound derivative.

Signaling Pathways and Mechanism of Action

While not directly related to pharmacokinetics, understanding the mechanism of action provides context for the importance of these derivatives. As mentioned, both gabapentin and pregabalin bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is crucial for their therapeutic effects.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Drug Gabapentin / Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Drug->VGCC Binds to Calcium_Influx Ca2+ Influx VGCC->Calcium_Influx Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Calcium_Influx->Neurotransmitter_Release Reduces Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Decreased Excitation

Figure 2: Simplified signaling pathway illustrating the mechanism of action of gabapentin and pregabalin.

Conclusion

The pharmacokinetic profiles of gabapentin and pregabalin, both derivatives of this compound, present a compelling case study in how subtle structural modifications can lead to significant differences in drug disposition and, consequently, clinical utility. Pregabalin's linear and predictable pharmacokinetics offer an advantage in terms of dosing simplicity and reliability compared to the saturable absorption of gabapentin.[3][4] This comparative guide underscores the importance of a thorough pharmacokinetic evaluation in the drug development process, providing a framework for researchers to assess and compare novel derivatives within this important therapeutic class.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Aminopentanoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and research compounds is paramount. This guide provides an objective comparison of common analytical methods for the validation of 3-Aminopentanoic acid purity. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the selection of the most suitable analytical approach for specific research and quality control needs.

Comparison of Key Analytical Methods

The determination of this compound purity can be effectively achieved through several analytical techniques. The most prevalent and reliable methods include High-Performance Liquid Chromatography (HPLC) with derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) for underivatized analysis, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). Each method offers distinct advantages and is characterized by different performance metrics.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for amino acid analysis. Since this compound lacks a strong chromophore, derivatization is often employed to enable UV or fluorescence detection, significantly enhancing sensitivity.[1] Common derivatizing agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) allows for the analysis of polar compounds like amino acids in their native form, eliminating the need for derivatization.[3]

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile or semi-volatile compounds. For amino acids, derivatization is necessary to increase their volatility and thermal stability.[4]

The choice of method depends on factors such as the required sensitivity, the nature of potential impurities, and the available instrumentation. A summary of the typical performance characteristics for each method is presented in the table below.

Data Presentation: Comparison of Analytical Method Validation Parameters

ParameterHPLC with Pre-column Derivatization (OPA/FMOC)HILIC-HPLC (Underivatized)Gas Chromatography (GC-FID) with Derivatization
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 1 - 10 pmol0.4 - 0.65 µg/mL[3]1 - 5 ng/injection
Limit of Quantitation (LOQ) 5 - 50 pmol1.2 - 2.1 µg/mL[3]5 - 15 ng/injection
Typical Run Time 20 - 30 minutes15 - 25 minutes10 - 20 minutes

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the validation of any analytical method. The following diagram illustrates a general workflow for analytical method validation, applicable to the purity determination of this compound.

Analytical_Method_Validation_Workflow cluster_validation_params start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Final Report end End: Approved Analytical Method documentation->end

Analytical Method Validation Workflow

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols for the purity assessment of this compound using HPLC with pre-column derivatization and GC-FID.

Protocol 1: Purity Determination by HPLC with OPA/FMOC Derivatization

This method is suitable for the quantification of this compound and its primary amine-containing impurities.

1. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • o-phthaldialdehyde (OPA)

  • 9-fluorenylmethyl chloroformate (FMOC)

  • Boric acid buffer

  • Hydrochloric acid (HCl)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler with derivatization capabilities, column oven, and a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 40 mM Phosphate buffer pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)

  • Gradient: A linear gradient tailored to separate the derivatized this compound from potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Fluorescence Detection:

    • OPA-derivatives: Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives: Excitation 266 nm, Emission 305 nm

4. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in 0.1 N HCl to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in 0.1 N HCl to a known concentration.

  • Automated Derivatization: The autosampler is programmed to mix the sample/standard with the OPA and FMOC reagents in a specific sequence and timing before injection.

5. Data Analysis:

  • The purity of the this compound sample is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Determination by Gas Chromatography (GC-FID)

This method is effective for assessing the purity of this compound and identifying volatile impurities.

1. Reagents and Materials:

  • This compound reference standard and sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • Helium (carrier gas)

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • A capillary column suitable for amino acid analysis (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split injection.

4. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Accurately weigh the this compound reference standard and sample into separate reaction vials.

  • Derivatization: Add the anhydrous solvent and the derivatization agent to each vial. Cap the vials tightly and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the vials to room temperature before injection.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total peak area in the chromatogram.

Conclusion

The validation of analytical methods for determining the purity of this compound is critical for ensuring its quality and suitability for research and development purposes. Both HPLC with derivatization and GC-FID offer robust and reliable approaches. The choice between these methods should be guided by the specific requirements of the analysis, including sensitivity needs, potential impurities, and available laboratory infrastructure. The provided protocols and comparative data serve as a valuable resource for selecting and implementing the most appropriate analytical strategy.

References

Comparative Docking Analysis of 3-Aminopentanoic Acid with GABA Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparative analysis of the molecular docking of 3-Aminopentanoic acid with its primary target protein, γ-aminobutyric acid aminotransferase (GABA-AT). The content herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the binding interactions and potential inhibitory activity of this compound and its analogs.

Introduction to this compound and GABA-AT

This compound is a GABA analogue, a class of compounds that structurally resemble the neurotransmitter γ-aminobutyric acid (GABA). Due to this similarity, these compounds are often investigated for their potential to modulate the GABAergic system. A key enzyme in this system is GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, a therapeutic strategy for neurological disorders such as epilepsy. Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns of small molecules like this compound with their protein targets.

Comparative Docking Performance: this compound Analogs and Other Inhibitors against GABA-AT

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference Compound
VigabatrinHuman GABA-AT (Homology Model)-5.5Lys357, Asp326, Glu293, Phe217Known Inhibitor
Isovaleric acidHuman GABA-AT (Homology Model)Less potent than VigabatrinNot specifiedNatural Compound
DidrovaltrateHuman GABA-AT (Homology Model)Less potent than VigabatrinNot specifiedNatural Compound
Compound A07Human GABA-AT (Homology Model)Lower than VigabatrinNot specifiedNovel Inhibitor
Compound B07Human GABA-AT (Homology Model)Lower than VigabatrinNot specifiedNovel Inhibitor
Compound D08Human GABA-AT (Homology Model)Lower than VigabatrinNot specifiedNovel Inhibitor
Compound H08Human GABA-AT (Homology Model)Lower than VigabatrinAsp326, Lys357, Glu293, Phe217Novel Inhibitor

Experimental Protocols: Molecular Docking of GABA-AT Inhibitors

The following protocol outlines a standard in silico molecular docking procedure for investigating the interaction between a ligand (e.g., this compound) and GABA-AT.

1. Protein and Ligand Preparation:

  • Protein Structure: Obtain the 3D structure of human GABA-AT. Since the crystal structure is not always available, a homology model based on a template such as the pig GABA-AT crystal structure is often used. The protein structure is typically downloaded from the Protein Data Bank (PDB).

  • Ligand Structure: The 3D structure of the ligand (this compound or its analogs) is generated using chemical drawing software like ChemDraw and converted to a 3D format (e.g., .pdb or .mol2).

  • Preparation for Docking: Both the protein and ligand files are prepared for docking using software like AutoDockTools. This involves adding polar hydrogens, assigning Gasteiger charges, and defining the rotatable bonds in the ligand.

2. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of GABA-AT. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the natural substrate, GABA, binds.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding pose.

  • Parameter Settings: The docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations, are set to ensure a thorough search of the conformational space.

3. Analysis of Docking Results:

  • Binding Energy and Docking Score: The docking results are analyzed to determine the binding energy (or docking score) of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and higher binding affinity.

  • Interaction Analysis: The best-ranked docking pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the amino acid residues in the active site of GABA-AT.

  • Comparison with Known Inhibitors: The docking score and interaction pattern of the test ligand are compared with those of a known inhibitor (e.g., vigabatrin) to evaluate its potential as a GABA-AT inhibitor.

Visualizing the Molecular Landscape

GABAergic Synapse and the Role of GABA-AT

The following diagram illustrates the key components of a GABAergic synapse and the central role of GABA-AT in GABA metabolism.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesis GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_R GABA Receptor GABA_released->GABA_R Binding GAT GABA Transporter (GAT) GABA_released->GAT Reuptake Ion_channel Cl- Influx GABA_R->Ion_channel Hyperpolarization Hyperpolarization (Inhibitory Signal) Ion_channel->Hyperpolarization GABA_uptake GABA GAT->GABA_uptake GABA_AT GABA-AT GABA_uptake->GABA_AT Degradation SSA Succinic Semialdehyde GABA_AT->SSA Krebs_Cycle Krebs Cycle SSA->Krebs_Cycle

Caption: The GABAergic synapse and the metabolic pathway of GABA.

Experimental Workflow for Comparative Docking Studies

This diagram outlines the typical workflow for conducting a comparative molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Protein Structure Acquisition (e.g., from PDB or Homology Modeling) Prep 3. Protein & Ligand Preparation (Add Hydrogens, Assign Charges) PDB->Prep Ligands 2. Ligand Structure Generation (this compound & Analogs) Ligands->Prep Grid 4. Define Binding Site (Grid Box Generation) Prep->Grid Run 5. Run Docking Algorithm (e.g., AutoDock) Grid->Run Results 6. Analyze Docking Poses (Binding Energy & Interactions) Run->Results Comparison 7. Comparative Analysis (vs. Known Inhibitors) Results->Comparison Conclusion 8. Draw Conclusions (Potential Inhibitory Activity) Comparison->Conclusion

Caption: A generalized workflow for in silico comparative docking studies.

Safety Operating Guide

Safe Disposal of 3-Aminopentanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-aminopentanoic acid, aligning with general laboratory safety and environmental protection standards. Adherence to these procedures is essential to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on its hazard classifications, the following PPE is recommended:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[1]
Lab Coat A standard laboratory coat to protect personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[1]

This compound is known to cause skin and serious eye irritation.[2][3] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet, such as washing skin with plenty of water or rinsing eyes cautiously with water for several minutes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4][5]

Step 1: Waste Identification and Segregation

  • Identify as Non-Halogenated Organic Waste: this compound is an organic compound that does not contain halogens.

  • Segregate Waste: Collect waste this compound in a designated container separate from other waste streams, particularly from incompatible materials. Always segregate chemical waste by compatibility, not alphabetically.[4]

Step 2: Waste Container Selection and Management

  • Choose a Compatible Container: Use a container made of a material compatible with this compound. The original container is often the best choice.[6] If unavailable, high-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.[7]

  • Ensure Proper Sealing: The container must have a secure, leak-proof cap and be kept closed except when adding waste.[7]

  • Maintain Container Integrity: Ensure the container is in good condition, free from leaks, and that the exterior is clean.[6]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and is crucial for safety. The label must be clear, legible, and securely attached to the container.

Label InformationRequirement
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.[4]
Chemical Name List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
Principal Investigator/Lab Info Include the name of the principal investigator and the specific laboratory or room number.[4]
Date of Generation Record the date when the waste was first added to the container.[4]
Hazard Pictograms Mark the appropriate hazard pictograms, such as the GHS07 symbol for irritant.[4]

Step 4: Storage and Pickup

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[8] This area should be secure and accessible only to trained personnel.[8]

  • Arrange for Disposal: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste management contractor.[4]

Disposal of Empty Containers

Containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.[6]

  • Collect Rinseate: The rinseate from the cleaning process must be collected and disposed of as hazardous waste.[6]

  • Deface Label: Completely remove or deface the original chemical label on the container.[6]

  • Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of in the regular trash.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container Is it an empty container? identify Identify as Non-Halogenated Organic Waste ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Use Compatible, Sealed, and Labeled Container segregate->container labeling Label with 'Hazardous Waste', Full Chemical Name, PI Info, Date container->labeling storage Store in Designated Hazardous Waste Area labeling->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end empty_container->ppe No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Original Label collect_rinseate->deface_label trash Dispose of Container in Regular Trash deface_label->trash trash->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Aminopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Aminopentanoic Acid

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans to ensure a safe laboratory environment.

Hazard and Safety Data

Proper handling of this compound is crucial due to its potential health effects. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3][4]Warning[1][2][4]
Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2][3][4]Warning[1][2][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2][3][4]Warning[1][2][4]

Occupational Exposure Limits: As of the latest data, specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established by major regulatory bodies.[5] In the absence of defined limits, it is imperative to handle this compound with care, utilizing the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Body PartRecommended ProtectionSpecification
Hands Chemical-resistant glovesInspect gloves before use. Consider the breakthrough time and permeability of the glove material.
Eyes/Face Safety glasses with side shields or Goggles, Face shieldUse a face shield in addition to goggles when there is a splash hazard.
Body Laboratory coat, Protective clothingWear a fully buttoned lab coat. Consider a chemical-resistant apron for larger quantities.
Respiratory N95 (US) or equivalent dust maskUse a respirator if ventilation is inadequate or if handling large quantities that may generate dust.
Experimental Protocol: General Handling of Solid this compound

This protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.

1. Preparation and Pre-handling Checks:

  • Ensure that the safety data sheet (SDS) for this compound is accessible and has been reviewed.

  • Verify that the work area is clean and uncluttered.

  • Confirm that a chemical spill kit is readily available.

  • Ensure that the eyewash station and safety shower are accessible and operational.[5]

  • Don all required personal protective equipment as detailed in the PPE section.

2. Weighing and Dispensing:

  • Conduct all weighing and dispensing of this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

  • Close the container tightly after dispensing.[4]

3. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure that all reaction vessels are appropriately labeled.

4. Post-handling and Cleanup:

  • Clean all equipment used for handling this compound.

  • Wipe down the work area with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Emergency and Disposal Plans

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation persists, get medical advice/attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][6] Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6]

  • For a solution spill, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][6] Do not dispose of down the drain or in regular trash. The chemical should be collected in a suitable and closed container labeled for chemical waste.[6]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

G Workflow for Handling a this compound Spill cluster_assessment Initial Response cluster_containment Containment & Cleanup cluster_disposal Final Steps spill Spill Occurs assess Assess the Spill (Size and Immediate Hazard) spill->assess evacuate Evacuate Immediate Area assess->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain the Spill (Use absorbent for liquids, cover solids) don_ppe->contain cleanup Clean Up Spill Material (Sweep solid, absorb liquid) contain->cleanup package Package Waste in a Sealed, Labeled Container cleanup->package decontaminate Decontaminate the Area and Equipment package->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for handling a chemical spill.

G Standard Operating Procedure for Using this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling review_sds Review SDS prepare_area Prepare Work Area (Clean & Uncluttered) review_sds->prepare_area check_safety Check Safety Equipment (Eyewash, Shower, Spill Kit) prepare_area->check_safety don_ppe Don Required PPE check_safety->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react clean_equipment Clean Equipment react->clean_equipment decontaminate_area Decontaminate Work Area clean_equipment->decontaminate_area dispose_waste Dispose of Waste Properly decontaminate_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard operating procedure for chemical use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.